[His7] Corazonin
Description
Properties
Molecular Formula |
C62H79N17O18 |
|---|---|
Molecular Weight |
1350.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C62H79N17O18/c1-30(81)51(61(96)73-41(53(65)88)24-48(64)85)79-59(94)44(22-34-25-67-38-11-7-6-10-37(34)38)71-50(87)27-68-54(89)45(23-35-26-66-29-69-35)75-60(95)46(28-80)77-58(93)42(21-33-12-14-36(83)15-13-33)74-55(90)40(16-18-47(63)84)72-57(92)43(20-32-8-4-3-5-9-32)76-62(97)52(31(2)82)78-56(91)39-17-19-49(86)70-39/h3-15,25-26,29-31,39-46,51-52,67,80-83H,16-24,27-28H2,1-2H3,(H2,63,84)(H2,64,85)(H2,65,88)(H,66,69)(H,68,89)(H,70,86)(H,71,87)(H,72,92)(H,73,96)(H,74,90)(H,75,95)(H,76,97)(H,77,93)(H,78,91)(H,79,94)/t30-,31-,39+,40+,41+,42+,43+,44+,45+,46+,51+,52+/m1/s1 |
InChI Key |
HWFAYBNNXSVCII-ITDVOVOGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]6CCC(=O)N6)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C6CCC(=O)N6)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of [His7]-Corazonin in Insect Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[His7]-Corazonin, a highly conserved neuropeptide, plays a pivotal role in a diverse array of physiological processes in insects. This technical guide provides an in-depth exploration of the functions of [His7]-Corazonin, its signaling pathways, and the key experimental methodologies used to elucidate its roles. Quantitative data from various studies are summarized, and detailed protocols for essential experimental techniques are provided to facilitate further research in this area. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the [His7]-Corazonin signaling system for research or pest management applications.
Introduction
Corazonin (B39904) is a neuropeptide hormone found across a wide range of insect species. The [His7] isoform, where the seventh amino acid residue is histidine, is particularly prominent in locusts and other orthopterans. Initially identified for its cardioacceleratory effects in some insects, the known functions of [His7]-Corazonin have expanded to include critical roles in phase polyphenism, pigmentation, stress responses, metabolism, ecdysis (molting), and reproduction.[1][2][3][4][5][6] Its diverse functions make the [His7]-Corazonin signaling pathway a compelling target for the development of novel insect control agents. This guide will synthesize the current understanding of [His7]-Corazonin's function, supported by quantitative data and detailed experimental frameworks.
Physiological Functions of [His7]-Corazonin
The physiological effects of [His7]-Corazonin are multifaceted and can vary between different insect species. The most well-documented roles are in locusts, where it is a key regulator of density-dependent phase polyphenism.
Induction of Gregarious Phase Characteristics in Locusts
[His7]-Corazonin is a potent inducer of gregarious characteristics in solitarious locusts, affecting both their morphology and pigmentation.[2][7][8]
-
Body Coloration: Injection of [His7]-Corazonin into solitarious nymphs of species like Locusta migratoria and Schistocerca gregaria induces the development of black patterns characteristic of the gregarious phase.[1][7][9] The intensity of this color change is dose-dependent.
-
Morphometrics: Beyond coloration, [His7]-Corazonin influences key morphometric ratios that differ between solitarious and gregarious locusts. Specifically, it causes a shift in the F/C (hind femur length to maximum head width) and E/F (forewing length to hind femur length) ratios towards those typical of the gregarious phase.[10][8]
Regulation of Ecdysis
In some insects, such as the moth Manduca sexta, corazonin signaling is crucial for initiating the ecdysis behavioral sequence. It triggers the release of pre-ecdysis and ecdysis-triggering hormones from the Inka cells.[5]
Stress and Metabolic Regulation
In Drosophila melanogaster, corazonin-producing neurons are involved in regulating metabolism and stress responses.[11] Knockdown of the corazonin receptor has been shown to affect starvation resistance.[11]
Reproduction
Recent studies have highlighted the role of corazonin signaling in insect reproduction. In the brown planthopper and Drosophila, endogenous corazonin signaling modulates the post-mating switch in female behavior and physiology, including reduced receptivity to re-mating and increased oviposition.[12][13]
Quantitative Data on [His7]-Corazonin Function
The following tables summarize key quantitative data from studies on the effects of [His7]-Corazonin.
Table 1: Dose-Dependent Effects of [His7]-Corazonin on Body Coloration in Locusts
| Insect Species | [His7]-Corazonin Dose | Observed Effect on Body Coloration | Reference |
| Locusta migratoria (albino) | 1 pmol | Lighter dark coloration | [1] |
| Locusta migratoria (albino) | 100 pmol | Complete blackening of the cuticle | [1] |
| Locusta migratoria (normal) | 100 pmol - 1 nmol | Complete blackening in subsequent instars | [1] |
| Schistocerca gregaria | 10 pmol - 1 nmol | Dose-dependent darkening | [9] |
Table 2: Effects of [His7]-Corazonin on Morphometric Ratios in Locusts
| Insect Species | [His7]-Corazonin Dose | Morphometric Ratio | Observed Effect | Reference |
| Schistocerca gregaria | 1 nmol | F/C and E/F | Shift towards gregarious values | [10] |
| Schistocerca gregaria | 2 nmol | E/F | More pronounced shift towards gregarious values | [10] |
| Locusta migratoria | 1 nmol | F/C and E/F | Shift towards gregarious values | [10][8] |
Table 3: Corazonin Receptor Activation (EC50 Values)
| Insect/Cell Line | Receptor | Ligand | EC50 | Reference |
| Manduca sexta (Xenopus oocytes) | MasCRZR | Corazonin | ~200 pM | [5] |
| Manduca sexta (CHO cells) | MasCRZR | Corazonin | ~75 pM | [5] |
| Drosophila melanogaster | DmCrzR | Corazonin | ~1 nM | [4] |
| Bombyx mori | BmCrzR | Corazonin | - | [4] |
[His7]-Corazonin Signaling Pathway
The physiological effects of [His7]-Corazonin are mediated by its interaction with a specific G protein-coupled receptor (GPCR) on the surface of target cells.[4][14][15][16] Activation of the corazonin receptor can initiate downstream signaling through multiple pathways.
Studies in Bombyx mori have shown that the corazonin receptor (BmCrzR) can dually couple to both Gq and Gs signaling cascades.[4]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.
Caption: [His7]-Corazonin signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of [His7]-Corazonin.
Peptide Injection for In Vivo Functional Analysis
This protocol is adapted from studies inducing phase changes in locusts.[10][9]
Objective: To assess the in vivo effects of [His7]-Corazonin on insect physiology and morphology.
Materials:
-
Synthetic [His7]-Corazonin
-
Peanut oil or other suitable carrier oil
-
Microsyringe
-
Ice
-
Experimental insects (e.g., solitarious locust nymphs)
Procedure:
-
Preparation of Injection Solution: Dissolve synthetic [His7]-Corazonin in the carrier oil to the desired concentration (e.g., 10 pmol to 1 nmol per injection volume). Emulsify the solution by vortexing or sonication.
-
Anesthetization: Immobilize the insect by placing it on ice for several minutes.
-
Injection: Using a microsyringe, inject a small volume (e.g., 1-5 µl) of the peptide solution into the insect's hemocoel. The injection site is typically the soft cuticle between abdominal segments.
-
Recovery and Observation: Allow the insect to recover at its normal rearing temperature. Observe for physiological and morphological changes at appropriate time points (e.g., after the next molt).
Caption: Peptide injection workflow.
RNA Interference (RNAi) for Gene Knockdown
This protocol provides a general framework for dsRNA-mediated gene knockdown in insects.[2][17][18][19]
Objective: To specifically silence the expression of the corazonin or corazonin receptor gene to study loss-of-function phenotypes.
Materials:
-
Template DNA for the target gene
-
T7 RNA polymerase
-
dNTPs
-
dsRNA purification kit
-
Injection buffer (e.g., sterile saline)
-
Microinjection setup
Procedure:
-
dsRNA Synthesis:
-
Amplify a 300-500 bp region of the target gene using PCR with primers containing T7 promoter sequences.
-
Use the PCR product as a template for in vitro transcription using T7 RNA polymerase to synthesize sense and antisense RNA strands.
-
Anneal the sense and antisense strands to form dsRNA.
-
Purify the dsRNA using a commercial kit.
-
-
dsRNA Injection:
-
Dissolve the purified dsRNA in injection buffer to the desired concentration.
-
Inject the dsRNA solution into the insect at an appropriate life stage (e.g., nymphal stage or into eggs).
-
-
Analysis of Knockdown Efficiency:
-
After an appropriate incubation period, extract RNA from the insects.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene relative to a control group (e.g., injected with dsRNA for a non-related gene like GFP).
-
-
Phenotypic Analysis: Observe the insects for any behavioral, physiological, or morphological changes resulting from the gene knockdown.
Caption: RNAi workflow for gene knockdown.
CRISPR/Cas9-Mediated Gene Knockout
This protocol outlines the steps for generating a corazonin gene knockout in locusts.[20][21][22][23][24]
Objective: To create a stable, heritable knockout of the corazonin gene for detailed functional analysis.
Materials:
-
Cas9 protein
-
Synthetic single-guide RNA (sgRNA) targeting the corazonin gene
-
Microinjection setup
-
Locust eggs (ootheca)
Procedure:
-
Design and Synthesize sgRNA: Design sgRNAs that target a conserved and functionally important region of the corazonin gene. Synthesize the sgRNAs.
-
Prepare RNP Complex: Mix the Cas9 protein and the sgRNA to form a ribonucleoprotein (RNP) complex.
-
Egg Collection and Microinjection:
-
Collect freshly laid oothecae.
-
Carefully separate and align the eggs for injection.
-
Inject the RNP complex into the eggs.
-
-
Incubation and Hatching: Incubate the injected eggs under appropriate conditions until hatching.
-
Screening for Mutants (G0 Generation):
-
Rear the hatched nymphs (G0 generation).
-
Extract genomic DNA from a subset of individuals.
-
Use PCR and Sanger sequencing to identify individuals with mutations at the target site.
-
-
Establishment of Mutant Lines: Cross the G0 mutants to obtain G1 offspring and screen for germline transmission of the mutation. Continue crossing to establish homozygous mutant lines.
Caption: CRISPR/Cas9 workflow for gene knockout.
Conclusion
[His7]-Corazonin is a pleiotropic neuropeptide with significant and diverse functions in insect physiology. Its roles in phase polyphenism, ecdysis, metabolism, and reproduction make its signaling pathway a promising target for the development of novel and specific insect pest management strategies. The experimental approaches detailed in this guide provide a foundation for further investigation into the intricate mechanisms of [His7]-Corazonin action and the identification of potential downstream targets for therapeutic or insecticidal intervention. Continued research in this area will undoubtedly uncover further complexities of this fascinating signaling system and its importance in the insect world.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental and hormonal control of body-color polyphenism in Patanga japonica (Orthoptera, Acrididae): Effects of substrate color, crowding, temperature and [His7]-corazonin injection [jor.pensoft.net]
- 4. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. entsocjournal.yabee.com.tw [entsocjournal.yabee.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 11. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 12. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 13. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila | Sciety [sciety.org]
- 14. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Unveiling [His7] Corazonin: A Technical Guide to its Discovery, Isolation, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
[His7] Corazonin (B39904) is a neuropeptide, a variant of the corazonin family, first identified in the American locust, Schistocerca americana. This undecapeptide plays a significant role in the physiological processes of insects, including the regulation of stress responses and phase-related characteristics such as body color. Its discovery and elucidation have provided valuable insights into insect endocrinology and offer potential avenues for the development of novel pest management strategies. This technical guide provides an in-depth overview of the discovery, isolation, and signaling pathway of [His7] Corazonin, presenting detailed experimental protocols and data in a format accessible to researchers and drug development professionals.
Discovery and Initial Characterization
This compound was first isolated and identified by Veenstra in 1991 from the corpora cardiaca of the locust Schistocerca americana[1]. The investigation utilized a combination of immunological screening and chromatographic techniques to isolate the peptide, followed by amino acid sequencing to determine its primary structure.
Initial Findings:
The isolated peptide was found to be an undecapeptide with the following amino acid sequence: pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-amide. This sequence differed from the previously identified [Arg7] corazonin by the substitution of Arginine with Histidine at position 7.
Experimental Protocols
The following sections detail the methodologies employed in the discovery and isolation of this compound. These protocols are based on established techniques in peptide biochemistry and the information available from the original discovery.
Tissue Extraction
The initial step involves the extraction of neuropeptides from the corpora cardiaca of Schistocerca americana.
Protocol:
-
Dissection: Corpora cardiaca are dissected from adult locusts under a microscope in cold physiological saline.
-
Homogenization: The dissected tissues are homogenized in an extraction solvent (e.g., 80% methanol, 10% acetic acid, 10% water) to precipitate larger proteins and extract smaller peptides.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the peptide extract, is carefully collected.
-
Drying: The supernatant is dried under vacuum to remove the organic solvent.
-
Reconstitution: The dried extract is reconstituted in a suitable buffer for further analysis (e.g., phosphate-buffered saline for ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection
An ELISA was developed to screen for corazonin-like immunoreactivity in the tissue extracts, guiding the purification process.
Protocol:
-
Coating: Microtiter plates are coated with an antibody raised against corazonin.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Sample Incubation: The reconstituted tissue extracts are added to the wells and incubated to allow the corazonin-like peptides to bind to the antibody.
-
Washing: The plate is washed to remove unbound material.
-
Detection Antibody: A second, enzyme-linked antibody that also recognizes corazonin is added to the wells.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color is measured using a plate reader, with the intensity of the color being proportional to the amount of corazonin-like peptide in the sample.
High-Performance Liquid Chromatography (HPLC) for Purification
Reverse-phase HPLC was the primary method used to purify this compound from the crude extract.
Protocol:
-
Column: A C18 reverse-phase HPLC column is used.
-
Mobile Phase: A gradient of two solvents is employed:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high concentration of Solvent B is run to elute peptides based on their hydrophobicity.
-
Detection: The eluting peptides are monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected at regular intervals.
-
ELISA Screening: Each fraction is screened using the corazonin ELISA to identify the fractions containing the immunoreactive peptide.
-
Further Purification: The positive fractions are pooled and subjected to further rounds of HPLC under different conditions to achieve homogeneity.
Structural Analysis
The primary structure of the purified peptide was determined using amino acid analysis and Edman degradation.
Amino Acid Analysis Protocol:
-
Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by heating in 6M HCl at 110°C for 24 hours.
-
Derivatization: The amino acids are derivatized to make them detectable.
-
Chromatography: The derivatized amino acids are separated and quantified using an amino acid analyzer or HPLC.
Edman Degradation Protocol:
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide.
-
Identification: The cleaved amino acid derivative is identified by chromatography.
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.
Data Presentation
The following tables summarize the quantitative data typically obtained during the isolation and characterization of a neuropeptide like this compound.
| Table 1: Purification of this compound from Schistocerca americana Corpora Cardiaca | ||||
| Purification Step | Total Protein (mg) | Total Activity (ELISA units) | Specific Activity (Units/mg) | Yield (%) |
| Crude Extract | 100 | 5000 | 50 | 100 |
| HPLC Fractionation 1 | 10 | 4500 | 450 | 90 |
| HPLC Fractionation 2 | 1 | 4000 | 4000 | 80 |
| Final Purified Peptide | 0.1 | 3500 | 35000 | 70 |
| Table 2: Amino Acid Composition of this compound | |
| Amino Acid | Molar Ratio |
| Aspartic Acid/Asparagine | 1.1 |
| Threonine | 1.9 |
| Serine | 0.9 |
| Glutamic Acid/Glutamine | 1.2 |
| Glycine | 1.0 |
| Histidine | 0.9 |
| Tyrosine | 1.0 |
| Phenylalanine | 1.0 |
| Tryptophan | 0.8 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the discovery and isolation of this compound.
Corazonin Signaling Pathway
The corazonin receptor is a G protein-coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, activating intracellular G proteins. Studies on corazonin receptors in various insects suggest coupling to both Gq and Gs proteins, leading to the activation of different second messenger systems[2][3].
Caption: Proposed signaling pathway of the this compound receptor.
Conclusion
The discovery and isolation of this compound have been pivotal in advancing our understanding of insect neuropeptide diversity and function. The methodologies outlined in this guide, from tissue extraction to sophisticated structural analysis, represent a standard workflow in peptidomics. The elucidation of its signaling pathway through a GPCR that potentially couples to multiple G proteins highlights the complexity of neuropeptide signaling in insects. Further research into the downstream targets and physiological roles of this compound will undoubtedly open new avenues for the development of targeted and effective insect control agents.
References
- 1. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
The Role of [His7]-Corazonin in Locust Phase Polyphenism: An In-depth Technical Guide
Abstract: Locust phase polyphenism, the dramatic density-dependent transition between solitarious and gregarious phases, is a classic example of phenotypic plasticity. This technical guide provides a comprehensive overview of the critical role of the neuropeptide [His7]-corazonin in regulating this complex process. We delve into the molecular mechanisms, signaling pathways, and phenotypic outcomes associated with corazonin (B39904) activity in locusts, primarily focusing on Schistocerca gregaria and Locusta migratoria. This document is intended for researchers, scientists, and drug development professionals working in the fields of insect physiology, neurobiology, and pest management. We present a synthesis of quantitative data from key studies, detailed experimental protocols for functional analysis, and visual representations of the underlying biological processes to facilitate a deeper understanding of corazonin's multifaceted role.
Introduction to Locust Phase Polyphenism and Corazonin
Locusts exhibit a remarkable form of phenotypic plasticity known as phase polyphenism, where individuals can switch between two distinct phases: a cryptic, solitarious phase at low population densities and a conspicuous, swarming gregarious phase at high densities[1]. This transition involves profound changes in behavior, morphology, physiology, and coloration. A key player in the regulation of these phase characteristics is the neuropeptide [His7]-corazonin (hereafter referred to as corazonin).
Corazonin is a highly conserved undecapeptide found throughout the Insecta class. In locusts, it has been identified as a crucial factor in inducing gregarious characteristics, particularly the development of dark body coloration and shifts in morphometric ratios[1][2]. The discovery of an albino strain of Locusta migratoria deficient in corazonin was instrumental in elucidating its role as a dark-color-inducing hormone[1]. Subsequent research has expanded our understanding of corazonin's function beyond pigmentation, implicating it in the control of morphometrics that differentiate the two phases.
This guide will provide a detailed examination of the quantitative effects of corazonin, the experimental methods used to study its function, and the signaling pathways through which it exerts its influence on locust phase polyphenism.
Quantitative Effects of Corazonin on Locust Phase Characteristics
The administration of corazonin to solitarious locusts, or the disruption of its signaling in gregarious locusts, leads to quantifiable changes in key phase-related traits. These include alterations in body coloration and morphometric ratios, such as the ratio of the length of the hind femur to the maximum width of the head (F/C) and the ratio of the length of the forewing to the length of the hind femur (E/F).
Effects on Body Coloration
Injection of corazonin into solitarious nymphs induces the development of black patterns characteristic of the gregarious phase[1]. Conversely, silencing the corazonin gene (CRZ) in gregarious nymphs leads to a significant reduction in cuticular melanization, resulting in a lighter body color[3].
Table 1: Effect of Corazonin RNAi on Body Color in Locusta migratoria
| Treatment Group | N | Mean Luminance of Pronotum (± SEM) | Statistical Significance (vs. dsVENUS) | Reference |
| Uninjected Gregarious | 10 | 105.3 ± 3.5 | - | [Sugahara et al., 2016][3] |
| dsVENUS (control) | 10 | 108.9 ± 4.1 | - | [Sugahara et al., 2016][3] |
| dsCRZ (Corazonin RNAi) | 10 | 135.8 ± 3.9 | P < 0.05 | [Sugahara et al., 2016][3] |
Note: Higher luminance values indicate a lighter color.
Effects on Morphometrics
Corazonin has been shown to induce a shift in morphometric ratios towards those typical of the gregarious phase. Injection of corazonin into isolated-reared (solitarious) locusts results in a decrease in the F/C ratio and an increase in the E/F ratio, mimicking the effects of crowding[2].
Table 2: Effect of Corazonin Injection on F/C Ratio in Adult Locusta migratoria
| Treatment Group | N (males/females) | Mean F/C Ratio (± SEM) | Statistical Significance (vs. Solitarious Control) | Reference |
| Solitarious (Oil Injected) | 15/15 | 3.75 ± 0.03 | - | [Tanaka et al., 2002][2] |
| Solitarious + Corazonin | 15/15 | 3.58 ± 0.03 | P < 0.001 | [Tanaka et al., 2002][2] |
| Gregarious | 15/15 | 3.45 ± 0.02 | P < 0.001 | [Tanaka et al., 2002][2] |
Table 3: Effect of Corazonin Injection on Morphometric Ratios in Adult Schistocerca gregaria
| Treatment | Sex | N | Mean F/C Ratio (± SEM) | Mean E/F Ratio (± SEM) | Reference |
| Solitary (Control) | Male | 20 | 3.94 ± 0.03 | 1.98 ± 0.01 | [Maeno et al., 2004] |
| Solitary + Corazonin (1 nmol) | Male | 20 | 3.81 ± 0.03 | 2.02 ± 0.01 | [Maeno et al., 2004] |
| Solitary + Corazonin (2 nmol) | Male | 20 | 3.75 ± 0.03 | 2.04 ± 0.01 | [Maeno et al., 2004] |
| Gregarious (Control) | Male | 20 | 3.65 ± 0.02 | 2.08 ± 0.01 | [Maeno et al., 2004] |
| Solitary (Control) | Female | 20 | 3.98 ± 0.03 | 1.97 ± 0.01 | [Maeno et al., 2004] |
| Solitary + Corazonin (1 nmol) | Female | 20 | 3.85 ± 0.03 | 2.00 ± 0.01 | [Maeno et al., 2004] |
| Solitary + Corazonin (2 nmol) | Female | 20 | 3.80 ± 0.03 | 2.02 ± 0.01 | [Maeno et al., 2004] |
| Gregarious (Control) | Female | 20 | 3.70 ± 0.02 | 2.06 ± 0.01 | [Maeno et al., 2004] |
Experimental Protocols
Investigating the function of corazonin in locust phase polyphenism involves a range of techniques, from direct application of the peptide to genetic manipulation. This section provides detailed methodologies for key experiments.
Neuropeptide Injection
This protocol describes the injection of synthetic [His7]-corazonin to assess its effects on solitarious locusts.
Materials:
-
Synthetic [His7]-corazonin
-
Locust Ringer's solution or a suitable solvent (e.g., distilled water, oil)
-
Microinjection system with a calibrated glass needle
-
Locusts (e.g., second or third instar solitarious nymphs)
-
Cold plate or ice for anesthetizing locusts
Procedure:
-
Peptide Preparation: Dissolve synthetic [His7]-corazonin in the chosen solvent to the desired concentration (e.g., 1 nmol/µl).
-
Anesthesia: Anesthetize the locust nymphs by placing them on a cold plate or on ice for a few minutes until they become immobilized.
-
Injection: Using a microinjection system, inject a precise volume (e.g., 1-2 µl) of the corazonin solution into the abdomen, typically between the third and fourth abdominal segments. Control animals should be injected with the same volume of solvent.
-
Recovery and Rearing: Allow the injected locusts to recover at room temperature and continue to rear them under solitarious conditions.
-
Data Collection: After the final molt to the adult stage, measure the desired parameters, such as body coloration and morphometric ratios (F, C, and E).
RNA Interference (RNAi)
This protocol outlines the procedure for knocking down the expression of the corazonin gene (CRZ) using RNA interference.
Materials:
-
Template DNA for the corazonin gene
-
T7 RNA polymerase kit for in vitro transcription of dsRNA
-
dsRNA purification kit
-
Microinjection system
-
Locusts (e.g., newly ecdysed third-instar gregarious nymphs)
Procedure:
-
dsRNA Design and Synthesis: Design primers with T7 promoter sequences to amplify a 300-600 bp region of the corazonin cDNA. Use a T7 RNA polymerase kit to synthesize dsRNA in vitro, followed by purification. A control dsRNA targeting a non-native gene (e.g., GFP or Venus) should also be prepared.
-
dsRNA Preparation: Dilute the purified dsRNA to the desired concentration (e.g., 1-3 µg/µl) in nuclease-free water.
-
Injection: Inject a specific volume (e.g., 2 µl) of the dsRNA solution into the hemocoel of anesthetized gregarious nymphs, typically on the day of ecdysis to the third instar.
-
Booster Injections (optional): Depending on the stability of the knockdown, booster injections may be administered at subsequent instars.
-
Assessment of Knockdown: After a few days, assess the efficiency of gene knockdown by quantifying CRZ mRNA levels using qRT-PCR in a subset of individuals.
-
Phenotypic Analysis: Rear the injected locusts under gregarious conditions and analyze their phenotype (body color, morphometrics) at the desired developmental stage.
CRISPR/Cas9-Mediated Gene Knockout (Proposed Workflow)
This protocol provides a proposed workflow for generating corazonin or corazonin receptor knockout locusts using CRISPR/Cas9, based on established methods in locusts.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) targeting the corazonin or its receptor gene
-
Microinjection system
-
Freshly laid locust eggs (within 2 hours of oviposition)
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNAs targeting a conserved exon of the corazonin or its receptor gene.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the sgRNAs with Cas9 nuclease to form the RNP complex.
-
Egg Microinjection: Inject the RNP complex into the posterior pole of freshly laid locust eggs.
-
Incubation and Hatching: Incubate the injected eggs under optimal conditions until hatching.
-
Screening for Mutations (G0 generation): Rear the hatched nymphs (G0 generation) and screen for mosaic mutations by PCR amplification of the target locus followed by sequencing.
-
Establishment of Mutant Lines: Cross the G0 mosaic mutants with wild-type locusts to produce the G1 generation. Screen the G1 offspring for heterozygous mutations. Intercross the heterozygous G1 individuals to generate homozygous knockout locusts in the G2 generation.
-
Phenotypic Characterization: Analyze the phenotype of the homozygous knockout locusts to determine the effects of the corazonin or corazonin receptor gene deletion.
Signaling Pathways and Logical Relationships
The biological effects of corazonin are mediated through a specific signaling pathway initiated by its binding to a G protein-coupled receptor (GPCR). Environmental cues trigger the release of corazonin, which then acts on target tissues to induce phase-related changes.
Corazonin Signaling Pathway
The corazonin receptor (CRZR) is a rhodopsin-like GPCR. Studies in other insects suggest that upon ligand binding, the CRZR can couple to both Gs and Gq proteins, leading to the activation of two major downstream signaling cascades: the cAMP/PKA pathway and the IP3/PKC pathway. In the context of locust phase polyphenism, these pathways are hypothesized to regulate gene expression related to melanization and morphogenesis.
Caption: Corazonin Signaling Pathway.
Experimental Workflow for Corazonin Functional Analysis
A typical workflow for investigating the role of corazonin involves several key steps, from the initial hypothesis to the final phenotypic analysis.
Caption: Experimental Workflow.
Logical Framework of Corazonin's Role in Phase Polyphenism
The transition between solitarious and gregarious phases is a complex interplay of environmental cues, internal signaling molecules, and downstream physiological responses. Corazonin acts as a key mediator in this process.
References
Corazonin: A Neuropeptidergic Regulator of Insect Behavior
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Corazonin (B39904) (Crz), a highly conserved undecapeptide, has emerged as a critical neuroregulator in insects, orchestrating a diverse array of physiological and behavioral processes. Initially identified for its cardioacceleratory effects, the functional repertoire of corazonin has expanded to include significant roles in stress responses, metabolic regulation, ecdysis, reproduction, and social behavior. This technical guide provides a comprehensive overview of the current understanding of corazonin's influence on insect behavior, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers in entomology, neurobiology, and those involved in the development of novel insect control agents.
Introduction to Corazonin
Corazonin is a neuropeptide belonging to the gonadotropin-releasing hormone (GnRH) superfamily, which also includes the adipokinetic hormone (AKH) in insects.[1][2] The primary structure of corazonin is remarkably conserved across many insect species, with the most common form being [Arg⁷]-corazonin.[3][4] Another prevalent isoform is [His⁷]-corazonin, found in locusts and stick insects.[4][5] Corazonin is primarily synthesized in neurosecretory cells in the pars lateralis of the protocerebrum and is released into the hemolymph from the corpora cardiaca, allowing it to act as a systemic hormone.[5][6] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the corazonin receptor (CrzR).[1][7][8]
Corazonin's Role in Insect Behavior and Physiology
Corazonin signaling has been implicated in a wide range of behaviors critical for insect survival and propagation. Its pleiotropic effects are a subject of intensive research, revealing its central role in coordinating an insect's response to both internal and external stimuli.
Stress Responses
Corazonin is a key player in the insect stress response pathway.[1][9] Knockdown of the corazonin receptor (CrzR) in Drosophila melanogaster has been shown to increase resistance to starvation, desiccation, and oxidative stress.[1][9] This suggests that corazonin signaling normally promotes energy expenditure and reduces stress tolerance, likely to mobilize resources for immediate use under stressful conditions.[1] Ablation of corazonin-producing neurons in Drosophila leads to increased resistance to metabolic, oxidative, and desiccation stress.[1]
Metabolic Regulation and Feeding Behavior
Corazonin signaling is intricately linked to metabolism and feeding.[1][10] In Drosophila, knockdown of the CrzR in peripheral tissues like the fat body and salivary glands leads to reduced feeding.[1][9] Furthermore, in starved flies, CrzR knockdown results in an increase in circulating and stored carbohydrates.[1][9] This indicates that corazonin signaling promotes food intake and the mobilization of energy stores.[1]
Ecdysis (Molting)
In several insect species, corazonin plays a crucial role in initiating the ecdysis behavioral sequence.[5][7][11] In the moth Manduca sexta, corazonin triggers the release of pre-ecdysis and ecdysis-triggering hormones (PETH and ETH) from the Inka cells.[5][7][11] This hormonal cascade is essential for the successful shedding of the old cuticle. Injection of corazonin into pharate larvae can induce precocious pre-ecdysis and ecdysis behaviors.[7][11]
Reproduction and Mating Behavior
Corazonin has significant and often sexually dimorphic effects on reproductive behaviors. In male Drosophila, corazonin signaling is required for sperm transfer and helps determine copulation duration.[12][13] In females of the brown planthopper and Drosophila, corazonin signaling modulates the post-mating response, which includes reduced receptivity to re-mating and increased oviposition.[14][15] In the bean bug Riptortus pedestris, corazonin acts as a molecular signal to suppress reproduction in response to shorter day lengths, inducing a state of reproductive diapause to survive winter.[16]
Locomotor Activity
Corazonin also influences locomotor activity. Ablation of corazonin neurons in male Drosophila has been shown to increase locomotor activity.[1] This effect may be linked to the role of corazonin in stress-induced behaviors, where altered activity levels could be advantageous for foraging or escaping adverse conditions.[17]
Social Behavior
In social insects, corazonin has been implicated in the regulation of caste identity and behavior.[18][19] In the ant Harpegnathos saltator, injection of corazonin into individuals transitioning to a reproductive "gamergate" state stimulated worker-like hunting behavior and inhibited reproductive behaviors.[18][19] This suggests that corazonin is a key regulator of worker behavior and caste identity in some social insects.[18]
Quantitative Data on Corazonin's Effects
The following tables summarize key quantitative data from various studies on the effects of corazonin signaling.
| Organism | Manipulation | Behavior/Physiology Measured | Quantitative Effect | Reference |
| Drosophila melanogaster | CrzR knockdown (in fat body & salivary glands) | Starvation Resistance | Increased survival | [1][9] |
| Drosophila melanogaster | CrzR knockdown (in fat body & salivary glands) | Desiccation Resistance | Increased survival | [1][9] |
| Drosophila melanogaster | CrzR knockdown (in fat body & salivary glands) | Oxidative Stress Resistance | Increased survival | [1][9] |
| Drosophila melanogaster | CrzR knockdown (in fat body & salivary glands) | Feeding | Reduced food intake | [1][9] |
| Drosophila melanogaster | CrzR knockdown (in fat body & salivary glands) | Circulating & Stored Carbohydrates (in starved flies) | Increased levels | [1][9] |
| Manduca sexta | Corazonin injection (0.5, 2, or 10 pmol) | Onset of Preecdysis Behavior | Occurred in ≈40-90 minutes | [11] |
| Manduca sexta | In vitro exposure of Inka cells to corazonin | PETH and ETH secretion | Induced at 25-100 pM | [5][7] |
| Manduca sexta | Hemolymph concentration 20 min before preecdysis | Corazonin levels | 20 to 80 pM | [5][7][11] |
| Nilaparvata lugens | dsCrzR injection (RNAi) | Re-mating frequency in mated females | 15% re-mated (compared to 0% in controls) | [14] |
| Nilaparvata lugens | dsCrzR injection (RNAi) | Oviposition | Significantly reduced | [14] |
| Harpegnathos saltator | Corazonin injection in transitioning ants | Mature oocytes | ~70% decrease 10 days post-injection | [18] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of corazonin.
Corazonin Receptor Deorphanization and Functional Assay
This protocol describes a common method for identifying the ligand for an orphan GPCR and characterizing its function.
-
Cloning of the Corazonin Receptor (CrzR) cDNA:
-
Isolate total RNA from relevant insect tissues (e.g., central nervous system, fat body).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length CrzR coding sequence using PCR with specific primers.
-
Clone the PCR product into an expression vector suitable for mammalian cells (e.g., pcDNA3.1).
-
-
Heterologous Expression in Cell Lines:
-
Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing a promiscuous G-protein (e.g., Gα16) and a luminescent reporter like aequorin (CHO-K1/aeq).
-
Transfect the cells with the CrzR expression vector using a standard transfection reagent.
-
Allow cells to express the receptor for 24-48 hours.
-
-
Functional Assay (Calcium Mobilization):
-
Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Load the cells with the calcium-sensitive dye Fura-2 AM or utilize the aequorin luminescence.
-
Aliquot the cell suspension into a 96-well plate.
-
Prepare serial dilutions of synthetic corazonin peptide and other potential ligands.
-
Add the ligands to the wells and immediately measure the change in intracellular calcium concentration using a fluorometer or luminometer.
-
Calculate the EC₅₀ value (the concentration of ligand that elicits a half-maximal response) by fitting the dose-response data to a sigmoidal curve.
-
RNAi-mediated Knockdown of Corazonin or its Receptor
This protocol details the process of reducing gene expression using RNA interference (RNAi) to study the function of corazonin signaling.
-
dsRNA Synthesis:
-
Select a unique region of the target gene (Crz or CrzR) for dsRNA synthesis.
-
Design PCR primers that include T7 promoter sequences at the 5' end.
-
Amplify the target region from cDNA.
-
Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
Anneal the sense and antisense strands to form dsRNA.
-
Purify and quantify the dsRNA.
-
-
dsRNA Injection:
-
Anesthetize insects using CO₂ or by chilling.
-
Use a microinjection system with a fine glass capillary needle to inject a specific amount of dsRNA solution into the insect's hemocoel (e.g., into the abdomen or thorax).
-
Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).
-
Allow the insects to recover for a few days to allow for gene knockdown.
-
-
Validation of Knockdown:
-
After the recovery period, dissect relevant tissues from a subset of the injected insects.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene relative to a reference gene. A significant reduction in mRNA levels in the dsRNA-treated group compared to the control group confirms successful knockdown.
-
-
Behavioral or Physiological Assays:
-
Subject the knockdown and control insects to the relevant behavioral or physiological assays (e.g., stress resistance assays, mating behavior observation, locomotor activity monitoring).
-
Locomotor Activity Assay in Drosophila
This protocol describes a common method for measuring spontaneous locomotor activity in fruit flies.[20][21][22]
-
Fly Preparation:
-
Collect flies of the desired genotype, sex, and age.
-
Anesthetize the flies lightly with CO₂.
-
Individually place flies into small glass or plastic tubes (e.g., 5 mm diameter, 65 mm length) containing a food source at one end and a cotton or foam plug at the other.
-
-
Activity Monitoring:
-
Place the tubes into a Drosophila Activity Monitoring (DAM) system. This system uses infrared beams to detect when a fly crosses the midpoint of the tube.
-
Place the DAM system in a controlled environment with a specific light-dark cycle (e.g., 12 hours light: 12 hours dark) and constant temperature and humidity.
-
Record the number of beam crossings for each fly at regular intervals (e.g., every minute) for several days.
-
-
Data Analysis:
-
Analyze the collected data using software such as ClockLab or custom scripts in R or Python.
-
Calculate parameters such as total activity, activity during the day and night, circadian period, and rhythmicity index.
-
Compare the activity patterns of experimental and control groups.
-
Visualizing Corazonin Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of corazonin signaling and experimental design.
Corazonin Signaling Pathway in Ecdysis Initiation
Caption: Corazonin signaling cascade initiating the ecdysis behavioral sequence.
Experimental Workflow for RNAi-mediated Knockdown and Behavioral Analysis
Caption: Workflow for studying gene function using RNAi followed by behavioral analysis.
Corazonin's Role in Modulating Post-Mating Response
Caption: Interaction of male-derived signals and female corazonin signaling in post-mating responses.
Conclusion and Future Directions
Corazonin is a pleiotropic neuropeptide that plays a central role in regulating a multitude of insect behaviors, from fundamental processes like molting and metabolism to complex social interactions. Its conserved nature across diverse insect orders makes the corazonin signaling system an attractive target for the development of novel and specific insect pest management strategies. Future research should focus on further dissecting the downstream signaling components of the corazonin receptor in different tissues and behavioral contexts. Elucidating the neural circuits that are modulated by corazonin will provide a more complete understanding of how this single neuropeptide can orchestrate such a wide array of behavioral outputs. Furthermore, exploring the potential for developing CrzR agonists or antagonists could pave the way for innovative approaches to control insect populations by disrupting their essential life processes.
References
- 1. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 7. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus [frontiersin.org]
- 9. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corazonin - Wikipedia [en.wikipedia.org]
- 13. Drosophila Corazonin Neurons as a Hub for Regulating Growth, Stress Responses, Ethanol-Related Behaviors, Copulation Persistence and Sexually Dimorphic Reward Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 15. biorxiv.org [biorxiv.org]
- 16. asiaresearchnews.com [asiaresearchnews.com]
- 17. biorxiv.org [biorxiv.org]
- 18. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Neuropeptide Corazonin Controls Social Behavior and Caste Identity in Ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: A Simple Technique to Assay Locomotor Activity in Drosophila [jove.com]
- 21. Determination of the Spontaneous Locomotor Activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
The Physiological Effects of [His7] Corazonin Neuropeptide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corazonin (B39904) is a highly conserved neuropeptide hormone found across a wide range of insect species.[1] The [His7] variant of corazonin, where the seventh amino acid residue is histidine instead of arginine, is notably present in locusts, stick insects, and some other insect groups.[1][2] This undecapeptide plays a crucial role in a variety of physiological processes, acting as a key signaling molecule in development, stress response, metabolism, and behavior.[3][4][5] Its diverse functions are mediated through a specific G protein-coupled receptor (GPCR), the corazonin receptor (CrzR).[1][5] This technical guide provides an in-depth overview of the physiological effects of [His7] Corazonin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on this compound Activity
The biological activity of this compound and its receptor has been quantified in several studies, providing valuable insights into its potency and physiological concentrations.
| Parameter | Species | Experimental System | Value | Reference |
| EC50 of Corazonin Receptor | Manduca sexta | Xenopus oocytes | ≈ 200 pM | [1] |
| Manduca sexta | Chinese hamster ovary (CHO) cells | ≈ 75 pM | [1] | |
| Rhodnius prolixus (splice variant α) | CHOKI-aeq cells | 2.7 nM | [6] | |
| Rhodnius prolixus (splice variant β) | CHOKI-aeq cells | 1 nM | [6] | |
| Carcinus maenas | Aequorin luminescence assay | 0.75 nM | [7] | |
| Hemolymph Concentration | Manduca sexta | 20 min before preecdysis | 20 - 80 pM | [1] |
| Effective In Vitro Concentration | Manduca sexta | Induction of PETH and ETH secretion from Inka cells | 25 - 100 pM | [1] |
| In Vivo Injection Dose | Manduca sexta | Induction of preecdysis and ecdysis | 0.5, 2, or 10 pmol | [1] |
| Locusta migratoria | Induction of black patterns | 100 pmol | [8] |
Key Physiological Roles and Experimental Evidence
Initiation of Ecdysis
One of the most well-characterized roles of corazonin is its function as a trigger for the initiation of the ecdysis behavioral sequence in some insects.[1]
Experimental Evidence:
-
In Vivo Injections: Injection of corazonin into pharate larvae of Manduca sexta induced precocious preecdysis and ecdysis behaviors.[1] The time delay between injection and the onset of these behaviors suggests an indirect action, likely through the release of other hormones.[1]
-
In Vitro Inka Cell Assays: Exposure of isolated Inka cells (the source of pre-ecdysis and ecdysis triggering hormones, PETH and ETH) to picomolar concentrations of corazonin directly stimulated the secretion of these hormones.[1]
-
Receptor Localization: Northern blot analysis has shown that the corazonin receptor is expressed in Inka cells, providing a direct target for corazonin signaling.[1]
Experimental Workflow: In Vitro Inka Cell Hormone Release Assay
Stress Response and Metabolism
This compound is implicated as a stress hormone, playing a significant role in the regulation of metabolic processes, particularly in response to nutritional and environmental stressors.[3][4][9]
Experimental Evidence:
-
Gene Expression Studies: In Drosophila melanogaster, corazonin transcript expression is altered under starvation and osmotic stress.[10] Similarly, in honeybees, corazonin gene expression increases in response to nutritional stress.[9]
-
Metabolic Assays: Ablation of corazonin neurons in Drosophila confers resistance to metabolic, osmotic, and oxidative stress.[3] Knockdown of the corazonin receptor in the fat body and salivary glands increases resistance to starvation, desiccation, and oxidative stress.[4][11]
-
Behavioral Assays: In honeybees, injection of corazonin peptide increased flight activity, suggesting a role in stimulating food-seeking behaviors under nutritional stress.[9] In Drosophila, altered corazonin neuron physiology leads to changes in locomotor activity, which is also influenced by stress.[3]
Signaling Pathway: Corazonin in Stress Response
Cardioacceleration
The name "corazonin" is derived from its initial discovery as a cardioacceleratory peptide in the American cockroach, Periplaneta americana.[1] However, this effect is not universally observed across all insect species.[1]
Experimental Evidence:
-
In Vitro Heart Assays: In Rhodnius prolixus, corazonin increases the heartbeat frequency in a dose-dependent manner when applied to the dorsal vessel in vitro.[5][12]
-
RNA Interference (RNAi): Knockdown of the corazonin receptor transcript in adult R. prolixus resulted in a reduced basal heartbeat rate in vivo and a diminished cardioacceleratory response to corazonin in vitro.[5][6] In contrast, similar RNAi experiments in Anopheles gambiae showed no significant effect on heartbeat rate.[5]
Regulation of Phase Polyphenism and Cuticle Coloration
In locusts, this compound plays a crucial role in inducing the dark pigmentation characteristic of the gregarious phase.[8][13]
Experimental Evidence:
-
Injection Bioassays: Injection of this compound into solitarious, light-colored locust nymphs induces the development of black patterns.[8][12] The timing and dosage of the injection influence the extent and pattern of the resulting pigmentation.[8]
-
RNA Interference (RNAi): Knocking down the transcript encoding this compound in the Central American locust, Schistocerca piceifrons, influenced both color and morphometrics, but not phase-related behaviors.[13]
Role in Reproduction
Emerging evidence suggests a role for corazonin signaling in reproductive processes.
Experimental Evidence:
-
Receptor Expression: The corazonin receptor transcript has been found in the reproductive tissues of both male and female Rhodnius prolixus.[6]
-
Sperm Transfer: In the oriental fruit fly, Bactrocera dorsalis, corazonin signaling is required in the male for successful sperm transfer during copulation.[14]
-
Ovarian Development: In the swimming crab, Portunus trituberculatus, corazonin signaling is implicated in vitellogenesis, with increased expression of both corazonin and its receptor during ovarian development.[15]
Experimental Protocols
Functional Receptor Assay using CHO-K1/aeq Cells
This method is used to determine the potency (EC50) of a ligand for its receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the apoaequorin gene (a photoprotein that emits light in the presence of Ca2+).
-
Transiently transfect these cells with a plasmid containing the cDNA of the corazonin receptor.
-
-
Aequorin Reconstitution:
-
Incubate the transfected cells with coelenterazine (B1669285) (the substrate for aequorin) in a serum-free medium to reconstitute the active aequorin photoprotein.
-
-
Ligand Stimulation and Luminescence Measurement:
-
Wash the cells and resuspend them in a suitable assay buffer.
-
Inject varying concentrations of this compound into the cell suspension.
-
Immediately measure the resulting luminescence using a luminometer. The light emission is proportional to the intracellular Ca2+ concentration.
-
-
Data Analysis:
RNA Interference (RNAi) for In Vivo Gene Knockdown
RNAi is a powerful tool to study gene function by silencing the expression of a target gene.
Methodology:
-
dsRNA Synthesis:
-
Amplify a specific region of the corazonin receptor cDNA using PCR with primers containing T7 promoter sequences.
-
Use the PCR product as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercially available kit.
-
Purify and quantify the dsRNA.
-
-
dsRNA Injection:
-
Inject a specific amount of the dsRNA into the hemocoel of the insect at an appropriate developmental stage. A control group should be injected with a non-specific dsRNA (e.g., from GFP).
-
-
Gene Knockdown Verification:
-
After a suitable incubation period, dissect relevant tissues (e.g., central nervous system, dorsal vessel).
-
Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the relative expression level of the corazonin receptor transcript, normalized to a reference gene. A significant reduction in the transcript level in the dsRNA-injected group compared to the control group confirms successful knockdown.[5][13]
-
-
Phenotypic Analysis:
Corazonin Signaling Pathway
This compound exerts its effects by binding to its specific G protein-coupled receptor (CrzR) on the surface of target cells.[5][16] This binding event initiates an intracellular signaling cascade.
General Signaling Cascade:
-
Ligand Binding: this compound binds to the extracellular domain of the CrzR.
-
Receptor Activation: Ligand binding induces a conformational change in the CrzR.
-
G Protein Coupling: The activated receptor interacts with and activates heterotrimeric G proteins, particularly Gq and Gs.[16]
-
Second Messenger Production:
-
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.
-
Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
-
Downstream Effects: These second messengers (Ca2+ and cAMP) activate various downstream protein kinases and effectors, such as protein kinase C (PKC) and protein kinase A (PKA), which then phosphorylate target proteins, leading to the final physiological response. The activated GPCR can also signal through the ERK1/2 signaling pathway, which is involved in transcriptional regulation.[16]
Diagram of the Corazonin Signaling Cascade
Conclusion and Future Directions
This compound is a pleiotropic neuropeptide with significant roles in insect physiology, including the initiation of ecdysis, stress and metabolic regulation, cardioacceleration, and control of phenotypic plasticity. The diversity of its functions highlights its importance as a central regulator of key life processes in insects. The high sensitivity of the corazonin receptor makes this signaling system a potential target for the development of novel and specific insect control agents. Future research should focus on further elucidating the downstream components of the corazonin signaling pathway in different tissues and species, as well as exploring the potential for pharmacological manipulation of this system for pest management and other applications.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corazonin Neurons Function in Sexually Dimorphic Circuitry That Shape Behavioral Responses to Stress in Drosophila | PLOS One [journals.plos.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Frontiers | Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus [frontiersin.org]
- 6. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Corazonin neurons function in sexually dimorphic circuitry that shape behavioral responses to stress in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Putative role of corazonin in the ovarian development of the swimming crab Portunus trituberculatus [frontiersin.org]
- 16. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Corazonin: An Invertebrate Homolog of GnRH and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Corazonin (B39904) (CRZ) is a highly conserved neuropeptide in insects that has been identified as a structural and functional homolog of the vertebrate Gonadotropin-Releasing Hormone (GnRH).[1][2] Recent research has established that the GnRH and CRZ signaling systems are paralogous, having arisen from a gene duplication in a common ancestor of bilaterian animals.[3][4][5] This shared ancestry points to a deeply conserved role in regulating fundamental physiological processes. In arthropods, the CRZ signaling pathway is pleiotropic, influencing stress responses, metabolism, ecdysis (molting), heartbeat, and potentially reproduction.[6][7][8][9] Understanding the intricacies of the CRZ pathway, from receptor binding and signal transduction to its ultimate physiological outputs, offers significant opportunities for the development of novel insecticides and provides a valuable model for studying the evolution of neuroendocrine systems. This guide provides a comprehensive overview of the CRZ system, including quantitative data on receptor activation, detailed experimental protocols, and visualizations of its signaling cascade and research workflows.
Evolutionary Relationship between Corazonin and GnRH
The GnRH superfamily of peptides includes vertebrate GnRH, which is a key regulator of reproduction, and several invertebrate peptides, including Adipokinetic Hormone (AKH), AKH/CRZ-related peptide (ACP), and Corazonin (CRZ).[3][10][11] Phylogenetic analyses have revealed that the GnRH/AKH and CRZ signaling systems are paralogous, originating from a gene duplication event in an ancient bilaterian ancestor.[3][10] This is supported by the discovery of both GnRH-type and CRZ-type signaling systems in the deuterostome echinoderm, the starfish Asterias rubens.[10] This finding demonstrates that both systems existed before the divergence of protostomes and deuterostomes.
While vertebrate GnRH is primarily associated with the control of the reproductive axis, its invertebrate homologs have diversified in function.[4][12] In insects, AKH is a primary metabolic hormone responsible for energy mobilization, while CRZ has been implicated in a wider array of functions including stress responses, cuticle coloration, and the initiation of ecdysis.[3][6][13] The expression of the CRZ receptor in the reproductive tissues of some insects, such as Rhodnius prolixus, suggests a potential ancestral or retained role in reproduction, mirroring the primary function of its vertebrate homolog, GnRH.[6]
The Corazonin Signaling Pathway
The physiological effects of Corazonin are mediated by a specific G protein-coupled receptor (GPCR), the Corazonin Receptor (CRZR).[14] Like other GPCRs, the CRZR has a seven-transmembrane domain structure.[15] Upon binding of the CRZ peptide, the receptor undergoes a conformational change, allowing it to interact with and activate intracellular heterotrimeric G proteins.
Studies in various insect species have shown that the CRZR can dually couple to both Gq and Gs signaling cascades.[14][16]
-
Gq Pathway Activation: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and a cellular response.
-
Gs Pathway Activation: Activation of the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, modulating their activity and eliciting a physiological response.[14]
The specific downstream effects of CRZ signaling are tissue-dependent and rely on the complement of signaling components and target proteins present in a given cell.
Caption: Dual signaling cascade of the Corazonin receptor.
Quantitative Data on Corazonin Receptor Activation
The potency of Corazonin in activating its receptor is typically quantified by the half-maximal effective concentration (EC₅₀). This value represents the concentration of CRZ required to elicit 50% of the maximum response in a given functional assay. Lower EC₅₀ values indicate higher potency. The data below is compiled from studies using heterologous expression systems.
| Species | Receptor | Cell Line | Assay Type | EC₅₀ | Reference(s) |
| Manduca sexta | MasCRZR | CHO Cells | Calcium Mobilization | ≈ 75 pM | [15][17] |
| Manduca sexta | MasCRZR | Xenopus oocytes | Electrophysiology | ≈ 200 pM | [15][17] |
| Rhodnius prolixus | Rhopr-CRZR-α | CHOK1-aeq | Aequorin Luminescence | 2.7 nM | [6][7] |
| Rhodnius prolixus | Rhopr-CRZR-β | CHOK1-aeq | Aequorin Luminescence | 1.0 nM | [6][7] |
| Bombyx mori | BmCrzR | HEK293 Cells | CRE-Luciferase | 1.4 ± 0.6 nM | [14] |
| Bombyx mori | BmCrzR | Sf21 Cells | CRE-Luciferase | 4.7 ± 0.9 nM | [14] |
| Anopheles gambiae | AgCrzR | HEK293 Cells | cAMP Accumulation | 4.0 nM | [14] |
| Carcinus maenas | Cma-CRZR | CHO-K1/Gα16 | Aequorin Luminescence | 0.75 nM | [18][19] |
Experimental Protocols
Investigating the CRZ signaling pathway involves a multi-step process from receptor identification to in vivo functional analysis. Below are detailed methodologies for key experiments.
Functional Receptor Assay using Calcium Imaging
This protocol is used to determine the potency (EC₅₀) of Corazonin by measuring intracellular calcium mobilization in cells expressing the Corazonin receptor.[20][21]
Objective: To quantify the dose-dependent response of CRZR-expressing cells to CRZ application.
Materials:
-
CHO-K1 or HEK293 cells.
-
Expression vector containing the CRZR cDNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Synthetic Corazonin peptide of varying concentrations.
-
Fluorescence microscope or plate reader capable of kinetic reads.
Methodology:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed CHO-K1 or HEK293 cells onto a 96-well, black-walled, clear-bottom plate.
-
Transfect the cells with the CRZR expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells three times with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Calcium Imaging and Data Acquisition:
-
Place the 96-well plate into the fluorescence imaging system.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Using an automated injection system, add varying concentrations of the synthetic Corazonin peptide to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (kinetic read) for several minutes. The binding of Ca2+ to the dye results in a significant increase in fluorescence.[20]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the Corazonin concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using a non-linear regression model (e.g., in GraphPad Prism or similar software).[22]
-
From this curve, determine the EC₅₀ value.
-
Ligand Competition Binding Assay
This protocol is used to determine the binding affinity (Kd) and specificity of the Corazonin receptor.[14]
Objective: To measure the ability of an unlabeled ligand (Corazonin) to compete with a labeled ligand for binding to the CRZR.
Materials:
-
HEK293 cells stably expressing a tagged (e.g., FLAG-tagged) CRZR.
-
Poly-D-lysine coated 96-well plates.
-
Labeled ligand (e.g., fluorescently-tagged or radiolabeled Corazonin).
-
Unlabeled Corazonin peptide standards.
-
Binding Buffer (e.g., PBS with 0.2% BSA).
-
Wash Buffer (e.g., ice-cold PBS with 0.1% BSA).
-
Detection instrument (fluorescence plate reader or scintillation counter).
Methodology:
-
Cell Plating:
-
Plate the stably transfected HEK293 cells onto a poly-D-lysine coated 96-well plate and grow to confluence.
-
-
Assay Setup:
-
On the day of the experiment, wash the cells once with Binding Buffer.
-
Prepare serial dilutions of the unlabeled Corazonin peptide in Binding Buffer.
-
Prepare a solution of the labeled ligand at a fixed concentration (typically near its Kd value).
-
-
Competition Reaction:
-
To each well, add a fixed volume of the labeled ligand.
-
To initiate the competition, add an equal volume of either Binding Buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or the serial dilutions of unlabeled ligand (for the competition curve).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
-
Washing and Detection:
-
After incubation, place the plate on ice and rapidly wash the cells three times with ice-cold Wash Buffer to remove unbound ligand.
-
Measure the amount of bound labeled ligand in each well using the appropriate detection instrument.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Kd) for the unlabeled ligand using the Cheng-Prusoff equation.
-
Experimental & Logical Workflows
The characterization of the Corazonin signaling system follows a logical progression from gene discovery to physiological validation.
References
- 1. Drosophila Corazonin Neurons as a Hub for Regulating Growth, Stress Responses, Ethanol-Related Behaviors, Copulation Persistence and Sexually Dimorphic Reward Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drosophila Corazonin Neurons as a Hub for Regulating Growth, Stress Responses, Ethanol-Related Behaviors, Copulation Persistence and Sexually Dimorphic Reward Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of Paralogous GnRH and Corazonin Signaling Systems in an Invertebrate Chordate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Paralogous GnRH and Corazonin Signaling Systems in an Invertebrate Chordate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urbilaterian origin of paralogous GnRH and corazonin neuropeptide signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Effect of Adipokinetic Hormone/Corazonin-Related Peptide (ACP) on Ovarian Development in the Mud Crab, Scylla paramamosain [mdpi.com]
- 12. Gonadotropin-Releasing Hormone and Adipokinetic Hormone Signaling Systems Share a Common Evolutionary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus [frontiersin.org]
- 14. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Characterization of Gonadotropin-Releasing Hormone and Corazonin Signaling Systems in Pacific Abalone: Toward Reclassification of Invertebrate Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Frontiers | Putative role of corazonin in the ovarian development of the swimming crab Portunus trituberculatus [frontiersin.org]
- 19. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. High-Resolution Calcium Imaging Method for Local Calcium Signaling. | Semantic Scholar [semanticscholar.org]
- 22. mycalpharm.com [mycalpharm.com]
Expression pattern of [His7] Corazonin in insect nervous system
An In-depth Technical Guide on the Expression Pattern of [His7]-Corazonin in the Insect Nervous System
Introduction
Corazonin (B39904) (Crz) is a highly conserved neuropeptide hormone found across many insect species, playing a crucial role in a variety of physiological and behavioral processes.[1][2] Initially identified for its cardioacceleratory effects in cockroaches, its functions are now known to be pleiotropic, including the regulation of stress responses, metabolism, ecdysis initiation, and reproductive behaviors.[1][2][3][4] The primary structure of Corazonin is an undecapeptide, with several isoforms identified across different insect orders. One of the key variants is [His7]-Corazonin, where the arginine at position 7 is replaced by a histidine.[5][6][7] This specific isoform is notably expressed in certain locusts, such as Schistocerca gregaria and Locusta migratoria, the stick insect Carausius morosus, and some wasps (Vespidae).[4][5][6][8] This document provides a comprehensive overview of the expression pattern of [His7]-Corazonin within the insect nervous system, details common experimental protocols for its detection, and visualizes associated pathways and workflows.
Expression Pattern and Localization of Corazonin
Immunohistochemical and in situ hybridization studies have revealed a conserved spatial expression pattern of Corazonin-producing neurons across various insect species.[2][7] The neuropeptide is primarily synthesized in neurosecretory cells within the central nervous system (CNS) and is subsequently released into the hemolymph or acts locally as a neurotransmitter or neuromodulator.[7][9]
Central Nervous System (CNS) Distribution:
-
Protocerebrum: The most prominent and conserved location of Corazonin-expressing neurons is in the pars lateralis of the protocerebrum (brain).[4][5][6] These lateral neurosecretory cells project to the corpora cardiaca, the primary neurohemal organ in insects, where Corazonin is stored and released into the circulatory system.[4][5][6] In Drosophila melanogaster, for instance, 6-8 pairs of these neurons are found in the adult pars lateralis.[10]
-
Ventral Nerve Cord (VNC): Corazonin-immunoreactive neurons are also consistently found in the VNC, which includes the subesophageal, thoracic, and abdominal ganglia.[7][8] In Drosophila larvae, eight pairs of bilateral neurons are present in the VNC.[10] Similarly, in the oriental fruit fly, Bactrocera dorsalis, eight pairs of lateral neurons in the VNC produce Corazonin.[7] These neurons suggest a role for Corazonin as a neurotransmitter or neuromodulator within the CNS.[8][9]
-
Other Regions: In some species, additional immunoreactive interneurons have been detected throughout the CNS.[9] For example, in Drosophila, Crz transcripts have been found in the optic lobes, although translation of these mRNAs has not been confirmed.[10]
The presence of [His7]-Corazonin specifically has been confirmed in locusts and stick insects through a combination of immunohistochemistry, bioassays, and mass spectrometry.[5][6][11][12][13] The general distribution pattern follows the conserved model of lateral protocerebral neurosecretory cells and VNC neurons.[8][12]
Data Presentation: Corazonin-Expressing Neurons in Insect CNS
The following table summarizes the reported number and location of Corazonin-producing neurons in the central nervous system of various insect species.
| Species | Stage | Location | Number of Neurons | Reference |
| Drosophila melanogaster | Larva | Cerebral Lobes | 4 pairs per lobe | [10] |
| Ventral Nerve Cord | 8 pairs | [10] | ||
| Adult | Pars Lateralis | 6-8 pairs | [10] | |
| Bactrocera dorsalis | Not Specified | Dorso-lateral Protocerebrum | 1 group of 3 neurons | [7] |
| Ventral Nerve Cord | 8 pairs | [7] | ||
| Triatoma infestans | Not Specified | Protocerebrum | 3 clusters | [14] |
| Subesophageal Ganglion | Several groups | [14] | ||
| Thoracic Ganglia | Several groups | [14] | ||
| Aedes aegypti | Adult | Protocerebrum (lateral) | 2 pairs | [15] |
| Thoracic Ganglia (ventral) | A few neurons | [15] |
Experimental Protocols
The localization of [His7]-Corazonin and its corresponding transcript relies on standard neuroanatomical and molecular techniques.
Immunohistochemistry (IHC) for Corazonin Peptide
This protocol provides a generalized workflow for the visualization of Corazonin-like immunoreactivity in the insect CNS, based on methods described for various insect species.[9][16][17][18]
-
Tissue Dissection and Fixation:
-
Dissect the Central Nervous System (CNS), including the brain and ventral nerve cord, in cold physiological saline or Schneider's Insect Medium (S2).[17]
-
Transfer the dissected tissue immediately to a fixative solution, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or Bouin's fixative.[1][16]
-
Fix for 4-24 hours at 4°C.
-
-
Washing and Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the tissue with a primary antibody raised against Corazonin (e.g., rabbit anti-[His7]-Corazonin). The antibody should be diluted in the blocking solution.
-
Incubation is typically performed for 24-48 hours at 4°C on a rotator to ensure penetration.[17]
-
-
Secondary Antibody Incubation:
-
Wash the tissue thoroughly with PBT (e.g., 3-4 times for 30 minutes each) to remove unbound primary antibody.[17]
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution.
-
Incubate for 4 hours at room temperature or overnight at 4°C, protected from light.[17]
-
-
Mounting and Visualization:
-
Perform final washes in PBT and then PBS.
-
Mount the tissue on a microscope slide in an appropriate mounting medium (e.g., DPX or Vectashield).[17]
-
Visualize the immunoreactivity using a confocal or fluorescence microscope.
-
In Situ Hybridization (ISH) for Corazonin mRNA
This protocol outlines a general procedure for localizing Corazonin transcripts within the insect CNS.[15][16][19]
-
Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the Corazonin mRNA sequence from a cloned cDNA template. A sense probe should be synthesized as a negative control.
-
-
Tissue Preparation:
-
Hybridization:
-
Pre-hybridize the tissue in a hybridization buffer without the probe for 1-2 hours at 55-65°C.
-
Add the DIG-labeled probe to the hybridization buffer and incubate overnight at the same temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove the non-specifically bound probe.
-
-
Immunodetection:
-
Block the tissue with a suitable blocking reagent (e.g., PBT with 10% sheep serum).
-
Incubate with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).
-
Wash thoroughly to remove the unbound antibody.
-
-
Signal Development and Visualization:
-
Develop the signal using a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP), which produces a colored precipitate.
-
Stop the reaction, dehydrate the tissue through an ethanol (B145695) series, clear with xylene, and mount for microscopic observation.
-
Signaling Pathways and Experimental Workflows
Corazonin Signaling Pathway
Corazonin acts as both a neurohormone released into the hemolymph and a neurotransmitter/neuromodulator acting within the CNS. The diagram below illustrates this general signaling pathway.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Corazonin - Wikipedia [en.wikipedia.org]
- 5. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of Corazonin-encoding genes (Crz's) in Drosophila species and functional insights into Crz-expressing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 17. janelia.org [janelia.org]
- 18. researchgate.net [researchgate.net]
- 19. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
The role of [His7] Corazonin in insect reproduction
An In-depth Technical Guide on the Role of [His7] Corazonin (B39904) in Insect Reproduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corazonin (CRZ) is a highly conserved neuropeptide hormone found across a wide range of insect species. It belongs to the gonadotropin-releasing hormone (GnRH) superfamily, suggesting an ancient and fundamental role in reproductive processes.[1][2] The two primary isoforms are [Arg7]-Corazonin and [His7]-Corazonin, with the latter being notably involved in the reproductive biology of several key insect orders, including Orthoptera (locusts) and Hemiptera.[1][3] Initially identified for its cardioacceleratory effects and its role in inducing dark pigmentation, recent research has unveiled its more nuanced and critical functions in modulating reproductive behaviors and physiology in both males and females.[1][4]
This technical guide provides a comprehensive overview of the role of [His7] Corazonin in insect reproduction. It synthesizes findings from key studies, presents quantitative data in a structured format, details common experimental protocols, and illustrates the signaling pathways and experimental workflows involved. The aim is to furnish researchers and drug development professionals with a detailed understanding of this pivotal neuropeptide system and its potential as a target for novel pest management strategies.[5]
The Role of Corazonin in Female Reproduction: Modulating the Post-Mating Response
A significant body of evidence points to endogenous Corazonin signaling in female insects as a critical modulator of the post-mating response (PMR). The PMR is a suite of profound behavioral and physiological changes that occur in females after successful copulation, typically characterized by reduced receptivity to subsequent mating and an increase in oviposition (egg-laying).[6][7]
In the brown planthopper (BPH), Nilaparvata lugens, and the fruit fly, Drosophila melanogaster, Corazonin and its receptor (CrzR) are indispensable for a normal PMR.[6][8] Unlike male-derived factors such as Sex Peptide (SP) in Drosophila, which are transferred via seminal fluid, Corazonin acts as an endogenous female signal.[6] Studies have shown that the Corazonin receptor (CrzR) is highly expressed in the female reproductive tract.[6]
Disruption of this signaling pathway, either by knocking down the Crz gene or its receptor, leads to a distinct phenotype: mated females become receptive to re-mating and exhibit significantly reduced oviposition rates.[6] Conversely, injecting virgin females with Corazonin peptide can suppress their mating receptivity and stimulate egg-laying, effectively mimicking a post-mated state.[6][7] This indicates that Corazonin signaling is a key intrinsic pathway that cooperates with male-derived signals to ensure reproductive success.
In the American dog tick, Dermacentor variabilis, suppression of Corazonin via RNAi also resulted in reduced egg maturation and deposition, further highlighting its conserved role in female reproductive output even in non-insect arthropods.[9]
The Role of Corazonin in Male Reproduction: Regulating Sperm Transfer and Mating Duration
In males, Corazonin signaling is crucial for successful insemination. In Drosophila melanogaster, male-specific Corazonin-expressing neurons in the abdominal ganglia are required for the transfer of sperm and seminal fluid during copulation.[1][9] Suppression of Corazonin in males leads to increased mating duration but a failure to transfer seminal components.[9]
Quantitative Data on Corazonin's Role in Reproduction
The following tables summarize key quantitative data from experimental studies, illustrating the impact of manipulating Corazonin signaling on reproductive parameters.
Table 1: Effects of Corazonin Pathway Disruption on Female Post-Mating Response (PMR) in the Brown Planthopper (Nilaparvata lugens)
| Experimental Condition | Re-mating Rate of Mated Females | Oviposition Rate (Eggs/female) | Citation |
| Control (dsgfp injection) | 0% | ~150 | [6] |
| Crz Knockdown (dsNlcrz injection) | 10% | ~90 (~60% of control) | [6] |
| CrzR Knockdown (dsCrzR injection) | 15% | Significantly reduced vs. control | [6] |
Table 2: Effects of Corazonin Pathway Disruption on Reproduction in the American Dog Tick (Dermacentor variabilis)
| Experimental Condition | Oviposition Rate | Ovarian Status | Citation |
| Control (Water/EFα dsRNA) | 100% | 85-100% with brown, developed eggs | [9] |
| Corazonin Knockdown (dsRNA) | 60% | 50% with brown, developed eggs | [9] |
Table 3: Effects of Corazonin Pathway Disruption on Male Fertility in the Oriental Fruit Fly (Bactrocera dorsalis)
| Experimental Condition (in Male) | Mating Duration (minutes) | Male Fertility (Progeny/male) | Citation |
| Control (dsGFP injection) | ~55 | ~45 | [10] |
| Crz Knockdown (dsCrz injection) | ~70 (Lengthened) | ~15 (Strongly decreased) | [10] |
| CrzR Knockdown (dsCrzR injection) | Not reported | ~20 (Strongly decreased) | [10] |
Signaling Pathways and Visualizations
Corazonin functions as a neurohormone. It is typically produced by neurosecretory cells in the pars lateralis of the insect brain (protocerebrum) and released into the hemolymph from the corpora cardiaca.[1][3] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the Corazonin receptor (CrzR), on target cells.[12][13] In the context of female reproduction, the CrzR is prominently expressed in the reproductive tract, allowing direct modulation of reproductive tissues.[6]
Caption: Corazonin signaling pathway from synthesis to physiological response.
Experimental Protocols
Understanding the function of Corazonin has been made possible by a range of molecular and physiological techniques.
Gene Knockdown using RNA interference (RNAi)
RNAi is a widely used reverse genetics tool to study gene function by silencing the expression of a target gene.[13]
-
dsRNA Synthesis: A ~300-500 bp region of the target gene (Crz or CrzR) is amplified by PCR using primers with T7 promoter sequences. The PCR product serves as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercially available kit. A non-related gene, like Green Fluorescent Protein (GFP), is often used as a control.
-
Injection: Insects are anesthetized (e.g., on ice or with CO2). A microinjection system is used to inject a precise amount of dsRNA solution (e.g., 50-100 ng in 20-50 nL) into the insect's body cavity (hemocoel), typically in the thorax or abdomen.
-
Phenotypic Analysis: After a recovery and incubation period (typically 3-5 days) to allow for gene knockdown, the insects are subjected to behavioral assays (e.g., mating receptivity, oviposition counts) or physiological analysis.
-
Validation: The efficiency of the knockdown is confirmed by measuring the mRNA levels of the target gene using quantitative Real-Time PCR (qRT-PCR) from dissected tissues (e.g., heads, reproductive tracts).
References
- 1. Corazonin - Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using endocrine control in insects to develop new approaches for crop protection - Innovate UK Business Connect [iuk-business-connect.org.uk]
- 6. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 7. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila | Sciety [sciety.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Developmental Regulation of Corazonin, Eclosion Hormone, and Bursicon Messages and RNAi Suppression of Corazonin in Adult, Female American Dog Ticks, Dermacentor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis [frontiersin.org]
- 11. Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. More than two decades of research on insect neuropeptide GPCRs: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Corazonin and Caste Identity Determination in Social Insects: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate social structures of insect colonies, characterized by a clear division of labor among distinct castes, are governed by a complex interplay of genetic and environmental factors. Emerging research has identified the neuropeptide corazonin (B39904) as a pivotal regulator of caste identity and behavior. This technical guide provides an in-depth examination of the role of corazonin and its analogues, such as [His7]-corazonin, in the determination of social insect castes. It synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in neurobiology, social evolution, and for professionals engaged in the development of novel insect control strategies.
Introduction: Corazonin as a Modulator of Sociality
Corazonin (CRZ) is a highly conserved undecapeptide neurohormone found across numerous insect species. Initially identified for its cardioacceleratory effects, its role has since been expanded to include regulation of stress responses, metabolism, and ecdysis.[1] In the context of social insects, CRZ has emerged as a key molecule in shaping the behavioral and physiological distinctions between reproductive and non-reproductive castes.[2][3]
Studies in the ponerine ant Harpegnathos saltator, a species with remarkable caste plasticity, have been instrumental in elucidating CRZ's function. In H. saltator, workers can transition to a reproductive, queen-like state known as a gamergate. This transition is marked by a significant downregulation of corazonin.[3][4] Conversely, the upregulation of corazonin is a conserved feature in the brains of worker and forager castes across a range of social insects, including other ants, wasps, bees, and termites, underscoring its fundamental role in maintaining worker identity.[2][5]
This guide will delve into the molecular mechanisms of corazonin signaling, the quantitative effects of its manipulation, and the experimental frameworks used to investigate its function in determining caste-specific phenotypes.
Quantitative Data on Corazonin's Role in Caste Identity
The functional significance of corazonin in caste determination is substantiated by quantitative analyses of its expression levels and the phenotypic consequences of its experimental manipulation.
Table 1: Corazonin Gene Expression in Different Castes of Social Insects
| Species | Caste Comparison | Tissue | Fold Change in Corazonin Expression | p-value | Reference |
| Camponotus floridanus | Worker vs. Queen | Whole Body | 8-fold higher in Workers | < 0.05 | [2] |
| Monomorium pharaonis | Forager vs. Nurse | Head | Significantly higher in Foragers | < 10⁻⁴ | [2] |
| Harpegnathos saltator | Worker vs. Gamergate | Brain | Downregulated in Gamergates | - | [3][4] |
| Polistes canadensis | Worker vs. Queen | - | Higher in Workers | - | [2] |
| Apis mellifera | Forager vs. Nurse | - | Trend towards higher in Foragers | 0.12 | [2] |
Table 2: Phenotypic Effects of Corazonin Manipulation in Harpegnathos saltator
| Experimental Manipulation | Phenotypic Outcome | Quantitative Effect | p-value | Reference |
| Injection of Corazonin Peptide | Hunting Behavior (Worker-like) | Increased Cricket Test Scores | < 0.05 | [2] |
| Injection of Corazonin Peptide | Dueling Behavior (Gamergate-like) | Inhibited | - | [2] |
| Injection of Corazonin Peptide | Egg Deposition (Gamergate-like) | Inhibited | - | [2] |
| Injection of Corazonin Peptide | Vitellogenin Expression | Suppressed | - | [2] |
| Injection of Corazonin Peptide | Ovary Activation | ~70% decrease in mature oocytes | 0.02 | [2] |
The Corazonin Signaling Pathway
Corazonin exerts its effects by binding to a specific G protein-coupled receptor (GPCR), initiating an intracellular signaling cascade.[4][6] In insects, the corazonin receptor (CRZR) has been shown to dually couple to both Gq and Gs signaling pathways.[4] Activation of Gq leads to mobilization of intracellular calcium (Ca²⁺), while Gs activation results in the accumulation of cyclic AMP (cAMP).[4]
A primary downstream target of this pathway in the context of caste identity is the gene encoding vitellogenin (Vg), a yolk protein precursor essential for egg production. Corazonin signaling negatively regulates Vg expression, thereby suppressing reproductive capacity and reinforcing worker sterility.[2] This establishes a crucial corazonin-vitellogenin axis in the control of social insect reproduction and behavior.[2]
Logical Framework of Corazonin Action
Caption: Logical relationship between corazonin, vitellogenin, and caste behavior.
Corazonin Signaling Cascade
Caption: Corazonin receptor signaling pathway in insects.
The Role of [His7]-Corazonin
While the most common form of corazonin features an arginine at position 7 ([Arg7]-corazonin), an analogue with a histidine at this position, [His7]-corazonin, has been identified in several insect groups, notably locusts.[7] In locusts, [His7]-corazonin is strongly implicated in phase polyphenism, particularly in inducing the dark coloration and morphometrics characteristic of the gregarious phase.[8][9]
In social insects, the presence and specific role of [His7]-corazonin are less defined. [His7]-corazonin has been reported in some bees and wasps.[7] However, its direct involvement in caste determination, analogous to the clear role of the primary corazonin peptide in ants, has not been extensively demonstrated. It is plausible that different corazonin analogues could have nuanced, species-specific functions, but further research is required to parse these roles in the complex social systems of Hymenoptera.
Experimental Protocols
Investigating the function of corazonin in social insects relies on a suite of molecular and behavioral techniques. Below are detailed methodologies for key experiments.
Peptide Injection
This protocol is adapted from studies in Harpegnathos saltator to assess the behavioral and physiological effects of elevated corazonin levels.[2]
-
Peptide Preparation:
-
Synthesize or procure corazonin peptide (pQTFQYSRGWTN-NH2) and a scrambled control peptide with the same amino acid composition.
-
Dissolve the peptides in an appropriate vehicle, such as sterile Phosphate-Buffered Saline (PBS).
-
Prepare a stock solution (e.g., 1 mg/mL) and dilute to the final injection concentration. A typical dose used in H. saltator is 100 ng per ant.[1][10]
-
-
Injection Procedure:
-
Anesthetize ants by chilling them on ice for 5-10 minutes.
-
Use a microinjector system with pulled glass capillaries.
-
Gently secure the anesthetized ant under a stereomicroscope.
-
For behavioral effects, inject a small volume (e.g., 100-200 nL) containing 100 ng of peptide directly into the head capsule, between the compound eyes.
-
For systemic effects on tissues like the fat body, inject into the gaster.
-
Allow the ants to recover in a clean, humid environment before behavioral observation or tissue dissection.
-
RNA Interference (RNAi) for Gene Knockdown
RNAi is a powerful tool for studying gene function by silencing target gene expression. Its application in ants can be challenging but has been successfully demonstrated.[11][12]
-
dsRNA Synthesis:
-
Identify a unique region of the target gene (e.g., corazonin receptor) of 300-500 bp.
-
Design PCR primers flanked with T7 promoter sequences to amplify this region from cDNA.
-
Use a commercial in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize double-stranded RNA (dsRNA) from the PCR product.
-
Purify the dsRNA, verify its integrity via gel electrophoresis, and quantify its concentration.
-
-
dsRNA Delivery:
-
Follow the same injection procedure as for peptides.
-
Inject a specific amount of dsRNA (typically 1-3 µg) into the hemocoel of the ant (e.g., in the thorax or abdomen).
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).
-
Monitor the ants for several days to allow for gene knockdown before conducting behavioral assays or gene expression analysis.
-
-
Validation:
-
After the incubation period, dissect relevant tissues (e.g., brain, fat body).
-
Perform quantitative PCR (qPCR) to confirm a significant reduction in the target gene's mRNA levels compared to controls.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the relative transcript levels of corazonin, its receptor, and downstream targets like vitellogenin.
-
RNA Extraction and cDNA Synthesis:
-
Dissect tissues of interest (e.g., brains) from different castes or experimental groups and immediately stabilize in an RNA preservation solution or flash-freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize first-strand cDNA from the RNA template using a reverse transcription kit.
-
-
qPCR Reaction:
-
Design or obtain validated primers for the target genes (Corazonin, Vg) and a stable reference gene (e.g., Actin).
-
Prepare a reaction mix containing cDNA template, primers, and a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction on a thermal cycler.
-
Analyze the data using the ΔΔCT method to determine the relative expression levels of the target genes, normalized to the reference gene.
-
Experimental Workflow Diagram
Caption: General workflow for studying corazonin function in social insects.
Implications for Drug Development and Pest Control
The central role of the corazonin signaling pathway in regulating fundamental aspects of social insect biology, including reproduction and foraging behavior, makes it an attractive target for the development of novel pest management strategies.[13][14]
-
Targeting the Corazonin Receptor: As a GPCR, the corazonin receptor is a druggable target. The development of small molecule agonists or antagonists could disrupt the social cohesion and reproductive efficiency of pest ant colonies. For example, an antagonist could potentially induce premature reproductive behavior in workers, disrupting the colony's division of labor and foraging efficiency.
-
Challenges and Opportunities: A key challenge is the efficient delivery of active compounds to the target individuals within a complex colony structure.[11] However, the social nature of these insects, particularly food sharing (trophallaxis), also presents an opportunity for widespread dissemination of an active ingredient from a small number of foragers. Further research into the structural biology of the corazonin receptor will be crucial for designing potent and selective modulators.
Conclusion
Corazonin has been firmly established as a key neuropeptide regulator of caste identity in social insects. Its action, primarily through the suppression of vitellogenin, promotes worker-like behaviors while inhibiting reproductive maturation. The detailed molecular pathways and experimental methodologies outlined in this guide provide a foundation for future research into the neuroendocrine control of social behavior. A deeper understanding of the corazonin signaling system not only offers profound insights into the evolution of sociality but also opens new avenues for the targeted management of invasive social insect populations.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Corazonin Controls Social Behavior and Caste Identity in Ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus [frontiersin.org]
- 7. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 9. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Prospects for Using RNAi as Control for Ants [frontiersin.org]
- 12. Establishment of RNAi-Mediated Pest Control Method for Red Imported Fire Ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 15. Establishing RNAi for basic research and pest control and identification of the most efficient target genes for pest control: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of the [His7] Corazonin Peptide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Abstract
Corazonin (CRZ) is a highly conserved neuropeptide hormone found throughout the Arthropoda, playing a diverse and pivotal role in a range of physiological processes. This technical guide provides a comprehensive overview of the evolutionary conservation of the [His7] Corazonin peptide, an isoform predominantly found in locusts. We delve into the peptide's sequence conservation across various species, the pharmacological characteristics of its G protein-coupled receptor (GPCR), and the downstream signaling pathways it activates. Furthermore, this guide presents detailed experimental protocols for key assays used in the study of Corazonin, including receptor binding assays, functional calcium imaging assays, and in situ hybridization for receptor localization. The information is intended to serve as a valuable resource for researchers investigating neuropeptide signaling and for professionals in the field of drug development targeting GPCRs.
Introduction
Corazonin is an undecapeptide first identified for its cardioacceleratory effects in the American cockroach, Periplaneta americana, from which its name, derived from the Spanish word for "heart," originates[1]. Subsequent research has revealed its widespread presence across insects and other arthropods, where it exhibits a remarkable diversity of functions despite its highly conserved primary sequence[2][3]. These functions include the regulation of heartbeat, initiation of ecdysis (molting), induction of cuticle coloration, and modulation of stress responses and social behavior[3][4].
The Corazonin signaling system is considered a homolog of the vertebrate gonadotropin-releasing hormone (GnRH) system, suggesting a deep evolutionary origin from a common ancestral signaling pathway[5]. The Corazonin peptide itself is processed from a preprocorazonin precursor and acts via a specific rhodopsin-like G protein-coupled receptor (GPCR)[5].
One of the well-studied isoforms of this peptide is [His7]-Corazonin, where the arginine residue at position 7, common in many insect species, is replaced by a histidine. This variant is notably present in certain species of locusts, such as Schistocerca gregaria and Locusta migratoria, where it has been implicated in phase polyphenism, particularly the induction of dark pigmentation characteristic of the gregarious phase[1][3]. The high degree of conservation of the Corazonin peptide and its receptor across a broad range of arthropods makes it an intriguing subject for evolutionary studies and a potential target for the development of novel pest management strategies.
This guide aims to consolidate the current knowledge on the evolutionary conservation of this compound, present quantitative data in a structured format, and provide detailed experimental methodologies to facilitate further research in this area.
Data Presentation
Evolutionary Conservation of Corazonin Peptides
The Corazonin peptide is an 11-amino acid neuropeptide that is N-terminally blocked by pyroglutamate (B8496135) (pGlu) and C-terminally amidated. While the [Arg7] isoform is the most ancestral and widespread, several other isoforms, including [His7]-Corazonin, have evolved in different insect lineages. The table below summarizes the sequences of known Corazonin isoforms and the species in which they have been identified.
| Corazonin Isoform | Sequence (pGlu-...-NH2) | Species Examples | Reference |
| [Arg7]-Corazonin | pQTFQYSRGWTN-NH2 | Periplaneta americana (American Cockroach), Drosophila melanogaster (Fruit Fly), Bombyx mori (Silkworm), Rhodnius prolixus (Kissing Bug) | [1][3][5] |
| [His7]-Corazonin | pQTFQYSHGWTN-NH2 | Schistocerca gregaria (Desert Locust), Locusta migratoria (Migratory Locust), Carausius morosus (Stick Insect), Vespidae (Wasps) | [1][6] |
| [Thr4, His7]-Corazonin | pQTFQYSHGWTN-NH2 | Apis mellifera (Honey Bee) | [1][6] |
| [Tyr3, Gln7, Gln10]-Corazonin | pQTFQYQRGWTQ-NH2 | Wasps (Vespidae) | [1][6] |
| [Gln10]-Corazonin | pQTFQYSRGWTQ-NH2 | Tipula sp. (Crane Fly) | [6] |
| [His4, Gln7]-Corazonin | pQTFQYQHGWTN-NH2 | Mantophasmatodea (Gladiators) | [6] |
Pharmacological Profile of Corazonin Receptors
The Corazonin receptor (CRZR) is a class A GPCR. Its activation by Corazonin has been characterized in several species using heterologous expression systems, most commonly Xenopus oocytes and Chinese Hamster Ovary (CHO) cells. The potency of Corazonin is typically measured as the half-maximal effective concentration (EC50).
| Species | Receptor | Expression System | Ligand | EC50 | Reference |
| Manduca sexta | MasCRZR | Xenopus oocytes | Corazonin | ~200 pM | |
| Manduca sexta | MasCRZR | CHO cells | Corazonin | ~75 pM | |
| Rhodnius prolixus | Rhopr-CRZR-α | CHOK1-aeq cells | Rhopr-CRZ | 2.7 nM | |
| Rhodnius prolixus | Rhopr-CRZR-β | CHOK1-aeq cells | Rhopr-CRZ | 1 nM |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled Corazonin analogs for the Corazonin receptor expressed in a heterologous system.
1. Membrane Preparation from Transfected Cells (e.g., HEK293 or CHO cells)
-
Culture cells stably or transiently expressing the Corazonin receptor to confluence in T175 flasks.
-
Wash the adherent cells with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 25 mL of ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh) and incubating for 45 minutes at 4°C with gentle agitation.
-
Homogenize the cell lysate using a Dounce homogenizer or by passing it through a fine-gauge needle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable volume of Storage Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10% sucrose).
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C.
2. Binding Assay
-
Prepare a radiolabeled version of Corazonin (e.g., [125I]-Corazonin or [3H]-Corazonin).
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
A serial dilution of the unlabeled competitor (e.g., [His7]-Corazonin or other analogs).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
The membrane preparation (the amount should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then measure the radioactivity bound to the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated.
Functional Assay: Calcium Imaging in CHO cells
This protocol describes a method to measure the activation of the Corazonin receptor by monitoring changes in intracellular calcium concentration.
1. Cell Culture and Plating
-
Culture CHO cells stably expressing the Corazonin receptor (and potentially a promiscuous G-protein like Gα16 to couple to the calcium pathway) in a suitable growth medium (e.g., DMEM/F-12 with 10% FBS and antibiotics).
-
The day before the assay, seed the cells into black, clear-bottom 96- or 384-well plates at an appropriate density to reach confluence on the day of the assay.
2. Calcium Dye Loading
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.
-
Remove the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
3. Calcium Flux Measurement
-
Prepare a serial dilution of [His7]-Corazonin or other agonists in the assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the agonist solution into the wells and continue to record the fluorescence signal for a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Analyze the data by measuring the peak fluorescence response and plotting it against the agonist concentration to determine the EC50.
In Situ Hybridization for Receptor Localization
This protocol provides a general workflow for localizing Corazonin receptor mRNA in insect brain tissue.
1. Tissue Preparation
-
Dissect insect brains in cold, nuclease-free PBS or insect saline.
-
Fix the brains in 4% paraformaldehyde in PBS for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the tissue in PBS containing 0.1% Tween-20 (PBST).
-
Dehydrate the tissue through an ethanol (B145695) series and then rehydrate.
-
Treat with Proteinase K to improve probe penetration.
-
Post-fix with 4% paraformaldehyde.
2. Hybridization
-
Pre-hybridize the tissue in hybridization buffer (containing formamide (B127407), SSC, yeast tRNA, etc.) for at least 1 hour at the hybridization temperature (e.g., 55-65°C).
-
Prepare a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the Corazonin receptor.
-
Add the probe to the hybridization buffer at an appropriate concentration.
-
Incubate the tissue with the probe solution overnight at the hybridization temperature.
3. Washing and Detection
-
Perform a series of stringent washes in solutions with decreasing concentrations of SSC and formamide at the hybridization temperature to remove unbound probe.
-
Wash the tissue in PBST at room temperature.
-
Block the tissue with a blocking solution (e.g., PBST with 5% normal goat serum) for at least 1 hour.
-
Incubate the tissue with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) overnight at 4°C.
-
Wash the tissue extensively in PBST.
-
For an AP-conjugated antibody, develop the signal using a chromogenic substrate such as NBT/BCIP, which produces a purple precipitate. For an HRP-conjugated antibody, a fluorescent tyramide signal amplification system can be used for higher resolution.
4. Imaging
-
Mount the stained tissue on a microscope slide.
-
Image the tissue using a light or fluorescence microscope to visualize the localization of the Corazonin receptor mRNA.
Mandatory Visualizations
Signaling Pathway of the Corazonin Receptor
Caption: Corazonin Receptor Signaling Cascade.
Experimental Workflow for Calcium Imaging Functional Assay
Caption: Workflow for a Calcium Imaging Functional Assay.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. mesoscale.com [mesoscale.com]
- 4. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. resources.revvity.com [resources.revvity.com]
Initial Studies on [His7] Corazonin in Schistocerca gregaria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the initial studies on [His7] Corazonin (B39904) in the desert locust, Schistocerca gregaria. It covers the quantitative effects of this neuropeptide on phase polyphenism, detailed experimental protocols for its study, and a visualization of its signaling pathway.
Quantitative Data on the Effects of [His7] Corazonin
This compound has been demonstrated to play a significant role in the induction of gregarious characteristics in solitarious Schistocerca gregaria. The following tables summarize the key quantitative findings from initial studies.
Table 1: Effect of [His7]-Corazonin Injection on Morphometric Ratios in Schistocerca gregaria
| Treatment Group | Morphometric Ratio (F/C) | Morphometric Ratio (E/F) | Dosage | Instar at Injection | Reference |
| Solitary Control | Smaller | Smaller | N/A | N/A | [1][2] |
| Solitary + [His7]-Corazonin | Shift towards gregarious value | Significantly Influenced | 1 nmol | 2nd and 3rd | [1] |
| Solitary + [His7]-Corazonin | More pronounced shift | More pronounced shift | 2 nmol | Beginning of 3rd | [1] |
| Gregarious Control | Larger | Larger | N/A | N/A | [1][2] |
F = length of the hind femur, C = maximum width of the head, E = length of the fore wing. A higher F/C ratio and E/F ratio are characteristic of the gregarious phase.
Table 2: In Vivo Stability of [His7]-Corazonin in the Hemolymph of Schistocerca gregaria
| Phase | Half-life (in vivo) | % Remaining after 4h Incubation (in vitro) | Reference |
| Gregarious | 30 min | 50% | [3] |
| Solitarious | Not specified | 75% | [3] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound in Schistocerca gregaria.
Peptide Injection for Morphometric and Coloration Analysis
This protocol is used to assess the in vivo effects of this compound on the development of gregarious characteristics.
Materials:
-
Synthesized [His7]-Corazonin peptide
-
Solvent (e.g., insect saline or oil)
-
Microinjection system (e.g., Eppendorf TransferMan 4r)
-
Glass microcapillaries
-
Solitarious-reared Schistocerca gregaria nymphs (typically 2nd or 3rd instar)
Procedure:
-
Peptide Preparation: Dissolve the synthesized [His7]-Corazonin in the chosen solvent to the desired concentration (e.g., 1 nmol/µl or 2 nmol/µl).
-
Animal Preparation: Immobilize a solitarious-reared nymph.
-
Injection: Using a microinjection system, inject a precise volume of the peptide solution (e.g., 1 µl) into the abdomen of the nymph.[1] Control animals should be injected with the solvent alone.
-
Rearing: Rear the injected nymphs under solitarious conditions until they reach the desired developmental stage for analysis (e.g., adult).
-
Analysis: Measure the F/C and E/F morphometric ratios and score the body coloration changes compared to control and gregarious-reared individuals.[1][2]
RNA Interference (RNAi) for Gene Knockdown
RNAi is employed to study the function of the corazonin gene by silencing its expression.
Materials:
-
dsRNA corresponding to the Schistocerca gregaria corazonin gene (SgCRZ)
-
Control dsRNA (e.g., dsGFP)
-
Microinjection system
-
Gregarious-reared Schistocerca gregaria nymphs
Procedure:
-
dsRNA Synthesis: Synthesize dsRNA targeting the SgCRZ gene and a control dsRNA.
-
Animal Preparation: Immobilize gregarious-reared nymphs.
-
Injection: Inject the dsRNA solution into the nymphs.[4]
-
Rearing and Observation: Rear the injected nymphs and observe for changes in body coloration and morphology.[4]
-
Rescue Experiment (Optional): To confirm the specificity of the RNAi effect, inject synthetic [His7]-Corazonin into the dsRNA-treated nymphs to see if the gregarious phenotype can be restored.[4]
CRISPR/Cas9-Mediated Gene Knockout
CRISPR/Cas9 provides a powerful tool for creating heritable knockouts of the corazonin gene.
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the SgCRZ gene
-
Microinjection system
-
Freshly laid Schistocerca gregaria eggs (within 2 hours post-oviposition)
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNA targeting a specific exon of the SgCRZ gene.
-
Ribonucleoprotein (RNP) Complex Preparation: Mix the sgRNA and Cas9 protein to form the RNP complex. A typical concentration is 300 ng/µL for both components.[5]
-
Egg Microinjection: Inject the RNP complex into the posterior pole of the eggs. Optimized injection parameters include an injection pressure of 200 hPa, an injection time of 0.5 s, and a compensation pressure of 10 hPa.[5]
-
Incubation and Rearing: Incubate the injected eggs at 33°C until hatching.[5] Rear the hatched nymphs to adulthood (G0 generation).
-
Screening and Analysis: Screen the G0 generation for mosaic knockout phenotypes (e.g., altered pigmentation). Cross G0 individuals to produce the G1 generation and screen for heritable mutations.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway in Schistocerca gregaria.
Caption: General Experimental Workflow for Studying this compound Function.
References
- 1. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. entsocjournal.yabee.com.tw [entsocjournal.yabee.com.tw]
- 3. Degradation profile of [His7]-corazonin in the hemolymph of the desert locust Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of the corazonin gene reveals its critical role in the control of gregarious characteristics in the desert locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Understanding the Cardioactive Properties of Corazonin Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corazonin (B39904) (Crz) is a highly conserved neuropeptide in arthropods, first identified for its potent cardioacceleratory effects in the American cockroach, Periplaneta americana.[1] As a homolog of the vertebrate gonadotropin-releasing hormone (GnRH), Corazonin and its cognate G-protein coupled receptor (CrzR) are involved in a wide array of physiological processes, including stress responses, metabolism, and ecdysis.[2][3] However, its primary role as a cardiomodulator remains a key area of interest. This guide provides an in-depth technical overview of the cardioactive properties of various Corazonin isoforms, detailing the underlying signaling pathways, experimental protocols for assessment, and a summary of quantitative data available to date.
Corazonin Isoforms and Structure-Activity Relationships
Several isoforms of Corazonin have been identified across different insect species, with variations in the amino acid sequence potentially leading to differential bioactivity. The most common form is [Arg7]-corazonin. A structure-activity relationship study on [His7]-corazonin, while not directly for cardioactivity, revealed that amino acid residues at positions 1, 3, and 5 are critical for its biological activity.[4] This suggests that substitutions at these positions in different isoforms could significantly impact receptor binding and subsequent cardiac response.
Table 1: Known Corazonin Isoforms and Their Amino Acid Sequences
| Isoform Name | Amino Acid Sequence | Notes |
| [Arg7]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg -Gly-Trp-Thr-Asn-NH₂ | Most common isoform, first isolated from Periplaneta americana.[1] |
| [His7]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-His -Gly-Trp-Thr-Asn-NH₂ | Found in locusts such as Schistocerca americana.[5] |
| [Thr4, His7]-corazonin | pGlu-Thr-Phe-Thr -Tyr-Ser-His -Gly-Trp-Thr-Asn-NH₂ | Identified in the honey bee, Apis mellifera. |
| [Gln10]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Gln -Asn-NH₂ | Detected in the crane fly, Tipula sp.[6] |
| [His4, Gln7]-corazonin | pGlu-Thr-Phe-His -Tyr-Ser-Gln -Gly-Trp-Thr-Asn-NH₂ | Found in South African members of the insect order Mantophasmatodea.[6] |
| [Tyr3, Gln7, Gln10]-corazonin | pGlu-Thr-Tyr -Gln-Tyr-Ser-Gln -Gly-Trp-Gln -Asn-NH₂ | Expressed in bumble bees.[6] |
Note: pGlu denotes pyroglutamic acid, and -NH₂ denotes amidation at the C-terminus.
Quantitative Data on Cardioactive Properties
Quantitative data directly comparing the cardioactive effects of different Corazonin isoforms is limited in the scientific literature. The available data is derived from studies on different species using varied experimental preparations. This necessitates careful consideration when comparing values.
Table 2: Summary of Quantitative Effects of Corazonin Isoforms on Cardiac Parameters
| Peptide Isoform | Species | Preparation | Concentration | Observed Effect | Reference |
| [Arg7]-corazonin | Periplaneta americana | In vitro heart | 0.2 nM | Threshold for heart beat stimulation. | [1] |
| [Arg7]-corazonin | Manduca sexta (pupa) | In vivo | 10-6 M | Increased anterograde heart rate from 10.5 to 24 pulses/min. | [7] |
| [Arg7]-corazonin | Periplaneta americana | Decapitated body | 10-6 M | No significant effect on heart rate compared to controls. | [8] |
| Corazonin (unspecified) | Rhodnius prolixus | In vitro (CrzR-α) | EC₅₀ = 2.7 nM | Receptor activation in CHO-K1 cells. | [7] |
| Corazonin (unspecified) | Rhodnius prolixus | In vitro (CrzR-β) | EC₅₀ = 1 nM | Receptor activation in CHO-K1 cells. | [7] |
Note: The conflicting results for Periplaneta americana may be due to differences in experimental preparations (in vitro isolated heart vs. decapitated whole body), highlighting the importance of standardized protocols.
Signaling Pathways of Corazonin in Cardiac Tissue
The Corazonin receptor (CrzR) is a G-protein coupled receptor (GPCR). Studies in the silkworm, Bombyx mori, have shown that its CrzR dually couples to both Gq and Gs signaling cascades upon activation by Corazonin.[3] This dual activation initiates two parallel intracellular signaling pathways that modulate cardiomyocyte function.
-
Gq Pathway and Calcium Mobilization: Activation of the Gq protein stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The elevated intracellular Ca²⁺ concentration is a primary driver of muscle contraction. DAG, in turn, activates Protein Kinase C (PKC), which can phosphorylate various downstream targets to modulate contraction.[9]
-
Gs Pathway and cAMP Production: Activation of the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates key proteins involved in excitation-contraction coupling, such as ion channels and components of the contractile machinery, leading to an increase in heart rate (chronotropy) and contractility (inotropy).[11]
Experimental Protocols
Semi-Isolated Insect Heart Bioassay
This protocol is a synthesized methodology for measuring the cardioactive effects of Corazonin isoforms on a semi-isolated insect heart, primarily adapted from procedures for Drosophila.[12]
a. Materials:
-
Dissection microscope
-
Micropipettes
-
Fine dissection scissors and forceps
-
Insect pins
-
Sylgard-coated petri dish
-
Physiological Saline (e.g., modified HL3.1 saline for Drosophila)
-
Corazonin isoform stock solutions
-
High-speed camera mounted on a microscope or an electrocardiography (ECG) setup
-
Data acquisition and analysis software
b. Saline Composition (Example: Modified HL3.1 for Drosophila):
-
70 mM NaCl
-
5 mM KCl
-
4 mM MgCl₂
-
1.5 mM CaCl₂
-
10 mM NaHCO₃
-
5 mM Trehalose
-
115 mM Sucrose
-
5 mM HEPES
-
Adjust pH to 7.1
c. Procedure:
-
Dissection: Anesthetize the insect (e.g., an adult fly or cockroach nymph) on ice. Pin the specimen, dorsal side up, in the Sylgard-coated dish filled with chilled physiological saline. Carefully remove the ventral abdominal cuticle and internal organs (gut, fat bodies, reproductive organs) to expose the dorsal vessel (heart).
-
Preparation: Ensure the heart remains attached to the dorsal cuticle. The semi-isolated preparation should be allowed to equilibrate in fresh saline for 20-30 minutes until a stable, rhythmic heartbeat is observed.
-
Peptide Application: Replace the saline in the dish with a solution containing a known concentration of the Corazonin isoform to be tested. Start with a low concentration and proceed with a dose-response curve. A control application of saline alone should be performed first.
-
Data Acquisition:
-
Optical Method: Record high-speed videos (e.g., 100-200 frames per second) of a segment of the heart for a set duration (e.g., 30 seconds) before and after peptide application.[13]
-
Electrophysiological Method: Place extracellular electrodes near the heart to record electrocardiograms (ECGs) to measure the frequency and regularity of cardiac action potentials.[14]
-
-
Data Analysis:
-
Heart Rate: Count the number of contractions (beats) per minute.
-
Rhythmicity: Analyze the regularity of the inter-beat intervals.
-
Contractility (Fractional Shortening): Using video analysis software, measure the heart tube diameter at end-diastole (EDD) and end-systole (ESD). Calculate fractional shortening as: ((EDD - ESD) / EDD) * 100.[13]
-
References
- 1. Isolation and structure of corazonin, a cardioactive peptide from the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Ecological Effects of Isoform Variation in Insect Flight Muscle - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of structure-activity relations of corazonin using two different bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drosophila Preparation and Longitudinal Imaging of Heart Function In Vivo Using Optical Coherence Microscopy (OCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of corazonin and crustacean cardioactive peptide on heartbeat in the adult American cockroach (Periplaneta americana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C and cardiac dysfunction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to assess Drosophila heart development, function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Drosophila cardiac hypertrophy by microcomputerized tomography for genetic dissection of heart growth mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preliminary research on [His7] Corazonin signaling pathways
An In-Depth Technical Guide to [His7] Corazonin (B39904) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corazonin (CRZ) is a highly conserved neuropeptide hormone found throughout the insect kingdom, with functions ranging from initiating ecdysis to modulating stress responses and reproductive behaviors.[1] Structurally, it is an undecapeptide and exists in several isoforms, with the most common being [Arg⁷]-Corazonin.[2][3] The [His⁷]-Corazonin variant, where the arginine at position 7 is replaced by a histidine, was first identified in the locust Schistocerca americana and is also found in other locusts and stick insects.[1][3][4]
Corazonin exerts its diverse physiological effects by binding to a specific G protein-coupled receptor (GPCR), the Corazonin Receptor (CrzR).[5][6] As a member of the GPCR superfamily, the CrzR is a prime target for research aimed at understanding insect physiology and developing novel pest management strategies.[7] This document provides a comprehensive overview of the known signaling pathways activated by [His⁷] Corazonin, a summary of quantitative pharmacological data, and detailed protocols for key experimental procedures used in its study.
Core Signaling Pathways
The Corazonin receptor is ancestrally related to the vertebrate Gonadotropin-Releasing Hormone (GnRH) receptor.[5][8] Upon binding of [His⁷] Corazonin, the CrzR undergoes a conformational change that allows it to activate intracellular G proteins. Research, particularly in the silkworm Bombyx mori, has revealed that the CrzR can dually couple to both Gq and Gs protein signaling cascades.[6] This dual activation allows for a complex and integrated cellular response.
-
Gq/Phospholipase C (PLC) Pathway : Activation of the Gq alpha subunit stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] DAG, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates downstream target proteins to elicit a cellular response.
-
Gs/Adenylyl Cyclase (AC) Pathway : Activation of the Gs alpha subunit stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, including transcription factors, to regulate gene expression and other cellular processes.
-
ERK1/2 Signaling Pathway : Activated GPCRs, including the CrzR, can also stimulate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is a key cascade in regulating processes like cell proliferation and differentiation.[6]
The following diagram illustrates the known intracellular signaling cascades initiated by the binding of [His⁷] Corazonin to its receptor.
Caption: Dual Gq and Gs signaling pathways of the Corazonin Receptor.
Quantitative Data Summary
The potency of Corazonin and its analogs is typically quantified by determining the half-maximal effective concentration (EC₅₀), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following table summarizes key EC₅₀ values reported in the literature for Corazonin receptors from various species expressed in different heterologous systems.
| Species / Receptor | Expression System | Ligand | EC₅₀ Value | Reference |
| Manduca sexta / MasCRZR | Chinese Hamster Ovary (CHO) Cells | Corazonin | ≈ 75 pM | [1][9] |
| Manduca sexta / MasCRZR | Xenopus oocytes | Corazonin | ≈ 200 pM | [1][9] |
| Drosophila melanogaster / DrmCRZR | Xenopus oocytes | Corazonin | ≈ 1 nM | [1] |
| Rhodnius prolixus / Rhopr-CRZR-β | CHOKI-aeq Cells | Rhopr-CRZ | 1 nM | [2] |
| Rhodnius prolixus / Rhopr-CRZR-α | CHOKI-aeq Cells | Rhopr-CRZ | 2.7 nM | [2] |
| Carcinus maenas / CRZR | CHOKI-aeq Cells | Corazonin | 0.75 nM | [10] |
Experimental Protocols
Characterizing the [His⁷] Corazonin signaling pathway involves a series of established molecular and cellular biology techniques. The general workflow includes cloning the receptor, expressing it in a suitable cell line, and then performing functional assays to measure downstream signaling events.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does corazonin signal nutritional stress in insects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corazonin - Wikipedia [en.wikipedia.org]
- 9. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of [His7] Corazonin Production: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the genetic basis for the production of [His7] Corazonin (B39904), a crucial neuropeptide in insects. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular biology, signaling pathways, and experimental methodologies essential for studying this significant neurohormone.
Introduction to [His7] Corazonin
Genetic Basis and Biosynthesis of this compound
The production of this compound is a multi-step process that begins with the transcription of the Corazonin (Crz) gene and culminates in a biologically active peptide.
The Corazonin Gene and Preprocorazonin Structure
The Crz gene encodes a precursor protein known as preprocorazonin.[7] The structure of the preprocorazonin transcript typically includes a 5' untranslated region (UTR), an open reading frame (ORF), and a 3' UTR. The ORF encodes the domains necessary for the synthesis of the mature Corazonin peptide.[3]
The general structure of the preprocorazonin peptide, as inferred from studies on related Corazonin forms, consists of:
-
A Signal Peptide: An N-terminal sequence that directs the nascent polypeptide into the endoplasmic reticulum for processing and secretion.[3][7]
-
The Corazonin Sequence: The 11-amino acid sequence that will become the mature this compound peptide.
-
Post-translational Processing Sites: A series of amino acid residues, typically a glycine (B1666218) followed by two basic residues (e.g., Gly-Lys-Arg or GKR), that signal for amidation and proteolytic cleavage.[3][7]
-
A Corazonin Precursor-Related Peptide (CPRP): A peptide of variable length whose specific physiological function is not yet fully understood.[7]
The genomic organization of the Crz gene often includes introns that are spliced out during mRNA processing.[3]
Biosynthesis of this compound.
Post-translational Modification
Following translation, the preprocorazonin peptide undergoes a series of post-translational modifications to yield the active this compound:
-
Signal Peptide Cleavage: The signal peptide is cleaved off as the preproprotein enters the secretory pathway.
-
Proteolytic Cleavage: Prohormone convertases recognize and cleave at the basic residues (e.g., Lys-Arg) C-terminal to the Corazonin sequence.[7]
-
C-terminal Amidation: The C-terminal glycine residue is enzymatically converted to an amide group, a modification crucial for the biological activity of many neuropeptides.[7]
-
N-terminal Pyroglutamation: The N-terminal glutamine is often cyclized to form pyroglutamic acid, which protects the peptide from degradation by aminopeptidases.
The Corazonin Signaling Pathway
This compound exerts its effects by binding to the Corazonin receptor (CRZR), a member of the rhodopsin-like G protein-coupled receptor (GPCR) family.[6] Upon ligand binding, the CRZR undergoes a conformational change, allowing it to interact with and activate intracellular heterotrimeric G proteins. The CRZR has been shown to dually couple to both Gq and Gs proteins, initiating two distinct downstream signaling cascades.[2]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration mediates various cellular responses.[2]
-
Gs Pathway: Activation of Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates target proteins to elicit a cellular response.
-
ERK1/2 Activation: The activation of the CRZR can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) cascade.[2] This pathway is involved in regulating a wide range of cellular processes, including gene expression and proliferation.
References
- 1. Discovery of Paralogous GnRH and Corazonin Signaling Systems in an Invertebrate Chordate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and structure of the Drosophila corazonin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of [His7] Corazonin Peptide
Introduction
Corazonin (B39904) is a highly conserved neuropeptide hormone found throughout the insect world that plays a crucial role in a variety of physiological processes.[1][2] It is homologous to the vertebrate gonadotropin-releasing hormone (GnRH) and is involved in regulating stress responses, metabolism, reproduction, and behavior.[3][4][5] One common isoform of this undecapeptide is [His7] Corazonin, where the arginine at position 7 is replaced by a histidine.[2][6][7] This variant has been identified in several locust species and is known to be involved in phase-related morphological changes and coloration.[1][8][9]
The chemical synthesis of peptides like this compound is essential for a wide range of research applications, from functional assays to structural biology and drug development. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing such peptides, offering an efficient and scalable approach.[10][11] This is followed by purification, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the target peptide from synthesis-related impurities.[12][13]
This application note provides a detailed protocol for the chemical synthesis and purification of this compound (Sequence: pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH₂).
Materials and Methods
Peptide Synthesis The this compound peptide was synthesized using an automated peptide synthesizer employing a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11] Rink Amide resin was selected to generate the C-terminal amide.[14] All amino acids were protected with Fmoc at the N-terminus and with standard acid-labile side-chain protecting groups (e.g., Trt for Gln, Asn, His; tBu for Thr, Tyr, Ser).
Cleavage and Deprotection Following synthesis, the peptide was cleaved from the resin, and all side-chain protecting groups were removed simultaneously using a trifluoroacetic acid (TFA) cleavage cocktail.[15]
Purification and Analysis The crude peptide was purified by preparative RP-HPLC on a C18 column.[12][13] The purity of the final product was assessed by analytical RP-HPLC, and its identity was confirmed by mass spectrometry.
Quantitative Data Summary
The synthesis and purification of this compound yielded a highly pure peptide product. The key quantitative results are summarized in the table below.
| Parameter | Result | Method |
| Peptide Sequence | pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH₂ | - |
| Molecular Formula | C₆₂H₇₉N₁₇O₁₈ | Mass Spectrometry |
| Theoretical Molecular Weight | 1350.4 g/mol | Mass Spectrometry |
| Observed Molecular Weight | 1350.5 [M+H]⁺ | MALDI-TOF MS |
| Crude Purity | ~75% | Analytical RP-HPLC |
| Final Purity | >98% | Analytical RP-HPLC |
| Overall Yield | ~25% | - |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol details the automated synthesis of the this compound peptide on a 0.1 mmol scale using Fmoc chemistry.
1. Resin Preparation:
- Start with 0.1 mmol of Rink Amide resin.
- Swell the resin in dimethylformamide (DMF) for 30 minutes in the synthesizer's reaction vessel.
2. Amino Acid Coupling Cycles (Asn to Thr):
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating it with 20% piperidine (B6355638) in DMF for 5-7 minutes. Repeat this step once.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Activation: In a separate vessel, activate the next Fmoc-protected amino acid (4 equivalents) using a coupling agent like HCTU (4 equivalents) and a base such as diisopropylethylamine (DIEA) (8 equivalents) in DMF.
- Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 45-60 minutes.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Repeat: Continue this cycle for each amino acid in the sequence from C-terminus (Asn) to N-terminus (Thr). For Histidine, use a side-chain protecting group like Trityl (Trt) to prevent side reactions.[16]
3. N-terminal Pyroglutamic Acid Formation:
- After coupling the final amino acid (Fmoc-Gln-OH), perform the Fmoc deprotection step as described above.
- The free N-terminal glutamine will spontaneously cyclize to form pyroglutamic acid (pGlu) under the slightly basic conditions of SPPS or during the subsequent acidic cleavage. To ensure complete cyclization, the peptide-resin can be treated with a weak acid like acetic acid.
Protocol 2: Cleavage, Precipitation, and Purification
1. Peptide Cleavage from Resin:
- After the final synthesis step, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE). [17]
- Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
- Incubate the mixture at room temperature with gentle agitation for 2-3 hours.
2. Peptide Precipitation:
- Filter the resin to collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
- A white precipitate should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
- Centrifuge the mixture at high speed for 10 minutes. Decant and discard the ether.
- Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again.
- Dry the crude peptide pellet under vacuum to remove residual ether.
3. Peptide Purification by RP-HPLC:
- Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water.
- Chromatography Conditions:
- Column: Preparative C18 column.
- Mobile Phase A: 0.1% TFA in deionized water.[13]
- Mobile Phase B: 0.1% TFA in acetonitrile.[13]
- Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 40-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude material.[18]
- Detection: Monitor the elution at 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final peptide as a white, fluffy powder.[13] Store the purified peptide at -20°C or lower.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of the this compound peptide.
Caption: Workflow for this compound synthesis and purification.
Corazonin Signaling Pathway
This diagram provides a simplified overview of the Corazonin signaling pathway in insects, highlighting its diverse physiological roles.
Caption: Simplified Corazonin signaling pathway in insects.
References
- 1. Corazonin - Wikipedia [en.wikipedia.org]
- 2. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
- 16. peptide.com [peptide.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols: Bioassay for Measuring [His7]-Corazonin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corazonin (B39904) is a highly conserved neuropeptide hormone found widely across insect species.[1] It exists in several isoforms, with [Arg7]-corazonin being the most common and [His7]-corazonin being notably expressed in certain locusts and stick insects.[2] [His7]-corazonin is implicated in a variety of physiological processes, including the regulation of stress responses, ecdysis (molting) initiation, heartbeat control, and social behavior.[3][4][5][6] These diverse functions are mediated by the corazonin receptor (CRZR), a G protein-coupled receptor (GPCR).[1][5][7]
The activation of the CRZR by [His7]-corazonin triggers downstream intracellular signaling cascades. In the silkworm Bombyx mori, the corazonin receptor has been shown to dually couple to both Gq and Gs signaling pathways, leading to intracellular calcium mobilization and cAMP accumulation, respectively.[5] Measuring the activity of [His7]-corazonin and the potency of its analogs or potential antagonists is crucial for basic research in insect physiology and for the development of novel pest management agents.
These application notes provide an overview of common bioassays and detailed protocols for quantifying [His7]-corazonin activity, focusing on robust cell-based functional assays suitable for high-throughput screening (HTS) and physiologically relevant tissue-based assays.
Corazonin Receptor Signaling Pathway
The corazonin receptor (CRZR) is a typical rhodopsin-like GPCR.[7] Upon binding of [His7]-corazonin, the receptor undergoes a conformational change that activates intracellular heterotrimeric G proteins. Evidence suggests the receptor can couple to multiple G protein subtypes, including Gq and Gs, initiating distinct downstream signaling events.[5]
-
Gq Pathway Activation: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This increase in intracellular Ca2+ is a measurable signal commonly used in bioassays.[8]
-
Gs Pathway Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This pathway can be monitored using reporter genes linked to a cAMP Response Element (CRE).[9][10]
Caption: Dual signaling pathways of the Corazonin Receptor (CRZR).
Data Presentation: [His7]-Corazonin Activity
Quantitative analysis of [His7]-corazonin activity has been performed using various bioassays. The half-maximal effective concentration (EC₅₀) is a standard measure of the peptide's potency.
| Receptor Source & Assay System | Ligand | Measured Activity (EC₅₀) | Reference |
| Manduca sexta CRZR in CHO cells | Corazonin | ≈ 75 pM | [1][3][11] |
| Manduca sexta CRZR in Xenopus oocytes | Corazonin | ≈ 200 pM | [1][3][11] |
| Rhodnius prolixus CRZR-α in CHOKI-aeq cells | Rhopr-CRZ | 2.7 nM | [4][7] |
| Rhodnius prolixus CRZR-β in CHOKI-aeq cells | Rhopr-CRZ | 1.0 nM | [4][7] |
| Anopheles gambiae CRZR (cAMP accumulation) | Corazonin | 4.0 nM | [5] |
| Bioassay Type | Species | Effect | Effective Concentration | Reference |
| In vitro Inka cell stimulation | Manduca sexta | PETH/ETH hormone secretion | 25 - 100 pM | [1][3] |
| In vivo behavior | Manduca sexta | Induction of precocious ecdysis | Not specified | [1][3] |
| In vivo behavior | Bombyx mori | Inhibition of spinning rate | Not specified | [12] |
| In vivo behavior | Locusta migratoria | Nymphal darkening response | Not specified | [12] |
Experimental Protocols
Protocol 1: Cell-Based Calcium Mobilization Assay
This assay is a robust method for HTS of ligands for GPCRs that couple to the Gq pathway, leading to intracellular calcium release.[13] It uses a cell line (e.g., CHO-K1 or HEK293T) engineered to express the corazonin receptor and a fluorescent calcium indicator dye.[14]
Caption: Workflow for a cell-based calcium mobilization assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T or CHO-K1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Transiently transfect the cells with a mammalian expression vector containing the cDNA for the desired insect corazonin receptor. For receptors that do not efficiently couple to the endogenous Gq protein, co-transfection with a promiscuous G protein such as Gα16 or a chimeric G protein like Gαqi5 can be employed to force the readout through the calcium pathway.[13][14]
-
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) and an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.[13]
-
Aspirate the culture medium from the wells and add 20-30 µL of the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[13]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of [His7]-corazonin (agonist control) and test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of simultaneous liquid handling and kinetic reading.
-
The instrument adds the compounds to the cells and immediately begins to measure the change in fluorescence intensity over time (typically 1-3 minutes). The excitation wavelength for Fluo-4 is ~488 nm and emission is measured at ~525 nm.[14]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Luciferase Reporter Gene Assay
This assay measures GPCR activation by linking it to the expression of a reporter gene, such as firefly luciferase.[16] It is highly sensitive and adaptable for different signaling pathways (e.g., cAMP/Gs or Ca²⁺/Gq) by using different response elements in the reporter vector.[9][10] For [His7]-corazonin, a CRE-luciferase reporter can measure Gs coupling, while an NFAT-RE-luciferase reporter can measure Gq/calcium signaling.[9]
References
- 1. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of structure-activity relations of corazonin using two different bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for [His7]-Corazonin Injection in Locusts: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
[His7]-Corazonin is a neuropeptide identified in several locust species, including Schistocerca gregaria, Schistocerca americana, and Locusta migratoria.[1] It is a key hormonal factor implicated in the regulation of density-dependent phase polyphenism, one of the most striking examples of phenotypic plasticity in the animal kingdom.[2][3] This protocol provides detailed application notes for the preparation and injection of [His7]-Corazonin in locusts to study its physiological and behavioral effects. The primary applications include the induction of gregarious characteristics in solitarious locusts, such as changes in body coloration and morphometrics.[2][3][4]
Corazonin and its related compounds are widely distributed among insects, with the exception of Coleoptera.[2] The peptide is produced in neurosecretory cells of the brain and ventral nerve cord.[1] Its receptor is a G protein-coupled receptor (GPCR), and its signaling pathway is involved in a variety of physiological processes beyond phase change, including the potential modulation of stress responses and metabolism.[1][5]
Data Presentation: Effects of [His7]-Corazonin Injection
The following tables summarize the quantitative effects of [His7]-Corazonin injection on various phase-related characteristics in locusts, as documented in scientific literature.
Table 1: Effect of [His7]-Corazonin on Body Coloration in Locusta migratoria
| Dosage (per nymph) | Temperature (°C) | Observed Effect on Albino Nymphs | Reference |
| 1 pmol | 25-34 | Development of dark coloration | [6] |
| 1 pmol | 38-42 | Little to no darkening | [6] |
| 10 pmol | 38-42 | Induction of darkening | [6] |
| 100 pmol (early 3rd instar) | Not specified | Completely black in the following instar | [7] |
| 100 pmol (mid 3rd instar) | Not specified | Black patterns with an orange background | [7] |
Table 2: Effect of [His7]-Corazonin on Morphometric Ratios in Schistocerca gregaria and Locusta migratoria
| Dosage (per nymph) | Injection Instar | Measured Ratio | Observed Effect in Solitary-Reared Locusts | Reference |
| 1 nmol | 2nd and 3rd | F/C Ratio* | Shift towards values typical for gregarious individuals | [8] |
| 1 nmol | 2nd and 3rd | E/F Ratio | Significant influence towards gregarious values | [8] |
| 2 nmol | Beginning of 3rd | E/F Ratio | Clearer shift towards gregarious values | [8] |
*F/C Ratio: Hind femur length / Maximum head width **E/F Ratio: Forewing (elytron) length / Hind femur length
Experimental Protocols
Preparation of [His7]-Corazonin Solution
This protocol outlines the preparation of a stock solution and working solutions of [His7]-Corazonin for injection.
Materials:
-
Lyophilized [His7]-Corazonin peptide
-
Sterile, nuclease-free water or insect saline (e.g., Ringer's solution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized [His7]-Corazonin to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or insect saline to create a stock solution. A common stock concentration is 1 mM. To achieve this, the volume of solvent to add will depend on the amount of peptide provided by the manufacturer.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations for injection. For example, to inject 10 pmol in a 5 µL volume, a working solution of 2 µM would be required.
-
Calculation Example:
-
Desired dose: 10 pmol = 10 x 10-12 mol
-
Injection volume: 5 µL = 5 x 10-6 L
-
Required concentration = (10 x 10-12 mol) / (5 x 10-6 L) = 2 x 10-6 M = 2 µM
-
-
Dilute the stock solution accordingly with sterile insect saline.
-
-
Storage:
-
Store the stock solution and aliquots of working solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Locust Handling and Anesthesia
Proper handling and anesthesia are crucial to minimize stress and injury to the locusts.
Materials:
-
Locusts (e.g., Schistocerca gregaria or Locusta migratoria, nymphal or adult stages)
-
Container for anesthesia (e.g., a small box or beaker)
-
Ice pack or access to a 4°C refrigerator
-
Soft forceps or a small brush for handling
Procedure:
-
Anesthesia:
-
Place the locusts in a container and cool them on an ice pack or in a 4°C refrigerator for 10-15 minutes. This will induce a state of cold anesthesia, rendering them immobile for the injection procedure.
-
Alternatively, CO2 anesthesia can be used.
-
-
Handling:
-
Handle the anesthetized locusts gently using soft forceps or a small brush to avoid causing injury.
-
Position the locust for injection, typically dorsal or ventral side up, depending on the chosen injection site. The locust can be placed on a soft surface like modeling clay or foam to secure it during the injection.
-
[His7]-Corazonin Injection Protocol
This protocol details the microinjection of the prepared [His7]-Corazonin solution into the locust hemocoel.
Materials:
-
Anesthetized locust
-
Microsyringe (e.g., Hamilton syringe) or a microinjector system with a glass capillary needle
-
Prepared [His7]-Corazonin working solution
-
Dissecting microscope (optional, but recommended for precision)
-
Ethanol (B145695) (70%) for surface sterilization
Procedure:
-
Prepare the Injection Equipment:
-
Load the microsyringe or glass capillary with the [His7]-Corazonin working solution, ensuring there are no air bubbles.
-
-
Select and Sterilize the Injection Site:
-
The recommended injection site is the soft cuticle of the abdomen, either ventrally between the sternites or ventro-laterally. This minimizes damage to internal organs.
-
Gently wipe the injection site with a small amount of 70% ethanol to reduce the risk of infection.
-
-
Injection:
-
Carefully insert the needle through the soft cuticle into the hemocoel. The needle should be inserted at a shallow angle to avoid piercing the gut or other internal organs.
-
Inject the desired volume of the [His7]-Corazonin solution (typically 2-10 µL).
-
Slowly withdraw the needle. A small amount of hemolymph may leak from the puncture site, which is normal.
-
-
Post-Injection Care and Observation:
-
Place the injected locust in a clean, ventilated cage with access to food and water.
-
Allow the locust to recover from anesthesia at room temperature.
-
Monitor the locusts for the desired physiological or behavioral changes over the following days and instars. For studies on body color, observations should be made after the next molt.
-
Visualizations
Signaling Pathway
Caption: Corazonin signaling pathway in locusts.
Experimental Workflow
Caption: Experimental workflow for [His7]-Corazonin injection.
References
- 1. Locust Hemolymph Conveys Erythropoietin-Like Cytoprotection via Activation of the Cytokine Receptor CRLF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.valpo.edu [scholar.valpo.edu]
- 3. cellgenic.com [cellgenic.com]
- 4. primepeptides.co [primepeptides.co]
- 5. uk-peptides.com [uk-peptides.com]
- 6. online.ucpress.edu [online.ucpress.edu]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Note: RNA Interference (RNAi) Protocol for [His7] Corazonin Gene Knockdown
Introduction
This document outlines the necessary steps for designing and synthesizing dsRNA specific to the [His7] Corazonin (B39904) gene, delivering it to the target organism, and quantifying the resulting gene knockdown.
Experimental Workflow
The overall workflow for the RNAi experiment is depicted below. It begins with the design of specific dsRNA, followed by its synthesis and purification. The dsRNA is then delivered into the target organism, and after an incubation period, the efficiency of gene knockdown is assessed at the mRNA level, followed by phenotypic analysis.
References
- 1. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. pnas.org [pnas.org]
- 4. Corazonin - Wikipedia [en.wikipedia.org]
- 5. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Frontiers | Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying [His7] Corazonin in Hemolymph
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of [His7] Corazonin, a critical neuropeptide involved in various physiological processes in insects, including stress responses, pigmentation, and the initiation of ecdysis. The following methods offer varying levels of sensitivity, specificity, and throughput, allowing researchers to select the most appropriate technique for their experimental needs.
Method 1: Receptor-Based Bioassay Using Chinese Hamster Ovary (CHO) Cells
This highly sensitive method utilizes a stable cell line expressing the this compound receptor to detect and quantify biologically active peptide in hemolymph samples. The assay measures the receptor activation-induced intracellular signaling, providing a functional quantification of the neuropeptide.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Endogenous Hemolymph Concentration | 20 - 80 pM | Manduca sexta | [1][2] |
| EC50 of Receptor in CHO cells | ~75 pM | Manduca sexta | [1][2] |
| Assay Principle | G protein-coupled receptor activation | N/A | [1][2] |
Experimental Protocol
1. Hemolymph Collection and Preparation:
-
Collect hemolymph from insects on ice to prevent melanization and degradation.
-
Immediately add a protease inhibitor cocktail to the collected hemolymph.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to remove hemocytes and cellular debris.
-
The supernatant can be stored at -80°C until further processing.
-
For analysis, perform a solid-phase extraction (SPE) or a reversed-phase high-performance liquid chromatography (RP-HPLC) step to separate Corazonin from interfering substances in the crude hemolymph extract.[1]
2. Cell Culture and Assay Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the this compound receptor in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
3. Receptor Activation Assay:
-
Prepare a standard curve of synthetic this compound in assay buffer.
-
Add the prepared hemolymph samples and the standards to the wells containing the CHO cells.
-
Incubate for a specific time to allow for receptor binding and activation.
-
Measure the intracellular signaling response (e.g., calcium mobilization using a fluorescent indicator or cAMP levels).
-
Quantify the this compound concentration in the hemolymph samples by interpolating the results from the standard curve.
Experimental Workflow
References
Application Notes: ELISA for Detection and Quantification of [His7] Corazonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corazonin (B39904) is a neuropeptide that plays a crucial role in various physiological processes in insects, including the initiation of ecdysis (molting), stress responses, and metabolism.[1][2][3] The [His7] variant of corazonin is a naturally occurring analog found in several insect species.[1] Accurate quantification of [His7] Corazonin in biological samples is essential for studying its physiological functions and for the development of novel pest control agents or therapeutic compounds targeting the corazonin signaling pathway.
This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific quantification of this compound.
Principle of the Assay
This competitive ELISA is an immunoassay for the quantitative determination of this compound in samples such as hemolymph, tissue homogenates, and cell culture supernatants. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of biotinylated this compound for a limited number of binding sites on a polyclonal antibody coated on a microplate.
During the incubation, the this compound from the sample competes with the biotinylated this compound for binding to the immobilized antibody. After washing away unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound that is bound to the antibody. Following another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, and the concentration of this compound in the unknown samples is determined by interpolating from this curve.
Corazonin Signaling Pathway
Corazonin exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), the corazonin receptor (CRZR).[3][4] In the context of ecdysis, corazonin is released into the hemolymph and binds to its receptor on Inka cells.[1] This binding event triggers a downstream signaling cascade that results in the secretion of pre-ecdysis triggering hormone (PETH) and ecdysis triggering hormone (ETH), which in turn orchestrate the behavioral and physiological events of molting.[1]
References
- 1. pnas.org [pnas.org]
- 2. genscript.com [genscript.com]
- 3. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for [His7] Corazonin Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
[His7] Corazonin (B39904) is a neuropeptide found in certain insects, playing a role in various physiological processes.[1] Accurate in vitro and in vivo studies of its function necessitate a highly purified peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high resolution and the volatility of its mobile phases, which simplifies peptide recovery.[2] This document provides a detailed application note and protocol for the purification of synthetic [His7] Corazonin using RP-HPLC.
This compound is a variant of corazonin, an 11-amino-acid neuropeptide, where the seventh amino acid is Histidine.[1] Corazonin and its receptor are involved in diverse physiological processes in insects, including the regulation of stress responses, metabolism, and behavior.[3][4][5][6] The purification of this peptide is a critical step for its use in research and potential therapeutic applications.
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is non-polar (hydrophobic), typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[2] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.[2] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[7]
Experimental Protocol: Purification of this compound
This protocol outlines the purification of a crude synthetic this compound sample.
1. Materials and Reagents
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
2. Instrumentation
-
High-performance liquid chromatography (HPLC) system equipped with:
-
Binary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Semi-preparative RP-HPLC column (e.g., C18, 5 µm, 10 x 250 mm)
-
Lyophilizer
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Filter both mobile phases through a 0.22 µm filter before use.
4. Sample Preparation
-
Dissolve the crude this compound peptide in a small volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
5. Analytical HPLC Method Development
Before proceeding to semi-preparative purification, optimize the separation on an analytical column to determine the retention time of this compound and the optimal gradient conditions.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm[8]
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
6. Semi-Preparative HPLC Purification
Scale up the optimized analytical method for purification.
-
Column: C18, 5 µm, 10 x 250 mm
-
Flow Rate: 4.0 mL/min (adjust based on column specifications)
-
Detection: 214 nm and 280 nm
-
Injection Volume: Load a suitable amount of the crude peptide dissolved in Mobile Phase A.
-
Gradient: Use the optimized gradient from the analytical run. For example:
| Time (min) | % Mobile Phase B |
| 0 | 15 |
| 5 | 15 |
| 35 | 45 |
| 40 | 95 |
| 45 | 95 |
| 50 | 15 |
| 60 | 15 |
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
7. Purity Analysis and Product Recovery
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Data Presentation
The following tables summarize representative quantitative data obtained from the purification of this compound.
Table 1: Analytical HPLC of Crude and Purified this compound
| Sample | Retention Time (min) | Peak Area (%) |
| Crude this compound | 18.5 | 65.3 |
| Purified this compound | 18.5 | >98 |
Table 2: Semi-Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Main Peak Retention Time | 22.1 min |
| Pooled Fraction Purity | 98.5% |
| Final Yield | 55 mg (55%) |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purification of this compound.
Corazonin Signaling Pathway
Caption: Corazonin signaling via a Gq-coupled receptor.
Conclusion
Reversed-phase HPLC is a robust and reliable method for the purification of synthetic this compound. The protocol described herein, utilizing a C18 stationary phase and a water/acetonitrile gradient with TFA as an ion-pairing agent, can yield highly pure peptide suitable for a variety of research applications. Proper method development on an analytical scale is crucial for achieving optimal separation and yield during semi-preparative purification. The purified this compound can then be used to further investigate its role in insect physiology and to explore its potential as a lead compound in drug development.
References
- 1. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 7. peptide.com [peptide.com]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for Synthetic [His7]-Corazonin in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corazonin (B39904) is a highly conserved neuropeptide in insects that plays a crucial role in a wide array of physiological and behavioral processes.[1] It is a structural and functional homolog of the vertebrate gonadotropin-releasing hormone (GnRH).[1] The synthetic analog, [His7]-Corazonin, where the arginine at position 7 is replaced by a histidine, has been instrumental in elucidating the functions of the corazonin signaling pathway.[2][3] This document provides detailed application notes and protocols for the use of synthetic [His7]-Corazonin in behavioral experiments, targeting researchers in neurobiology, entomology, and pharmacology.
[His7]-Corazonin has been shown to influence a variety of behaviors, including the induction of dark coloration and morphometric changes associated with phase polyphenism in locusts, modulation of stress responses, and regulation of social and reproductive behaviors.[2][3][4][5] These effects are mediated through a specific G protein-coupled receptor (GPCR), initiating a downstream signaling cascade.
Corazonin Signaling Pathway
Corazonin exerts its effects by binding to the Corazonin receptor (CRZR), a rhodopsin-like GPCR.[6] Upon ligand binding, the receptor activates intracellular signaling pathways, which can include the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic AMP (cAMP).[7] This signaling cascade ultimately leads to changes in gene expression and cellular responses that manifest as altered physiological states and behaviors.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of [His7]-Corazonin.
Table 1: Dose-Dependent Effects of [His7]-Corazonin on Locust Body Coloration
| Species | Injected Dose (pmol) | Observed Effect | Reference |
| Locusta migratoria (albino) | 1 | Lighter black patterns | [4] |
| Locusta migratoria (albino) | 100 | Completely black in the following instar | [4] |
| Schistocerca gregaria (RB mutant) | 10 - 1000 | Dose-dependent darkening | [4] |
Table 2: Effects of [His7]-Corazonin on Locust Morphometrics
| Species | Injected Dose (nmol) | Morphometric Ratio | Observation | Reference |
| Schistocerca gregaria (solitary) | 1 | F/C and E/F | Shift towards gregarious values | [7][8] |
| Schistocerca gregaria (solitary) | 2 | E/F | More pronounced shift towards gregarious values | [7][8] |
| Locusta migratoria (solitary) | 1 (x2 injections) | F/C and E/F | Shift towards gregarious values | [9] |
F = length of the hind femur, C = maximum width of the head, E = length of the forewing.
Table 3: Behavioral Effects of Corazonin Signaling Manipulation in Drosophila melanogaster
| Manipulation | Sex | Behavioral Change | Reference |
| Ablation of corazonin neurons | Male | Increased locomotor activity | [6] |
| Silencing of corazonin neurons | Male | Increased dopamine (B1211576) levels | [6] |
| Ablation of corazonin neurons | Both | Increased resistance to oxidative stress | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing and using synthetic [His7]-Corazonin in behavioral experiments.
Protocol 1: Preparation of Synthetic [His7]-Corazonin Stock and Working Solutions
This protocol details the steps for solubilizing and preparing [His7]-Corazonin for injection.
Materials:
-
Synthetic [His7]-Corazonin (lyophilized powder)
-
Sterile, oxygen-free distilled water or appropriate buffer (e.g., 0.1% acetic acid, insect saline)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Peptide Handling: Before opening, centrifuge the vial of lyophilized [His7]-Corazonin to ensure all the powder is at the bottom. Allow the vial to come to room temperature.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For many neuropeptides, sterile distilled water is sufficient. For hydrophobic peptides, a small amount of organic solvent like DMSO can be used, followed by dilution with the desired aqueous buffer. However, for in-vivo injections, it is preferable to use a biologically compatible solvent like insect saline or a weak acid solution (e.g., 0.1% acetic acid) to aid dissolution.[10]
-
Reconstitution:
-
To prepare a high-concentration stock solution (e.g., 1-5 mg/mL), add the appropriate volume of the chosen solvent to the vial.
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the solution for short bursts (e.g., 10-15 seconds) in a water bath sonicator.[11] Avoid excessive heating.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile microcentrifuge tube. This is crucial for in-vivo applications to prevent infection.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using sterile insect saline or the appropriate vehicle control solution. Keep the working solution on ice.
Protocol 2: Microinjection of [His7]-Corazonin for Behavioral Assays
This protocol provides a general procedure for injecting insects with the prepared [His7]-Corazonin solution.
Materials:
-
Prepared [His7]-Corazonin working solution
-
Vehicle control solution (the same solvent used to dissolve the peptide)
-
Microinjector with a calibrated glass needle
-
Micromanipulator
-
Stereomicroscope
-
CO2 anesthesia or chilling plate for insect immobilization
-
Experimental insects (e.g., locust nymphs, adult Drosophila)
Procedure:
-
Needle Preparation: Pull a fine glass capillary needle using a micropipette puller. The tip of the needle should be sharp enough to penetrate the insect's cuticle with minimal damage.
-
Loading the Needle: Back-load the needle with the [His7]-Corazonin working solution using a microloader pipette tip. Ensure there are no air bubbles in the needle.
-
Insect Immobilization: Anesthetize the insects using a brief exposure to CO2 or by placing them on a cold plate. This will prevent movement during the injection process.
-
Injection:
-
Place the anesthetized insect on a holding stage under the stereomicroscope.
-
Using the micromanipulator, carefully insert the needle into a soft, intersegmental membrane, typically on the dorsal or lateral side of the abdomen or thorax.
-
Inject a precise volume of the solution (e.g., 10-50 nL for Drosophila, larger volumes for locusts, typically a total dose of 1-100 pmol). The exact volume and dose should be determined based on the insect species and the specific experimental question.
-
Inject a control group of insects with the same volume of the vehicle solution.
-
-
Recovery: After injection, transfer the insects to a recovery chamber with access to food and water. Allow them to recover from anesthesia and the injection procedure for a defined period before starting the behavioral observations. The recovery time can range from minutes to hours depending on the insect and the experimental design.
Protocol 3: Assay for [His7]-Corazonin-Induced Changes in Locust Phase Characteristics
This protocol is designed to assess the effects of [His7]-Corazonin on the coloration and morphometrics of locusts, key indicators of phase polyphenism.
Experimental Design:
-
Subjects: Solitarious-reared locust nymphs (e.g., third or fourth instar).
-
Groups:
-
Experimental group: Injected with [His7]-Corazonin.
-
Control group: Injected with vehicle.
-
-
Parameters to Measure: Body coloration (e.g., using a scoring system or digital image analysis) and morphometric ratios (F/C and E/F) after the next molt.
Procedure:
-
Rearing: Rear locusts under isolated conditions to maintain the solitarious phase.
-
Injection: Inject the locust nymphs according to Protocol 2 with the desired dose of [His7]-Corazonin or vehicle. The timing of the injection within the instar can influence the outcome.[4]
-
Post-Injection Rearing: Continue to rear the injected nymphs individually until they molt to the next instar.
-
Data Collection:
-
Coloration: Once the cuticle has hardened after molting, score the body color based on the degree of black pigmentation and the presence of gregarious-phase patterns. This can be done using a predefined scoring scale or by quantifying the dark areas from digital photographs.
-
Morphometrics: After the final molt to adulthood, measure the length of the hind femur (F), the maximum width of the head (C), and the length of the forewing (E) using calipers under a dissecting microscope. Calculate the F/C and E/F ratios.
-
-
Data Analysis: Compare the coloration scores and morphometric ratios between the [His7]-Corazonin-injected group and the control group using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 4: Assay for [His7]-Corazonin Effects on Drosophila Stress-Related and Social Behaviors
This protocol can be adapted to study various behaviors in Drosophila following [His7]-Corazonin administration.
Experimental Design:
-
Subjects: Adult Drosophila melanogaster (specify strain, age, and sex).
-
Groups:
-
Experimental group: Injected with [His7]-Corazonin.
-
Control group: Injected with vehicle.
-
-
Behavioral Assays (Examples):
-
Locomotor Activity: Measure activity levels in an open field arena or using an activity monitoring system.
-
Stress Response: Assess survival rates under oxidative stress (e.g., exposure to paraquat) or desiccation.
-
Social Behavior: Quantify aggression (e.g., lunging, boxing) or courtship behaviors in paired encounters.
-
Procedure:
-
Fly Rearing and Collection: Rear flies under standard conditions. Collect flies of the desired age and sex and house them under controlled conditions before the experiment.
-
Injection: Inject the flies according to Protocol 2 with the desired dose of [His7]-Corazonin or vehicle.
-
Recovery: Allow the flies to recover for a specified period.
-
Behavioral Observation:
-
Transfer individual or groups of flies to the appropriate behavioral arena.
-
Record behavior for a set duration using a video camera.
-
Manually or automatically score the relevant behaviors (e.g., distance moved, time spent in specific zones, frequency and duration of social interactions).
-
-
Data Analysis: Compare the behavioral parameters between the experimental and control groups using appropriate statistical methods.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting behavioral experiments using synthetic [His7]-Corazonin.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entsocjournal.yabee.com.tw [entsocjournal.yabee.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corazonin Neurons Function in Sexually Dimorphic Circuitry That Shape Behavioral Responses to Stress in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 8. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of neuropeptide binding sites and the impact of biostable kinin and CAP2b analogue treatment on aphid (Myzus persicae and Macrosiphum rosae) stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Techniques for Studying [His7]-Corazonin Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corazonin is a neuropeptide hormone found in insects that plays a crucial role in various physiological processes, including the regulation of heart rate, stress responses, and ecdysis. The [His7] variant of Corazonin is a notable analog. Understanding the interaction between [His7]-Corazonin and its G protein-coupled receptor (GPCR) is paramount for fundamental biological research and for the development of novel insect control agents. This document provides detailed application notes and protocols for studying the binding of [His7]-Corazonin to its receptor, focusing on radioligand binding assays and functional assays that elucidate the downstream signaling pathways.
Signaling Pathways of the Corazonin Receptor
The Corazonin receptor is known to dually couple to both Gq and Gs signaling pathways, leading to two distinct intracellular responses. This dual signaling capability allows for a complex and nuanced cellular response to Corazonin binding.
-
Gq Signaling Pathway: Activation of the Gq pathway by the Corazonin receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be measured to quantify receptor activation.
-
Gs Signaling Pathway: Concurrently, the Corazonin receptor can activate the Gs pathway, which stimulates Adenylyl Cyclase (AC). Activated AC converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors. The production of cAMP is another measurable output of receptor activation.
Below are diagrams illustrating these two primary signaling cascades.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. These assays utilize a radioactively labeled form of a ligand to measure its binding to the receptor of interest.
Experimental Workflow: Radioligand Binding Assay
Protocol 1: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of the radiolabeled ligand and the total number of binding sites (Bmax).
Materials:
-
Cells or tissues expressing the Corazonin receptor
-
Radiolabeled [His7]-Corazonin (e.g., [125I]-[His7]-Corazonin)
-
Unlabeled [His7]-Corazonin
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the Corazonin receptor. Resuspend the membranes in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radiolabeled [His7]-Corazonin.
-
Total Binding: To each well, add a fixed amount of membrane preparation and increasing concentrations of radiolabeled [His7]-Corazonin.
-
Non-specific Binding: To a parallel set of wells, add the same components as for total binding, plus a high concentration of unlabeled [His7]-Corazonin (e.g., 1000-fold excess) to saturate the specific binding sites.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration.
-
Fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., a potential drug candidate) for the receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
Procedure:
-
Receptor Preparation: Prepare membrane fractions as described for the saturation binding assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Incubation: To each well, add a fixed amount of membrane preparation, a fixed concentration of radiolabeled [His7]-Corazonin (typically at or below its Kd), and increasing concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled [His7]-Corazonin).
-
Incubation, Filtration, and Quantification: Follow steps 5-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
-
Functional Assays
Functional assays measure the downstream consequences of receptor activation, providing insights into the ligand's efficacy (agonist, antagonist, or inverse agonist).
Experimental Workflow: Functional Assays (Calcium and cAMP)
Protocol 3: Aequorin-Based Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following receptor activation via the Gq pathway.
Materials:
-
Host cells (e.g., CHO-K1 or HEK293) stably or transiently expressing the Corazonin receptor and apoaequorin.
-
Cell culture medium (e.g., DMEM/F-12)
-
Coelenterazine
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
[His7]-Corazonin and test compounds
-
Luminometer
Procedure:
-
Cell Culture: Culture the cells expressing the Corazonin receptor and apoaequorin in appropriate flasks.
-
Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Aequorin Reconstitution: Remove the culture medium and incubate the cells with coelenterazine in assay buffer for 1-4 hours at 37°C in the dark to reconstitute the active aequorin photoprotein.
-
Compound Addition: Prepare serial dilutions of [His7]-Corazonin or test compounds in assay buffer.
-
Signal Detection: Place the plate in a luminometer. Inject the compound solutions into the wells and immediately measure the luminescence signal over a defined period (e.g., 30-60 seconds).
-
Data Analysis:
-
Integrate the luminescence signal over time.
-
Plot the luminescence response as a function of the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Protocol 4: cAMP Reporter Gene Assay
Objective: To measure the increase in intracellular cAMP levels following receptor activation via the Gs pathway.
Materials:
-
Host cells (e.g., HEK293) stably or transiently co-transfected with the Corazonin receptor and a cAMP-responsive reporter gene construct (e.g., CRE-luciferase).
-
Cell culture medium
-
[His7]-Corazonin and test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the host cells and transfect them with the Corazonin receptor and the CRE-luciferase reporter plasmid.
-
Plating: Seed the transfected cells into a 96-well white plate and allow them to grow for 24-48 hours.
-
Compound Treatment: Remove the culture medium and replace it with a serum-free medium containing serial dilutions of [His7]-Corazonin or test compounds.
-
Incubation: Incubate the cells for a sufficient time (e.g., 4-6 hours) to allow for reporter gene expression.
-
Lysis and Signal Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence in a luminometer.
-
Data Analysis:
-
Plot the luminescence signal as a function of the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of [His7]-Corazonin Receptor Binding and Functional Parameters
| Assay Type | Parameter | Ligand/Compound | Species/Cell Line | Value | Reference |
| Radioligand Binding | |||||
| Saturation Assay | Kd | Radiolabeled [His7]-Corazonin | (To be determined) | (To be determined) | |
| Bmax | Radiolabeled [His7]-Corazonin | (To be determined) | (To be determined) | ||
| Competition Assay | Ki | Unlabeled Test Compound | (To be determined) | (To be determined) | |
| Functional Assays | |||||
| Calcium Mobilization | EC50 | [His7]-Corazonin | Carcinus maenas (crab) / CHO-K1-Aeq cells | 0.75 nM | [1][2] |
| EC50 | Rhopr-CRZ | Rhodnius prolixus / CHOK1-aeq cells | 1-2.7 nM | ||
| cAMP Accumulation | EC50 | Corazonin | Anopheles gambiae | 4 x 10⁻⁹ M | |
| EC50 | Corazonin | Bombyx mori / HEK293 and Sf21 cells | (Data available) | [3] |
Note: The table is populated with example data from related Corazonin receptor studies. Specific data for [His7]-Corazonin should be filled in as it becomes available through experimentation.
Conclusion
The study of [His7]-Corazonin receptor binding is a multifaceted process that requires a combination of direct binding assays and functional assays. While specific radioligand binding data for [His7]-Corazonin is currently limited, the generalized protocols provided here offer a solid starting point for researchers. The functional assays, which measure the downstream signaling events of calcium mobilization and cAMP production, are well-established and provide robust methods for characterizing the pharmacological profile of the Corazonin receptor and for screening potential modulators. The dual signaling nature of this receptor makes it a particularly interesting target for both basic research and the development of novel insecticides.
References
- 1. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 2. Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Generating [His7]-Corazonin Knockout Mutants with CRISPR/Cas9
Harnessing CRISPR/Cas9 for Targeted Gene Disruption to Elucidate the Pleiotropic Roles of [His7]-Corazonin
Introduction
[His7]-Corazonin is a highly conserved neuropeptide in insects that plays a pivotal role in a diverse array of physiological and behavioral processes.[1][2] Research has implicated this peptide in the regulation of stress responses, metabolism, social behavior, caste identity in social insects, and the post-mating response in females.[3][4] Furthermore, studies in locusts have demonstrated its critical function in pigmentation and cuticle development.[5][6][7] The pleiotropic nature of [His7]-Corazonin makes it a compelling target for functional genomic studies aimed at understanding fundamental insect biology and developing novel pest management strategies. The advent of CRISPR/Cas9 technology provides a powerful and precise tool for creating knockout mutants, enabling researchers to dissect the specific functions of the [His7]-Corazonin gene (Crz) in vivo.[6][7][8]
Principle of the Method
The CRISPR/Cas9 system is a revolutionary genome-editing tool that allows for targeted gene disruption.[8] The system relies on a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[8][9] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to the production of a non-functional protein and effectively knocking out the gene of interest.[9][10] This application note provides a detailed protocol for the generation of [His7]-Corazonin knockout mutants in insects using CRISPR/Cas9, from sgRNA design to mutant screening and phenotypic analysis.
Applications
The generation of [His7]-Corazonin knockout mutants has broad applications in entomological research and drug development:
-
Functional Genomics: Elucidating the precise roles of [His7]-Corazonin in various physiological processes such as stress response, metabolism, reproduction, and development.[3][4][5][6]
-
Neurobiology: Investigating the neural circuits and signaling pathways regulated by [His7]-Corazonin.
-
Pest Management: Exploring the potential of targeting the [His7]-Corazonin signaling pathway for the development of novel and specific insecticides.
-
Drug Discovery: Using knockout models to screen for compounds that modulate the [His7]-Corazonin pathway for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the generation and analysis of [His7]-Corazonin knockout mutants.
Table 1: Microinjection and Mutant Generation Efficiency
| Parameter | Value | Species | Reference |
| sgRNA Concentration | 300-500 ng/µL | Helicoverpa armigera | [11] |
| Cas9 Protein Concentration | 200 ng/µL | Helicoverpa armigera | [11] |
| Embryo Survival Rate (Post-injection) | 40-60% | Helicoverpa armigera | [11] |
| Hatching Rate of Injected Embryos | 11.90-14.22% | Sand fly | [12][13] |
| G0 Egg Stage Mutation Efficiency | Varies | Schistocerca gregaria | [14] |
| G0 Adult Mutation Efficiency | Varies | Schistocerca gregaria | [14] |
Table 2: Phenotypic Analysis of Crz Knockout Mutants
| Phenotype | Observation | Species | Reference |
| Body Color | Albinism (loss of dark pigmentation) | Schistocerca gregaria | [5][6] |
| Cuticle Thickness | Significant reduction | Schistocerca gregaria | [5][6] |
| Re-mating Behavior (Females) | Increased | Drosophila melanogaster | [4] |
| Oviposition | Reduced | Drosophila melanogaster | [4] |
| Hunting Behavior | Stimulated upon injection | Harpegnathos saltator | [3] |
| Gamergate (Queen-like) Behaviors | Inhibited upon injection | Harpegnathos saltator | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in creating [His7]-Corazonin knockout mutants.
Protocol 1: sgRNA Design and In Vitro Validation
-
Target Site Selection:
-
Identify the coding sequence (CDS) of the [His7]-Corazonin gene (Crz) in the target insect species from a genomic or transcriptomic database.
-
Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA target sites.[15][16] Select target sites in an early exon to maximize the chance of generating a loss-of-function mutation.[15] The target site should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.[8]
-
Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target effects.[17][18]
-
-
sgRNA Synthesis:
-
Synthesize the sgRNA using an in vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit). The template for transcription can be generated by PCR using primers that incorporate the T7 promoter, the sgRNA target sequence, and a scaffold sequence.
-
Alternatively, commercially synthesized sgRNAs can be used for higher purity and consistency.
-
-
In Vitro Validation of sgRNA Activity:
-
Amplify a genomic DNA fragment containing the sgRNA target site by PCR.
-
Set up an in vitro cleavage assay by incubating the purified PCR product with recombinant Cas9 protein and the synthesized sgRNA.
-
Analyze the cleavage products by agarose (B213101) gel electrophoresis. The presence of cleaved DNA fragments of the expected sizes confirms the activity of the sgRNA.[13]
-
Protocol 2: Embryo Microinjection
-
Preparation of Injection Mix:
-
Prepare a fresh injection mix containing Cas9 protein and the validated sgRNA in nuclease-free injection buffer (e.g., 1x PBS). Optimal concentrations may need to be determined empirically but can start with 200 ng/µL of Cas9 protein and 300-500 ng/µL of sgRNA.[11]
-
-
Embryo Collection and Preparation:
-
Collect freshly laid embryos (pre-blastoderm stage) from the target insect species. The timing of collection is critical and species-specific.[13][19][20]
-
Align the embryos on a coverslip or slide with their posterior ends oriented for injection.[19] Use double-sided tape or other appropriate methods to secure the embryos.
-
Cover the embryos with halocarbon oil to prevent desiccation during injection.[19]
-
-
Microinjection:
-
Pull microinjection needles from glass capillaries using a micropipette puller.
-
Load the injection mix into the needle.
-
Under a microscope, carefully insert the needle into the posterior pole of the embryos and inject a small volume of the Cas9/sgRNA mix. The injection volume should be approximately one-tenth of the embryo's volume.[11]
-
-
Post-Injection Rearing:
Protocol 3: Mutant Screening and Genotyping
-
G0 Screening (Optional but Recommended):
-
Extract genomic DNA from a subset of G0 adults (e.g., from a leg or antenna).
-
Amplify the genomic region surrounding the sgRNA target site by PCR.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of the PCR products to detect the presence of indels, indicating successful editing in the somatic cells of the G0 individuals.[9][21]
-
-
Establishment of Mutant Lines:
-
Cross individual G0 adults with wild-type individuals.
-
Rear the G1 offspring and extract genomic DNA from each individual.
-
Genotype the G1 individuals by PCR amplification of the target locus followed by Sanger sequencing to identify individuals carrying heritable mutations.
-
-
Generation of Homozygous Mutants:
-
Intercross heterozygous G1 individuals carrying the same mutation.
-
Genotype the G2 offspring to identify homozygous knockout individuals.
-
Protocol 4: Off-Target Analysis
-
In Silico Prediction:
-
Experimental Validation:
-
For rigorous studies, it is recommended to experimentally assess off-target effects.
-
Amplify and sequence the top-ranked potential off-target sites from the G0 or G1 mutant individuals to check for any unintended mutations.[25]
-
For a comprehensive analysis, whole-genome sequencing (WGS) of the knockout line can be performed to identify all potential off-target mutations.[22][25]
-
Visualizations
[His7]-Corazonin Signaling Pathway
Caption: Proposed signaling pathway of [His7]-Corazonin.
CRISPR/Cas9 Experimental Workflow for Crz Knockout
Caption: Workflow for generating Crz knockout mutants.
References
- 1. Corazonin - Wikipedia [en.wikipedia.org]
- 2. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. m.youtube.com [m.youtube.com]
- 10. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Embryo Microinjection and Knockout Mutant Identification of CRISPR/Cas9 Genome-Edited Helicoverpa Armigera (Hübner) [jove.com]
- 12. Optimization of sand fly embryo microinjection for gene editing by CRISPR/Cas9 [vtechworks.lib.vt.edu]
- 13. Optimization of sand fly embryo microinjection for gene editing by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 16. biorxiv.org [biorxiv.org]
- 17. synthego.com [synthego.com]
- 18. Improved design and analysis of CRISPR knockout screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Genome Editing in the Yellow Fever Mosquito Aedes aegypti using CRISPR-Cas9 [jove.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 23. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. academic.oup.com [academic.oup.com]
Application Notes: Immunohistochemical Localization of [His7]-Corazonin
Introduction
Corazonin (B39904) is a highly conserved neuropeptide hormone found across a wide range of insect species. The [His7]-Corazonin variant, notable for a histidine residue at the seventh position, is prominently found in species like locusts (Schistocerca americana, Locusta migratoria) and stick insects (Carausius morosus).[1] This neuropeptide is a key signaling molecule with a diverse array of physiological functions, including the initiation of ecdysis (molting), regulation of heartbeat, modulation of stress responses, and control of cuticle coloration.[2][3][4] In locusts, for instance, [His7]-Corazonin is crucial for inducing the dark, gregarious body color.[5][6]
Localization of [His7]-Corazonin and its receptor (CRZR), a G protein-coupled receptor (GPCR), is critical for elucidating its precise functional roles within the central nervous system (CNS) and peripheral tissues.[1][4] Immunohistochemistry (IHC) provides a powerful method to visualize the distribution of this neuropeptide in specific cells and tissues, offering insights into its synthesis, transport, and sites of action. These application notes provide a comprehensive protocol for the immunohistochemical detection of [His7]-Corazonin in insect tissues.
Physiological Roles and Tissue-Specific Expression
[His7]-Corazonin is synthesized in lateral brain neurosecretory cells and neurons within the ventral nerve cord.[1][7] Its receptor, CRZR, has been identified in various tissues, indicating a broad functional scope. Expression of the receptor has been confirmed in:
-
Inka cells: a primary site for the release of ecdysis-triggering hormones.[4][8]
-
Central Nervous System (CNS): suggesting a role as a neuromodulator.[2][9]
-
Dorsal vessel (heart): consistent with its cardioacceleratory functions.[2][3]
-
Epidermis: related to its role in cuticle coloration.[3]
-
Fat body and Reproductive Organs: indicating functions in metabolism and reproduction.[3][9]
Quantitative Data Summary
The following table summarizes key quantitative data related to [His7]-Corazonin signaling and experimental administration, derived from various studies. This data is essential for designing experiments and interpreting results.
| Parameter | Species | Value | Significance | Reference |
| Receptor Activation (EC₅₀) | Rhodnius prolixus | 1 nM - 2.7 nM | Concentration for 50% effective response of the Corazonin receptor. | [2][3] |
| Endogenous Hemolymph Conc. | Manduca sexta | 20 pM - 80 pM | Physiological concentration found in the hemolymph 20 minutes prior to ecdysis. | [8] |
| Effective Injection Dose | Locusta migratoria | 1 pmol - 100 pmol | Dose required to induce black pigmentation in albino or solitarious nymphs. | [5] |
| Receptor Knockdown Effect | Harpegnathos saltator | ~35% reduction in CrzR mRNA | A partial knockdown was sufficient to significantly reduce hunting behavior. | [10] |
Corazonin Signaling Pathway
Corazonin exerts its effects by binding to a specific G protein-coupled receptor (CRZR) on the surface of target cells. This binding event initiates an intracellular signaling cascade that leads to a specific physiological response, such as hormone secretion or muscle contraction.
Caption: A diagram of the [His7]-Corazonin signaling cascade via its G protein-coupled receptor (GPCR).
Experimental Protocol: Immunohistochemistry
This protocol provides a generalized procedure for localizing [His7]-Corazonin in formalin-fixed, paraffin-embedded (FFPE) insect tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and species.
Materials and Reagents
-
Fixative: 4% formaldehyde (B43269) in phosphate-buffered saline (PBS), pH 7.4.[11]
-
Dehydration Series: Graded ethanol (B145695) solutions (50%, 70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Embedding Medium: Paraffin (B1166041) wax.[12]
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0.
-
Wash Buffer: PBS with 0.1% Triton X-100 (PBS-T).
-
Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS-T.
-
Primary Antibody: Rabbit anti-[His7]-Corazonin (requires sourcing or custom generation).
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG or HRP-conjugated goat anti-rabbit IgG.
-
Detection System: Avidin-Biotin-Complex (ABC) with HRP, and 3,3'-Diaminobenzidine (DAB) substrate, or a polymer-based HRP conjugate.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Microscope Slides: Coated with poly-L-lysine or gelatin.[11]
-
Hydrophobic barrier pen.
Procedure
1. Tissue Preparation and Fixation
-
Dissect the target tissue (e.g., brain, ventral nerve cord, dorsal vessel) from the insect in cold PBS.
-
Immediately immerse the tissue in 4% formaldehyde for 4-24 hours at 4°C.[12] Over-fixation (>24 hours) should be avoided as it can mask the antigen epitope.
-
After fixation, wash the tissue in PBS.
2. Dehydration, Clearing, and Paraffin Embedding
-
Dehydrate the fixed tissue by sequential immersion in graded ethanol solutions (e.g., 70%, 95%, 100%) for 10-20 minutes each.
-
Clear the tissue by immersing it in xylene (two washes of 10-15 minutes each).
-
Infiltrate the tissue with molten paraffin wax at 60°C for 1-2 hours, changing the wax 2-3 times.
-
Embed the tissue in a paraffin block and allow it to cool and harden.[12]
3. Sectioning and Mounting
-
Cut the paraffin block into 4-10 µm thick sections using a microtome.[11]
-
Float the sections in a 37°C water bath and mount them onto coated microscope slides.[11]
-
Dry the slides on a hot plate or in an oven to ensure adhesion.[11]
4. Deparaffinization and Rehydration
-
Immerse slides in xylene (three washes, 5 minutes each) to remove paraffin.
-
Rehydrate the sections by immersing them in a descending series of ethanol concentrations (100%, 95%, 70%, 50%) for 10 minutes each, followed by two washes in deionized water.
5. Antigen Retrieval
-
For heat-induced epitope retrieval (HIER), immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer in a microwave or water bath to a sub-boiling temperature for 10-20 minutes.
-
Allow the slides to cool to room temperature for at least 30 minutes before proceeding.
6. Immunohistochemical Staining
-
Use a hydrophobic barrier pen to draw a circle around the tissue section.
-
Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity. Wash twice with distilled water.
-
Permeabilization & Blocking: Wash sections twice with PBS-T. Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-[His7]-Corazonin antibody in 1% serum in PBS. Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections twice with PBS-T. Apply the biotinylated or HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash sections twice with PBS-T. If using an ABC kit, incubate with the ABC-HRP reagent for 30-60 minutes. Wash three times in PBS.
-
Visualization: Apply the DAB substrate solution. Monitor the color development (brown precipitate) under a microscope. Stop the reaction by immersing the slides in deionized water.
7. Counterstaining, Dehydration, and Mounting
-
If desired, lightly counterstain the nuclei with Hematoxylin.
-
Dehydrate the sections through an ascending ethanol series and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for localizing [His7]-Corazonin.
Caption: A flowchart illustrating the experimental workflow for FFPE tissue immunohistochemistry.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological characteristics of Neural Tissue and Corazonin Neurons of Central Nervous System in Larval Stage of Scuttle Fly -Biomedical Science Letters | Korea Science [koreascience.kr]
- 8. pnas.org [pnas.org]
- 9. Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woongbee.com [woongbee.com]
- 12. Sample preparation | Abcam [abcam.com]
Application Notes and Protocols for Detecting [His7] Corazonin mRNA via In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and localization of [His7] Corazonin (B39904) messenger RNA (mRNA) within insect central nervous system (CNS) tissue using in situ hybridization (ISH). The protocols detailed below are based on established methodologies for whole-mount fluorescent in situ hybridization (FISH) and hybridization chain reaction (HCR), offering high sensitivity and spatial resolution.
Introduction
Corazonin (CRZ) is a highly conserved neuropeptide in insects that plays a crucial role in a variety of physiological processes, including the regulation of heart rate, stress responses, and cuticle coloration.[1][2][3] The variant, [His7] Corazonin, in which the seventh amino acid residue is histidine, has been identified in species such as the locust Schistocerca gregaria and is associated with inducing dark coloration.[1][4] Understanding the spatial expression pattern of this compound mRNA is critical for elucidating its specific functions and for the development of targeted therapeutics in pest control or other applications.
In situ hybridization is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the morphological context of a cell or tissue.[5][6][7] This guide focuses on a fluorescent-based whole-mount ISH approach, which is well-suited for insect brains and ganglia.[8][9][10][11]
Corazonin Signaling Pathway
The Corazonin signaling pathway is initiated by the binding of the Corazonin neuropeptide to its specific G protein-coupled receptor (GPCR) on the cell surface.[1][12] This interaction activates intracellular signaling cascades, often involving both Gq and Gs proteins, leading to the mobilization of intracellular calcium (Ca2+) and an increase in cyclic AMP (cAMP) levels.[12] These second messengers, in turn, trigger downstream cellular responses that mediate the physiological effects of Corazonin.
Caption: The this compound signaling cascade.
Quantitative Data Summary
The following table represents hypothetical quantitative data derived from an in situ hybridization experiment, illustrating how results can be presented. This data could be obtained by quantifying the fluorescence intensity of the ISH signal in specific brain regions.
| Brain Region | Genotype/Condition | Mean Fluorescence Intensity (A.U.) ± SEM | Number of Cells Analyzed (n) |
| Pars Lateralis | Wild Type | 15,789 ± 890 | 50 |
| Pars Lateralis | dsRNA-CRZ Knockdown | 2,134 ± 350 | 50 |
| Abdominal Ganglia | Wild Type (Male) | 12,540 ± 750 | 45 |
| Abdominal Ganglia | Wild Type (Female) | Not Detected | 45 |
| Subesophageal Zone | Desiccation Stress | 18,950 ± 1,100 | 60 |
| Subesophageal Zone | Control | 11,800 ± 680 | 60 |
Experimental Protocols
Protocol 1: Whole-Mount Fluorescent In Situ Hybridization (FISH)
This protocol is adapted from methods developed for Drosophila and other insects and is suitable for localizing this compound mRNA in whole-mount insect brains.[8][9][13]
1. Probe Design and Synthesis:
-
Target Selection: Identify a unique region of the this compound mRNA sequence, typically 500-1000 bp in length. Use BLAST to ensure specificity and avoid conserved domains shared with other neuropeptides.
-
Template Generation: Amplify the target sequence from cDNA using PCR. Incorporate a T7 RNA polymerase promoter sequence into the reverse primer for antisense probe synthesis.
-
In Vitro Transcription: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe from the purified PCR product using a T7 transcription kit and DIG-labeled NTPs.[13]
-
Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.
2. Tissue Preparation:
-
Dissection: Dissect insect brains or ganglia in cold 1X Phosphate-Buffered Saline (PBS).[11]
-
Fixation: Fix the tissue in 4% paraformaldehyde (PFA) in PBS with 0.1% Tween-20 (PBTx) for 20-35 minutes at room temperature.[8][11]
-
Washes: Rinse samples three times with PBTx, followed by four 15-minute washes in PBTx.[8][11]
3. Hybridization:
-
Pre-hybridization: Incubate the tissue in hybridization buffer for at least 30 minutes at the hybridization temperature (typically 55-65°C).[11][13]
-
Hybridization: Replace the pre-hybridization solution with the probe solution (containing the DIG-labeled probe diluted in hybridization buffer) and incubate overnight (12-16 hours) at the hybridization temperature.[11][13]
4. Post-Hybridization Washes and Detection:
-
Stringency Washes: Perform a series of washes with decreasing concentrations of hybridization buffer in PBTx at the hybridization temperature to remove non-specifically bound probe.[13]
-
Blocking: Block the samples for at least 1 hour at room temperature in a blocking solution (e.g., PBTx with 5% Normal Goat Serum).
-
Antibody Incubation: Incubate overnight at 4°C with an anti-DIG antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore.
-
Signal Amplification (if using HRP): If using an HRP-conjugated antibody, use a tyramide signal amplification (TSA) kit with a fluorescently labeled tyramide substrate for signal deposition.[13]
-
Final Washes and Mounting: Wash samples extensively in PBTx, counterstain with a nuclear dye (e.g., DAPI) if desired, and mount in an appropriate mounting medium.
Protocol 2: Hybridization Chain Reaction (HCR)
HCR is an alternative method that provides robust signal amplification and is excellent for multiplexing.[8][9][10][11]
1. Probe Design:
-
Design a set of split-initiator DNA probes (typically 20 pairs) that bind contiguously to the target this compound mRNA sequence. These probes can be ordered from commercial suppliers.
2. Tissue Preparation:
3. Hybridization:
-
Pre-hybridization: Incubate samples in probe hybridization buffer for 30 minutes at 37°C.[8][11]
-
Probe Hybridization: Incubate overnight (12-16 hours) at 37°C with the probe set solution.[8][11]
4. Amplification:
-
Probe Wash: Wash the samples multiple times in probe wash buffer at 37°C to remove excess probes.[8][11]
-
Pre-amplification: Equilibrate the samples in amplification buffer for 30 minutes at room temperature.[8][11]
-
Amplification: Snap-cool and then incubate fluorescently labeled hairpin amplifiers. Add the hairpin solution to the samples and incubate overnight (12-16 hours) in the dark at room temperature. The initiator sequences on the bound probes will trigger a chain reaction, leading to the formation of a fluorescent polymer.[8][11]
5. Final Washes and Mounting:
-
Wash samples extensively in 5X Saline-Sodium Citrate with 0.1% Tween-20 (SSCT) to remove excess hairpins.
-
Mount in an appropriate mounting medium for imaging.
Experimental Workflow Diagram
Caption: A three-day workflow for in situ hybridization.
References
- 1. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative in situ hybridization in neuro-endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing mRNA levels using in situ hybridization of a target gene and co-stain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCR RNA-FISH protocol for the whole-mount brains of Drosophila and other insects [protocols.io]
- 9. HCR RNA-FISH protocol for the whole-mount brains of Drosophila melanogaster protocol v2 [protocols.io]
- 10. Combined in Situ Hybridization Chain Reaction and Immunostaining to Visualize Gene Expression in Whole-Mount Drosophila Central Nervous Systems | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Mount RNA Fluorescent in situ Hybridization of Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Characterization of the [His7] Corazonin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corazonin (CRZ) is a highly conserved neuropeptide in insects that plays a crucial role in a variety of physiological processes, including the regulation of heart rate, ecdysis, and stress responses. The [His7] Corazonin peptide is a naturally occurring analog of this hormone. The Corazonin receptor (CRZR) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of Corazonin. Understanding the functional characteristics of this receptor, particularly its interaction with the this compound ligand, is essential for the development of novel insecticides and for advancing our understanding of insect physiology.
These application notes provide a comprehensive overview of the functional characterization of the this compound receptor, including its signaling pathways and ligand-binding affinities. Detailed protocols for key experimental assays are provided to enable researchers to investigate this receptor system.
Signaling Pathways
The Corazonin receptor is known to couple to multiple G protein signaling pathways, primarily Gq and Gs, leading to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP), respectively.
Upon binding of this compound, the receptor undergoes a conformational change, activating the associated G proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Simultaneously, or alternatively, the receptor can couple to Gs proteins, activating adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that activates protein kinase A (PKA) and other downstream effectors.
Caption: this compound Receptor Signaling Pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for the functional activity of Corazonin receptors from various insect species in response to this compound and other related ligands. The data is presented as EC50 values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
Table 1: Calcium Mobilization Assays
| Species | Receptor | Ligand | EC50 (nM) | Cell Line | Reference |
| Manduca sexta | MasCRZR | Corazonin | ~0.075 | CHO-K1 | [1][2] |
| Rhodnius prolixus | Rhopr-CRZR-α | Rhopr-CRZ | 2.7 | CHOK1-aeq | [3][4] |
| Rhodnius prolixus | Rhopr-CRZR-β | Rhopr-CRZ | 1.0 | CHOK1-aeq | [3][4] |
| Carcinus maenas | Cma-CRZR | Cma-CRZ | 0.75 | CHO-K1 | [5][6] |
Table 2: cAMP Accumulation Assays
| Species | Receptor | Ligand | EC50 (nM) | Cell Line | Reference |
| Anopheles gambiae | AgamCRZR | Agam-CRZ | 4.0 | HEK293 | [7] |
| Bombyx mori | BmCRZR | Corazonin | ~10 | HEK293/Sf21 | [7] |
Experimental Protocols
Detailed protocols for the key experiments used in the functional characterization of the this compound receptor are provided below.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
CHO-K1 cells stably or transiently expressing the Corazonin receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
96-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
This compound peptide.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Culture and Seeding:
-
Culture the receptor-expressing CHO-K1 cells in appropriate medium.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS or serum-free medium.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Ligand Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time.
-
Initiate the reading and, after establishing a stable baseline, inject the different concentrations of the this compound peptide into the wells.
-
Continue recording the fluorescence for a few minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP following receptor activation.
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
HEK293 cells stably or transiently expressing the Corazonin receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
96-well plates.
-
IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor studies).
-
This compound peptide.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture and Seeding:
-
Culture the receptor-expressing HEK293 cells in the appropriate medium.
-
Seed the cells into a 96-well plate and incubate overnight.
-
-
Cell Stimulation:
-
Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for 10-15 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit's instructions. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the ligand concentration and fit the data to determine the EC50 value.
-
Protocol 3: Receptor Internalization Assay
This assay visualizes and quantifies the ligand-induced internalization of the receptor from the cell surface.
Caption: Receptor Internalization Assay Workflow.
Materials:
-
Cells expressing a fluorescently tagged Corazonin receptor (e.g., CRZR-GFP).
-
Glass-bottom dishes or plates suitable for microscopy.
-
This compound peptide.
-
Paraformaldehyde (PFA) for cell fixation.
-
DAPI for nuclear staining.
-
Confocal microscope or a high-content imaging system.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the fluorescently tagged receptor.
-
Seed the cells onto glass-bottom dishes and allow them to adhere overnight.
-
-
Ligand Treatment:
-
Treat the cells with a saturating concentration of this compound. Include an untreated control.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Observe the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles in the treated cells compared to the control cells.
-
Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the membrane using image analysis software.
-
Conclusion
The functional characterization of the this compound receptor is a critical area of research with implications for insect physiology and pest management. The protocols and data presented here provide a solid foundation for researchers to further investigate this important neuropeptide signaling system. By utilizing these methods, scientists can explore the receptor's pharmacology, identify novel modulators, and unravel its precise physiological roles in various insect species.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 7. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Expression of [His7] Corazonin: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the recombinant expression, purification, and application of [His7] Corazonin (B39904) for research purposes. Corazonin is a highly conserved neuropeptide hormone in insects with pleiotropic functions, making it a molecule of significant interest in pest management and the study of insect physiology.[1][2] Recombinantly produced [His7] Corazonin offers a reliable and scalable source of this peptide for various research applications.
Introduction to Corazonin and its Research Applications
Corazonin is an 11-amino acid neuropeptide that plays crucial roles in various physiological processes in insects, including the regulation of heart rate, stress responses, metabolism, ecdysis (molting), and social behavior.[1][3][4] A common variant, this compound, contains a histidine residue at the seventh position.[4] The diverse functions of corazonin are mediated through its interaction with a specific G-protein coupled receptor (GPCR), which activates downstream signaling cascades.[5][6]
The availability of recombinant this compound is essential for:
-
Structure-activity relationship studies: Understanding how the peptide's structure relates to its biological function.[4]
-
Receptor binding assays: Characterizing the interaction of corazonin with its receptor.
-
In vitro and in vivo functional assays: Investigating the physiological effects of corazonin on various tissues and whole organisms.[3][7]
-
High-throughput screening: Identifying potential agonists or antagonists of the corazonin receptor for the development of novel insecticides or research tools.
Recombinant Expression and Purification of this compound
The expression of small peptides like corazonin in E. coli can be challenging due to their small size, which can lead to degradation by cellular proteases. To overcome this, corazonin is often expressed as a fusion protein with a larger, more stable partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), in addition to a polyhistidine tag (e.g., 6xHis or 7xHis) for purification.[8]
Experimental Workflow for this compound Production
Caption: Workflow for recombinant this compound expression and purification.
Protocols
Protocol 1: Recombinant Expression of His-Tagged Corazonin in E. coli
This protocol is adapted for the expression of a small peptide and may require optimization.[8][9][10]
-
Vector Construction:
-
Synthesize a gene encoding the this compound peptide, codon-optimized for E. coli expression. It is highly recommended to fuse it to a larger protein like Maltose Binding Protein (MBP) to enhance solubility and yield. The construct should include a protease cleavage site (e.g., TEV protease) between the fusion partner and the corazonin sequence.
-
Clone the synthesized gene into a suitable expression vector, such as pET-28a or a pMAL vector, which contains an N-terminal polyhistidine tag (e.g., 6xHis).
-
-
Transformation:
-
Transform the expression vector into a competent E. coli strain suitable for protein expression, such as BL21(DE3).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to incubate overnight with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of this compound using Immobilized Metal Affinity Chromatography (IMAC)
This protocol outlines the purification of the His-tagged corazonin fusion protein under native conditions.[11][12][13]
-
Cell Lysis:
-
Resuspend the frozen cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) at a ratio of 5 mL per gram of wet cell paste.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
-
IMAC Purification:
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged corazonin fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect the eluted fractions.
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to confirm the size and purity of the fusion protein.
-
(Optional) If a protease cleavage site was included, the fusion tag can be removed by incubation with the specific protease (e.g., TEV protease) followed by a second IMAC step to remove the cleaved tag and the protease.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.
-
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Recombinant Protein Yield | |||
| His-tagged Fusion Protein (general) | 25-220 mg/L | E. coli | [14] |
| Modest Expression (general) | 100-300 mg from 2L culture | E. coli | [15] |
| Purification Fold | |||
| NPY-Y2 Receptor | 10^9-fold | Porcine Brain | [16] |
| Biological Activity (EC50) | |||
| Corazonin on its Receptor | ~75 pM | CHO cells | [2][3] |
| Corazonin on its Receptor | ~200 pM | Xenopus oocytes | [2][3] |
| Corazonin on its Receptor | ~52.5 nM | CHO cells | [17] |
| Corazonin on its Receptor | 1-2.7 nM | CHOKI-aeq cells | [5] |
| Corazonin on its Receptor | 4 nM | A. gambiae | [6] |
Corazonin Signaling Pathway
Corazonin binds to a G-protein coupled receptor (GPCR) on the cell surface. This interaction activates heterotrimeric G-proteins, specifically Gq and Gs subtypes. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The activated Gαs subunit stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA). These signaling cascades ultimately lead to various physiological responses.[6][18][19][20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of structure-activity relations of corazonin using two different bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. neb.com [neb.com]
- 14. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and biochemical characterization of neuropeptide Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
Troubleshooting & Optimization
Troubleshooting low yield in [His7] Corazonin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of [His7] Corazonin (B39904).
Frequently Asked Questions (FAQs)
Q1: What is the structure of [His7] Corazonin?
A1: this compound is a neuropeptide with the amino acid sequence pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-amide.[1]
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective method for the synthesis of peptides like this compound.[2] This approach involves the use of an acid-labile resin and amino acids with Fmoc protection on the alpha-amino group and tert-butyl-based protecting groups on the side chains.
Q3: What are the most common causes of low yield in peptide synthesis?
A3: Low yields in solid-phase peptide synthesis can stem from several factors, including incomplete deprotection of the Fmoc group, inefficient coupling of amino acids, and aggregation of the growing peptide chain.[2][3] Careful monitoring of each step and optimization of reaction conditions are crucial.
Q4: How can I monitor the completion of coupling and deprotection steps?
A4: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin.[4] A positive test (blue color) after a coupling step indicates incomplete reaction, while a positive test after deprotection confirms the removal of the Fmoc group.
Q5: What should I do if I observe peptide aggregation?
A5: Peptide chain aggregation can hinder subsequent synthesis steps.[2] To mitigate this, consider using specialized resins (e.g., PEG-modified polystyrene), chaotropic agents, or "difficult sequence" protocols that incorporate pseudoproline or depsipeptide units.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Final Yield | Incomplete Fmoc Deprotection: Residual Fmoc groups block the subsequent amino acid coupling. | - Increase the deprotection time or perform a second deprotection step.[5] - Ensure the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) is fresh.[3][5] |
| Inefficient Amino Acid Coupling: Steric hindrance or aggregation can prevent complete coupling. | - Double couple the problematic amino acid. - Use a more potent coupling reagent combination (e.g., HBTU/HOBt or HATU).[4][5] - Increase the reaction time or temperature. | |
| Peptide Aggregation: The growing peptide chain folds and becomes inaccessible. | - Switch to a solvent with better swelling properties for the resin. - Incorporate a pseudoproline dipeptide at a suitable position in the sequence.[2] | |
| Loss of Peptide During Cleavage/Purification: The peptide is not fully cleaved from the resin or is lost during purification steps. | - Ensure the cleavage cocktail is appropriate for the protecting groups used and allow sufficient reaction time. - Optimize the precipitation and washing steps to minimize loss of the crude peptide.[5] - Refine the HPLC purification gradient to achieve better separation and recovery. | |
| Low Purity of Crude Peptide | Side Reactions: Protecting groups may be prematurely removed or modified. | - Use appropriate scavengers in the cleavage cocktail to prevent side reactions (e.g., triisopropylsilane (B1312306) for Trp). - Ensure that the side-chain protecting groups are stable to the repeated Fmoc deprotection conditions.[6] |
| Deletions or Truncated Sequences: Incomplete coupling or deprotection leads to shorter peptide chains. | - Implement capping with acetic anhydride (B1165640) after each coupling step to terminate unreacted chains and simplify purification.[3] | |
| Racemization: The stereochemistry of amino acids can be compromised during activation. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. | |
| Unexpected Mass Spectrometry Results | Incorrect Mass: The observed mass does not match the expected mass of this compound. | - Higher Mass: May indicate incomplete removal of protecting groups or adduction of salts. Review the cleavage and workup procedures. - Lower Mass: Suggests deletions in the sequence. Review coupling and deprotection monitoring results. |
| Multiple Peaks: The mass spectrum shows several peaks close to the expected mass. | - This could indicate the presence of deletion sequences, byproducts from side reactions, or oxidation of sensitive residues like Trp. Optimize synthesis and cleavage conditions and improve HPLC purification. |
Experimental Protocols
Standard Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield the C-terminal amide upon cleavage.
1. Resin Preparation:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) for at least 1 hour (or overnight in a refrigerator) in a reaction vessel.[4]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15-20 minutes.[3]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU or HATU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
After complete coupling (negative Kaiser test), wash the resin with DMF (3-5 times).
4. Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Asn and proceeding to the N-terminal pGlu.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide.
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in peptide synthesis.
References
- 1. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
Optimizing [His7] Corazonin bioassay sensitivity and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity and reproducibility of [His7] Corazonin (B39904) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is [His7] Corazonin and what are its main biological functions?
A1: this compound is a naturally occurring analog of the insect neuropeptide Corazonin, characterized by a histidine residue at position 7.[1] Corazonin and its analogs are involved in a variety of physiological processes in insects, including the regulation of heart rate, stress responses, ecdysis (molting), and cuticle coloration.[2][3][4] Its diverse functions make its signaling pathway a target for developing novel insect control agents.[5]
Q2: What types of bioassays are commonly used to measure this compound activity?
A2: Two main categories of bioassays are used:
-
In vitro cell-based assays: These assays typically utilize mammalian (e.g., CHO, HEK293) or insect (e.g., Sf21) cell lines engineered to express the Corazonin receptor, which is a G protein-coupled receptor (GPCR).[6] Activation of the receptor by this compound is measured by detecting downstream signaling events, such as changes in intracellular calcium levels (often using aequorin or fluorescent dyes) or cyclic AMP (cAMP) accumulation.[6][7]
-
In vivo or ex vivo assays: These assays measure a physiological response in a whole insect or an isolated organ. Common examples include monitoring changes in insect heartbeat frequency, observing ecdysis initiation, or quantifying changes in cuticle pigmentation.[2][3]
Q3: How should this compound peptides be stored and handled to ensure stability and activity?
A3: Proper handling and storage are critical for maintaining the bioactivity of this compound.
-
Storage: Lyophilized peptides should be stored at -20°C or colder for long-term stability.[8] For short periods, they can be kept at 4°C.[8]
-
Reconstitution: Before use, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the peptide in a small amount of a suitable solvent (e.g., sterile water, or a buffer appropriate for your assay).
-
Solutions: Peptide solutions are less stable than the lyophilized powder. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8] Stock solutions can generally be stored at -20°C for several weeks to months.[8] The stability in solution is sequence-dependent.[8]
Q4: What is the signaling pathway of the Corazonin receptor?
A4: The Corazonin receptor is a GPCR that can couple to different G proteins, leading to the activation of multiple signaling cascades.[9] Upon binding of this compound, the receptor can activate:
-
Gq pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
Gs pathway: This stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9] The activation of these pathways can subsequently trigger downstream events like the activation of the ERK1/2 signaling pathway.[9]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive this compound peptide: Improper storage or handling led to degradation. 2. Low receptor expression: Insufficient transfection efficiency or unstable cell line expression. 3. Incorrect assay buffer: pH or ionic strength of the buffer is not optimal. 4. Cell health issues: Cells are unhealthy, of a high passage number, or were seeded at an incorrect density. 5. Problem with detection reagents: Expired or improperly stored reagents (e.g., aequorin, coelenterazine (B1669285), fluorescent dyes). | 1. Use a fresh aliquot of the peptide. Verify storage and handling procedures. 2. Optimize transfection protocol or select for a stable cell line with high receptor expression. Verify receptor expression via methods like ELISA or Western blot. 3. Ensure the assay buffer is at a physiological pH (typically 7.2-7.4) and has the appropriate salt concentrations. 4. Use healthy, low-passage cells. Optimize cell seeding density for your specific plate format and cell line. 5. Use fresh detection reagents and follow the manufacturer's storage and handling instructions. |
| High Background Signal | 1. Autofluorescence: Media components (e.g., phenol (B47542) red) or the compounds being tested are fluorescent. 2. Constitutive receptor activity: The receptor is active even in the absence of a ligand. 3. Plate reader settings: The photomultiplier tube (PMT) gain is set too high. | 1. Use phenol red-free media for the assay. Test the fluorescence of your compounds separately. 2. This can be inherent to the receptor or due to high expression levels. Titrate down the amount of receptor plasmid used for transfection. 3. Optimize the PMT gain setting on your plate reader to maximize the signal-to-noise ratio. |
| High Well-to-Well Variability (Poor Reproducibility) | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate or inconsistent addition of reagents. 3. "Edge effects": Evaporation from the outer wells of the microplate. 4. Temperature gradients: Uneven temperature across the plate during incubation. | 1. Ensure a homogeneous cell suspension before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even settling. 2. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput assays. 3. Fill the outer wells of the plate with sterile water or media to create a humidity barrier. 4. Ensure the incubator provides uniform temperature distribution. |
In Vivo / Ex Vivo Heartbeat Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Heartbeat Recordings | 1. Insect stress: Improper handling or dissection technique is stressing the insect. 2. Movement artifacts: The insect is not properly immobilized, leading to non-cardiac movements interfering with the recording. 3. Temperature fluctuations: The ambient temperature is not stable. | 1. Handle insects gently. Allow for an acclimation period before starting the recording. 2. Use appropriate methods for immobilization, such as microfluidic devices or gentle suction. 3. Maintain a constant and controlled temperature during the experiment. |
| Difficulty in Quantifying Heart Rate | 1. Low-quality video: Poor resolution, low frame rate, or inadequate lighting. 2. Ineffective analysis software: The software used cannot accurately track the heart contractions. | 1. Use a high-speed camera with adequate lighting to clearly visualize the heart. 2. Employ specialized software with movement detection algorithms designed for quantifying insect heartbeat.[2][10] |
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) values for Corazonin and its analogs in various bioassays. These values indicate the concentration of the peptide required to elicit 50% of the maximum response and are a measure of the peptide's potency.
| Peptide | Bioassay System | Measured Response | EC50 Value | Reference |
| Corazonin | Manduca sexta Corazonin Receptor in CHO cells | Intracellular Ca2+ mobilization | ~75 pM | [11] |
| Corazonin | Manduca sexta Corazonin Receptor in Xenopus oocytes | Receptor activation | ~200 pM | [11] |
| [His7, Ser11]-Corazonin | Bactrocera dorsalis Corazonin Receptor in CHO cells | Intracellular Ca2+ mobilization | 52.5 nM | [7] |
| Rhodnius prolixus Corazonin | Rhodnius prolixus Corazonin Receptor-α in CHO-K1-aeq cells | Intracellular Ca2+ mobilization | 2.7 nM | [3] |
| Rhodnius prolixus Corazonin | Rhodnius prolixus Corazonin Receptor-β in CHO-K1-aeq cells | Intracellular Ca2+ mobilization | 1 nM | [3] |
Experimental Protocols
Detailed Methodology for a CHO Cell-Based this compound Bioassay (Aequorin-based)
This protocol is a synthesized example based on common practices described in the literature.[7][12][13]
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing apoaequorin in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
For transient transfection, seed the cells in a culture flask and grow to 80-90% confluency.
-
Transfect the cells with a plasmid encoding the Corazonin receptor using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
-
Assay Preparation:
-
Harvest the transfected cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with an appropriate assay buffer.
-
Resuspend the cells in the assay buffer to a concentration of 5 x 10^6 cells/mL.
-
Add coelenterazine h to a final concentration of 5 µM and incubate the cells in the dark at room temperature for at least 4 hours with gentle rocking to charge the apoaequorin.[7]
-
-
Luminescence Measurement:
-
Prepare a serial dilution of the this compound peptide in the assay buffer.
-
Dispense the cell suspension into a white, opaque 96-well plate.
-
Place the plate in a luminometer equipped with injectors.
-
Inject the this compound dilutions into the wells and measure the resulting luminescence signal immediately. The signal is typically integrated over a period of 15-30 seconds.
-
To normalize the data, inject a solution of 0.1% Triton X-100 at the end of the experiment to lyse the cells and measure the total luminescence, representing the total amount of active aequorin.
-
-
Data Analysis:
-
Normalize the luminescence response for each well to the total luminescence.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway via its G protein-coupled receptor.
Caption: Experimental workflow for a cell-based this compound bioassay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. A new method for detection and quantification of heartbeat parameters in Drosophila, zebrafish, and embryonic mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. agilent.com [agilent.com]
- 10. A new method for detection and quantification of heartbeat parameters in Drosophila, zebrafish, and embryonic mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
Technical Support Center: [His7]-Corazonin Injection in Insects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common problems and troubleshooting associated with [His7]-Corazonin injection in insects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving [His7]-Corazonin injections.
Question: My lyophilized [His7]-Corazonin peptide won't dissolve properly. What should I do?
Answer:
Proper dissolution of lyophilized peptides is critical for accurate dosing and successful experiments. If you are experiencing solubility issues with [His7]-Corazonin, consider the following troubleshooting steps:
-
Review Peptide Characteristics: [His7]-Corazonin is a neuropeptide, and its solubility can be influenced by its amino acid composition. As a general guideline, the overall charge of the peptide at a given pH will dictate the most appropriate solvent.
-
Follow a Step-wise Solubilization Protocol:
-
Before opening, allow the vial of lyophilized [His7]-Corazonin to equilibrate to room temperature to prevent condensation.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Start with a small amount of sterile, distilled water. Gently agitate the vial.
-
If solubility is poor in water, assess the peptide's charge. For basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) can be used. For acidic peptides, a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be effective.
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Always check the tolerance of your insect species to the final concentration of the organic solvent.
-
-
Sonication: If aggregates are present, brief sonication in a water bath can help to break them up and facilitate dissolution.
Question: I am observing high mortality rates in my insects after injection. What are the possible causes and solutions?
Answer:
High mortality post-injection can be attributed to several factors, ranging from the injection procedure itself to the injected solution.
| Potential Cause | Troubleshooting Steps |
| Injection Injury | - Refine Injection Technique: Ensure the microinjection needle is sharp and beveled to minimize tissue damage. The injection should be performed at a shallow angle into a soft part of the insect's cuticle, such as the intersegmental membrane. |
| - Control Injection Volume: Excessive injection volume can cause internal pressure and injury. Refer to the table below for recommended injection volumes for different insect species. | |
| Contamination | - Sterilize Equipment: Autoclave or sterilize all needles, syringes, and solutions to prevent microbial contamination. |
| - Use Aseptic Technique: Handle insects and prepare solutions in a clean environment to minimize the risk of infection. | |
| Toxicity of Vehicle Solution | - Use Insect-Compatible Buffers: Standard saline solutions such as Phosphate-Buffered Saline (PBS) or insect-specific Ringer's solution are generally well-tolerated. Avoid using solutions with inappropriate pH or osmolarity. |
| - Limit Organic Solvents: If using solvents like DMSO, ensure the final concentration in the injected volume is below the toxic threshold for the specific insect species. | |
| Peptide Overdose | - Optimize Dosage: The effective dose of [His7]-Corazonin can vary between species and developmental stages. Start with a low dose and perform a dose-response curve to determine the optimal concentration that elicits the desired physiological effect without causing toxicity. |
Question: The observed physiological or behavioral effects are inconsistent or absent after [His7]-Corazonin injection. How can I improve the reliability of my experiments?
Answer:
Inconsistent results can be frustrating. Several factors can contribute to a lack of a clear, reproducible response.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Proper Storage: Store lyophilized [His7]-Corazonin at -20°C or lower. Once reconstituted, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| - Freshly Prepare Solutions: Prepare working solutions fresh for each experiment to minimize degradation. The half-life of [His7]-Corazonin in the hemolymph of Schistocerca gregaria has been reported to be approximately 30 minutes[1]. | |
| Incorrect Dosage | - Accurate Concentration Calculation: Ensure the concentration of your stock solution is accurately determined. Account for the net peptide content of the lyophilized powder, which is often less than 100%. |
| - Dose-Response Analysis: Perform a dose-response experiment to identify the effective concentration range for your specific insect model and experimental paradigm. | |
| Receptor Desensitization | - Avoid High Concentrations: High concentrations of Corazonin (e.g., 10 nM) have been shown to cause rapid receptor desensitization, which can suppress the expected physiological response[2]. |
| Timing of Injection | - Consider Developmental Stage and Circadian Rhythms: The responsiveness to [His7]-Corazonin may vary with the insect's developmental stage and time of day. Standardize the age and life stage of the insects and perform injections at a consistent time. |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle solution for injecting [His7]-Corazonin?
Insect Ringer's solution or Phosphate-Buffered Saline (PBS) at a physiological pH (typically 6.8-7.4) are commonly used and generally well-tolerated by most insects. For some applications, a small percentage of a carrier protein like Bovine Serum Albumin (BSA) can be included to prevent the peptide from adhering to surfaces. One study reported that injecting [His7]-corazonin in an oil emulsion, rather than an aqueous solution, was necessary to induce cuticular melanization in albino Locusta migratoria[3].
2. How should I store my [His7]-Corazonin solutions?
For long-term storage, lyophilized peptide should be kept at -20°C or colder. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
3. How do I calculate the correct dosage of [His7]-Corazonin to inject?
Dosage calculation depends on the desired final concentration in the hemolymph and the estimated hemolymph volume of the insect.
-
Step 1: Determine the Molar Concentration of your Stock Solution.
-
Mass (g) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol)
-
-
Step 2: Estimate the Hemolymph Volume of your Insect. (See table below)
-
Step 3: Calculate the Injection Volume.
-
Injection Volume (µL) = (Desired Final Concentration (nM) * Hemolymph Volume (µL)) / Stock Solution Concentration (nM)
-
Dosage Examples from Literature:
| Insect Species | Developmental Stage | Injected Dose | Observed Effect |
| Schistocerca gregaria | Nymphs | 1 nmol | Shift in morphometric ratio towards gregarious form[4] |
| Schistocerca gregaria | Nymphs | 2 nmol | More pronounced "gregarizing" effects on E/F ratio[4] |
| Locusta migratoria | Albino Nymphs | 1 pmol - 10 pmol | Dose-dependent darkening of the body[5] |
| Manduca sexta | Pharate 5th-instar larvae | 0.5 - 10 pmol | Induction of precocious preecdysis and ecdysis behaviors[2] |
4. What are the known off-target effects of [His7]-Corazonin?
The specificity of [His7]-Corazonin for its receptor is generally high. However, at very high concentrations, the possibility of cross-reactivity with receptors for other structurally related peptides cannot be entirely ruled out. The Corazonin receptor is a G protein-coupled receptor (GPCR), and the Corazonin peptide family is related to the adipokinetic hormone (AKH) and gonadotropin-releasing hormone (GnRH) families[6]. To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration determined through a dose-response analysis.
5. How can I estimate the hemolymph volume of my insect?
Hemolymph volume can vary significantly depending on the species, developmental stage, and physiological condition of the insect. The following table provides some reported estimates for common model organisms.
| Insect Species | Developmental Stage | Estimated Hemolymph Volume |
| Drosophila melanogaster | Adult | 0.08 - 0.32 µL[7] |
| Manduca sexta | Feeding 5th-instar larva | ~3.65 mL[2] |
| Manduca sexta | Newly molted pupa | ~1.44 mL[2] |
| Tribolium castaneum | Larva, Pupa, Adult | ~0.17 µL per individual (approx. 5 µL from 30 individuals)[6][8] |
| Cockroach (e.g., Periplaneta americana) | Adult | 80 - 250 µL[9] |
Experimental Protocols & Visualizations
General Experimental Workflow for [His7]-Corazonin Injection
The following diagram outlines a typical workflow for an experiment involving the injection of [His7]-Corazonin into an insect.
References
- 1. Larval RNA Interference in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 4. A microinjection technique using Drosophila melanogaster for bioassay-guided isolation of neurotoxins in arthropod venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preventing off-target effects in [His7] Corazonin RNAi experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute [His7] Corazonin RNAi experiments with minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in insects?
A1: this compound is a neuropeptide, a type of signaling molecule in the nervous system, found in many insect species. It is a variant of the Corazonin peptide family, characterized by a histidine residue at the 7th position. This compound is known to be involved in a variety of physiological processes, including the regulation of stress responses, metabolism, heart rate, and ecdysis (molting). It has also been implicated in controlling phase-related characteristics in locusts, such as body color and behavior.
Q2: What is RNA interference (RNAi) and how is it used to study this compound function?
A2: RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. In research, RNAi is a powerful tool used to specifically silence or "knock down" the expression of a target gene. For this compound, scientists introduce double-stranded RNA (dsRNA) that is complementary to the this compound mRNA sequence into an insect or its cells. This leads to the degradation of the this compound mRNA, preventing the production of the neuropeptide. By observing the resulting physiological or behavioral changes, researchers can infer the function of this compound.
Q3: What are off-target effects in the context of RNAi experiments?
Q4: How can I minimize the risk of off-target effects in my this compound RNAi experiment?
A4: Minimizing off-target effects is crucial for the validity of your experimental results. Key strategies include:
-
Careful dsRNA Design: Use bioinformatics tools to design dsRNA sequences that are highly specific to the this compound gene and have minimal sequence similarity to other genes in the target insect's genome.
-
Use the Lowest Effective Concentration: Titrate the concentration of dsRNA to find the lowest dose that achieves significant knockdown of this compound, as higher concentrations are more likely to cause off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by expressing a form of the this compound gene that is resistant to your dsRNA (e.g., by introducing silent mutations in the dsRNA target region). The reversal of the RNAi phenotype upon expression of the resistant gene provides strong evidence for on-target specificity.
-
Control Experiments: Always include appropriate negative controls, such as a scrambled dsRNA sequence that does not target any known gene in the organism, to assess the baseline effects of the dsRNA delivery method.
Troubleshooting Guide
Problem 1: Low or no knockdown of this compound expression.
| Possible Cause | Troubleshooting Step |
| Inefficient dsRNA delivery | 1. Optimize the delivery method (e.g., injection, feeding, soaking).[1] 2. Verify the integrity and concentration of the dsRNA before delivery. 3. For microinjection, ensure the needle is not clogged and the injection volume is accurate. |
| Degradation of dsRNA | 1. Check for the presence of dsRNA-degrading enzymes in the insect's hemolymph or gut. 2. Consider using chemically modified dsRNA to increase stability. |
| Poor dsRNA design | 1. Redesign the dsRNA to target a different, more accessible region of the this compound mRNA. 2. Ensure the dsRNA sequence is 100% complementary to the target mRNA. |
| Incorrect timing of analysis | 1. Perform a time-course experiment to determine the optimal time point for assessing gene knockdown after dsRNA delivery. Peak knockdown can vary between insect species and tissues. |
Problem 2: Significant knockdown of this compound, but no observable phenotype.
| Possible Cause | Troubleshooting Step |
| Functional redundancy | 1. Investigate if other neuropeptides or signaling pathways can compensate for the loss of this compound. 2. Consider performing double-knockdown experiments for functionally related genes. |
| Subtle phenotype | 1. The phenotype may be subtle and require more sensitive assays to detect. 2. Consider looking at different physiological or behavioral parameters that might be affected by this compound. |
| Developmental stage | 1. The function of this compound may be specific to a particular developmental stage. Perform the RNAi experiment at different life stages of the insect. |
| Incomplete protein depletion | 1. Even with significant mRNA knockdown, the this compound peptide may be stable and persist for some time. 2. Allow more time between dsRNA delivery and phenotypic analysis. |
Problem 3: An unexpected phenotype is observed that does not align with the known functions of this compound.
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a bioinformatics analysis to identify potential off-target genes with sequence similarity to your dsRNA. 2. Validate the expression levels of the top predicted off-target genes using RT-qPCR. 3. Repeat the experiment with a second, non-overlapping dsRNA targeting this compound. If the unexpected phenotype persists, it is more likely to be an on-target effect. |
| Stress response to injection/feeding | 1. Include a sham control group (e.g., injection with buffer only) to account for any effects of the delivery procedure itself. 2. Use a non-targeting (scrambled) dsRNA control to differentiate between sequence-specific off-target effects and a general response to dsRNA. |
Data Presentation: On-Target vs. Off-Target Effects
The following tables provide hypothetical, yet realistic, quantitative data to illustrate the importance of dsRNA design and concentration in minimizing off-target effects.
Table 1: Effect of dsRNA Sequence Specificity on Gene Expression
| dsRNA Target | Sequence Identity to Target | Target Gene (this compound) Knockdown (%) | Off-Target Gene 1 Knockdown (%) | Off-Target Gene 2 Knockdown (%) |
| dsCRZ-1 (Specific) | 100% | 85% | 5% | 2% |
| dsCRZ-2 (Less Specific) | 100% | 82% | 35% | 10% |
| Scrambled Control | N/A | 2% | 1% | 3% |
This table demonstrates that a well-designed, specific dsRNA (dsCRZ-1) results in high on-target knockdown with minimal impact on potential off-target genes. A less specific dsRNA (dsCRZ-2) can still effectively silence the target but may also significantly reduce the expression of other genes.
Table 2: Effect of dsRNA Concentration on Off-Target Effects
| dsRNA Concentration | Target Gene (this compound) Knockdown (%) | Off-Target Gene 1 Knockdown (%) |
| 10 ng/µL | 75% | 8% |
| 50 ng/µL | 88% | 25% |
| 100 ng/µL | 90% | 45% |
This table illustrates that increasing the concentration of dsRNA can lead to a marginal increase in on-target knockdown but a substantial increase in off-target gene silencing.
Experimental Protocols
Protocol 1: dsRNA Design and Synthesis
-
Sequence Retrieval: Obtain the mRNA sequence of the this compound gene from a relevant database (e.g., NCBI).
-
Specificity Analysis: Use a bioinformatics tool (e.g., BLAST) to compare the this compound sequence against the entire genome or transcriptome of the target insect to identify regions of high specificity.
-
dsRNA Design: Select a target region of 200-500 bp. Design primers with T7 promoter sequences at the 5' end for both the forward and reverse primers.
-
PCR Amplification: Perform PCR using cDNA from the target insect as a template to amplify the selected region.
-
In Vitro Transcription: Use a T7 RNA polymerase kit to synthesize single-stranded RNA from the PCR product in both the sense and antisense directions.
-
dsRNA Annealing: Mix the sense and antisense RNA strands, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to form dsRNA.
-
Purification and Quantification: Purify the dsRNA to remove unincorporated nucleotides and enzymes. Quantify the concentration and assess the integrity of the dsRNA using gel electrophoresis and a spectrophotometer.
Protocol 2: Validation of Gene Knockdown and Off-Target Analysis by RT-qPCR
-
RNA Extraction: At the desired time point after dsRNA delivery, dissect the relevant tissue (e.g., brain, fat body) and extract total RNA using a standard protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Primer Design: Design specific primers for the this compound gene, the predicted off-target genes, and a stable reference gene (e.g., actin, GAPDH).
-
RT-qPCR: Perform quantitative real-time PCR using a SYBR Green or probe-based assay.
-
Data Analysis: Calculate the relative expression levels of the target and off-target genes using the ΔΔCt method, normalizing to the reference gene and comparing to a control group (e.g., insects treated with scrambled dsRNA).
Visualizations
Caption: A simplified diagram of the this compound signaling pathway.
Caption: Experimental workflow for a typical this compound RNAi experiment.
Caption: A logical diagram for troubleshooting common issues in RNAi experiments.
References
Improving the stability of [His7] Corazonin peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the [His7] Corazonin peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a neuropeptide found in insects that plays crucial roles in various physiological processes, including the initiation of ecdysis (molting) and regulation of heartbeat.[1][2][3][4] Like many peptides, this compound is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity and inconsistent experimental results.[5][6][7] Factors such as pH, temperature, proteases, and oxidation can all contribute to its degradation.[5][8]
Q2: What are the common degradation pathways for peptides like this compound in solution?
A2: Peptides in solution can degrade through several chemical and physical pathways:
-
Hydrolysis: Cleavage of the peptide bonds, often catalyzed by acidic or basic conditions.[8] Aspartic acid residues are particularly susceptible to hydrolysis.[8]
-
Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues to form a carboxylic acid. This is a common degradation pathway, especially at neutral or alkaline pH.[8]
-
Oxidation: Certain amino acid side chains, such as methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr), are susceptible to oxidation.[8][9]
-
Enzymatic Degradation: Proteases present in biological samples (e.g., serum, plasma) can cleave the peptide at specific recognition sites.[5]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of active monomeric peptide.[6][9]
Q3: How can I improve the stability of my this compound peptide solution?
A3: Several strategies can be employed to enhance the stability of this compound in solution:
-
Optimize pH and Buffer: Maintaining an optimal pH is a primary strategy for peptide stabilization.[10][11] For many peptides, a pH range of 3-5 can minimize deamidation and oxidation.[10]
-
Amino Acid Substitution: Replacing susceptible amino acids with more stable ones can significantly improve stability.[12] For instance, substituting L-amino acids with D-amino acids can confer resistance to proteases.[13][14][15]
-
Cyclization: Cyclizing the peptide, either head-to-tail or through side-chain linkages, can increase its conformational rigidity and resistance to proteases.[5][16][17][18][19][20]
-
Use of Stabilizing Excipients: Adding excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), antioxidants (e.g., ascorbic acid), and surfactants can help stabilize the peptide.[5][10][21][22][23][24]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, protecting it from enzymatic degradation and renal clearance.[12][13]
-
Storage Conditions: Storing the peptide solution at low temperatures (e.g., -20°C or -80°C) and protecting it from light can slow down degradation.[5] For long-term storage, lyophilization is often recommended.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity Over Time | Peptide degradation (hydrolysis, deamidation, oxidation). | Optimize solution pH (typically acidic for storage). Add stabilizing excipients like antioxidants (e.g., ascorbic acid). Store at lower temperatures (-20°C or -80°C). Consider lyophilizing the peptide for long-term storage. |
| Inconsistent Results in Biological Assays | Enzymatic degradation in biological media (e.g., serum, cell culture media). Peptide aggregation. | Prepare fresh solutions for each experiment. Incorporate protease inhibitors in the assay medium if possible. Consider synthesizing a more stable analog (e.g., with D-amino acid substitutions or cyclization). Use non-ionic surfactants to reduce aggregation. |
| Precipitation or Cloudiness in Solution | Peptide aggregation or poor solubility. | Adjust the pH of the solution. Use a different buffer system. Add solubilizing agents or organic co-solvents (e.g., DMSO, acetonitrile) in small amounts. Ensure the peptide concentration is not too high. |
| Unexpected Peaks in HPLC Analysis | Peptide degradation products, impurities from synthesis. | Analyze the sample by LC-MS to identify the degradation products. Optimize storage and handling conditions to minimize degradation. Re-purify the peptide if significant impurities are present. |
Experimental Protocols
Protocol 1: HPLC-Based Peptide Stability Assay
This protocol outlines a general method for assessing the stability of this compound in a buffered solution or biological matrix (e.g., serum) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound peptide (lyophilized powder, >95% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or insect serum (optional, for biological matrix stability)
-
Microcentrifuge tubes
-
Incubator
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare Stock Solution: Dissolve the lyophilized this compound in a minimal amount of a suitable solvent (e.g., 10% ACN in water) to create a stock solution of 1 mg/mL.
-
Prepare Working Solution: Dilute the stock solution with the desired buffer (e.g., PBS) or biological matrix to a final concentration of 100 µg/mL.
-
Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Incubate the tubes at a specific temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from the incubator.
-
Sample Preparation (for biological matrix):
-
Add an equal volume of precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to the sample.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a standard volume of the sample (or supernatant) onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution profile at 220 nm.
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection at time 0.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the time 0 sample.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Corazonin Biological Activity Assay (Heartbeat Assay)
This protocol describes a method to assess the biological activity of this compound by measuring its effect on the heartbeat frequency of an insect preparation (e.g., semi-intact insect).
1. Materials and Reagents:
-
This compound peptide solutions of varying concentrations
-
Insect saline solution
-
Dissection tools (forceps, scissors)
-
Dissection dish (e.g., a petri dish with a silicone elastomer base)
-
Pins
-
Microscope with a light source
-
Stopwatch or timer
2. Procedure:
-
Insect Preparation: Anesthetize an insect (e.g., a cockroach or locust) by chilling it on ice.
-
Dissection: Dissect the insect dorsally to expose the heart (dorsal vessel). Pin the insect in a dissection dish filled with insect saline to keep the heart submerged and visible.
-
Acclimatization: Allow the preparation to acclimatize for 10-15 minutes until a stable heartbeat is observed.
-
Baseline Measurement: Count the number of heartbeats over a 1-minute period to establish a baseline rate. Repeat this measurement 2-3 times to ensure consistency.
-
Peptide Application: Carefully remove the saline and replace it with a known concentration of the this compound solution.
-
Activity Measurement: After a short incubation period (e.g., 5-10 minutes), count the number of heartbeats over a 1-minute period.
-
Washout: Remove the peptide solution and wash the preparation several times with fresh insect saline.
-
Dose-Response: Repeat steps 5-7 with different concentrations of the peptide to generate a dose-response curve.
Data Presentation
Table 1: Illustrative Stability of this compound Analogs in Human Serum at 37°C
| Peptide Analog | Modification | Half-life (hours) |
| This compound (Linear, L-amino acids) | None | ~ 0.5 |
| [D-Ala2]-[His7] Corazonin | D-amino acid substitution | ~ 4 |
| Cyclo-[His7] Corazonin | Head-to-tail cyclization | ~ 8 |
| PEGylated-[His7] Corazonin | PEGylation | > 24 |
Note: These are illustrative values based on general principles of peptide stabilization. Actual values would need to be determined experimentally.
Table 2: Effect of pH on the Stability of this compound at 25°C after 24 hours
| pH | Buffer | % Intact Peptide Remaining |
| 3.0 | Citrate | 95% |
| 5.0 | Acetate | 85% |
| 7.4 | Phosphate | 50% |
| 9.0 | Borate | 20% |
Note: These are illustrative values. The optimal pH for stability should be determined empirically.
Visualizations
Caption: Workflow for the HPLC-based peptide stability assay.
Caption: Common degradation pathways for peptides in solution.
Caption: Strategies to improve peptide stability in solution.
References
- 1. pnas.org [pnas.org]
- 2. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 13. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 19. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. Interactions of formulation excipients with proteins in solution and in the dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. researchgate.net [researchgate.net]
Best practices for handling and storage of synthetic [His7] Corazonin
Technical Support Center: Synthetic [His7] Corazonin
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the best practices for handling, storage, and utilization of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1] When stored under these conditions in a sealed container with a desiccant, the peptide can be stable for several years.[1] This prevents degradation from bacteria, oxidation, and the formation of secondary structures.[1] For short-term storage, refrigeration at 4°C is acceptable for days to weeks.[2][3]
Q2: How should I handle the lyophilized peptide upon receipt and before use?
A2: Upon receiving the lyophilized peptide, it is crucial to store it in a cool, dark place, preferably at 4°C or colder.[2][3] Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[1] This prevents the condensation of moisture, as peptides can be hygroscopic, which can reduce the stability of the peptide.[1] Before reconstitution, it is also good practice to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1]
Q3: What is the recommended procedure for reconstituting this compound?
A3: The solubility of a peptide is largely determined by its amino acid sequence. To reconstitute this compound, it is advisable to first test the solubility of a small amount of the peptide before dissolving the entire sample.[4] Based on its amino acid composition, this compound is a basic peptide. Therefore, it should be dissolved in a slightly acidic solution, such as 0.1% acetic acid in sterile, distilled water. If solubility issues persist, a small amount of an organic solvent like acetonitrile (B52724) or DMSO can be used, followed by dilution with the aqueous buffer. Always use sterile solutions and handle the peptide under aseptic conditions to prevent contamination.
Q4: How should I store reconstituted this compound solutions?
A4: The shelf life of peptides in solution is limited.[2] For optimal stability, reconstituted this compound should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1][2] Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan have a shorter shelf life in solution.[1]
Q5: My reconstituted this compound solution appears cloudy. What should I do?
A5: A cloudy solution indicates that the peptide has not fully dissolved and may have aggregated. Sonication in a water bath for short periods can help to break up aggregates and improve solubility.[2] If the solution remains cloudy, you may need to adjust the pH or use a stronger solvent system. It is important to ensure the peptide is fully dissolved before use in any experimental assay to ensure accurate concentration and activity.
Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Several years | Store in a sealed container with desiccant.[1] |
| -20°C | Up to a year | Store in a sealed container with desiccant.[1] | |
| 4°C | Days to weeks | Protect from moisture and light.[2][3] | |
| Reconstituted Solution | -80°C | Up to a few weeks | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to a few weeks | Aliquot to avoid freeze-thaw cycles.[1] | |
| 4°C | 1-2 days | Use as soon as possible. |
Table 2: Solubility Guidelines for this compound
| Solvent | Expected Solubility | Notes |
| Sterile Water | Potentially low | As a basic peptide, solubility in neutral water may be limited. |
| 0.1% Acetic Acid in Water | Good | Recommended as the initial solvent for basic peptides. |
| Acetonitrile | Good | Can be used as a primary solvent for hydrophobic peptides, then diluted.[5] |
| DMSO (Dimethyl Sulfoxide) | Good | A good solvent for many peptides, but should be used with caution as it can be toxic to cells in high concentrations.[5] |
| DMF (Dimethylformamide) | Good | An alternative organic solvent.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound for use in downstream experiments.
Materials:
-
Lyophilized this compound vial
-
Sterile, distilled water
-
0.1% Acetic Acid solution (sterile)
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.[1]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Under sterile conditions, carefully open the vial.
-
Add the required volume of 0.1% acetic acid solution to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide completely. A clear solution should be obtained.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Cell-Based Calcium Mobilization Assay
Objective: To determine the functional activity of this compound by measuring intracellular calcium mobilization in cells expressing the Corazonin receptor.
Materials:
-
HEK293T cells (or other suitable cell line) transiently or stably expressing the Corazonin receptor and a promiscuous Gα protein (e.g., Gα16).[7]
-
This compound stock solution
-
Assay buffer (e.g., Krebs buffer)
-
Fluo-4 AM calcium indicator dye
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the cells expressing the Corazonin receptor into 96-well black-walled, clear-bottom plates and culture overnight.
-
On the day of the assay, load the cells with Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
During the incubation, prepare a serial dilution of the this compound stock solution in the assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the change in fluorescence over time.
-
As a positive control, use a known agonist for the receptor or a calcium ionophore like ionomycin.
-
As a negative control, use untransfected cells or buffer alone.
-
Analyze the data by plotting the change in fluorescence against the concentration of this compound to determine the EC50 value.
Troubleshooting Guides
Issue 1: Low or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Incorrect Reconstitution | Verify the solubility of the peptide in the chosen solvent. A small amount of undissolved peptide can significantly impact the actual concentration. |
| Experimental Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Receptor Expression | Confirm the expression and functionality of the Corazonin receptor in your cell line using a known agonist or through molecular biology techniques. |
Issue 2: Poor Solubility
| Possible Cause | Troubleshooting Step |
| Hydrophobic Nature of Peptide | Although this compound is basic, it may have hydrophobic regions. Try dissolving in a small amount of organic solvent (e.g., DMSO, acetonitrile) first, then slowly add aqueous buffer while vortexing.[5] |
| Aggregation | Use sonication to break up aggregates.[2] Consider using chaotropic agents like guanidine (B92328) hydrochloride, but be mindful of their compatibility with your assay. |
| Incorrect pH | As a basic peptide, ensure the pH of your solution is slightly acidic to promote solubility. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when preparing serial dilutions. |
| Cell Viability Issues | Ensure cells are healthy and in the logarithmic growth phase. High concentrations of organic solvents can be toxic to cells. |
| Contamination | Use sterile techniques and solutions to prevent microbial growth, which can degrade the peptide. |
Visualizations
Caption: Corazonin Signaling Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. biosynth.com [biosynth.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of [His7] Corazonin Peptide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome solubility challenges encountered with the [His7] Corazonin peptide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic analog of the insect neuropeptide Corazonin. Its amino acid sequence is pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH2. Peptides, especially those with a high proportion of hydrophobic amino acids, can exhibit poor solubility in aqueous solutions, which is critical for their use in biological assays and drug development.[1] Inaccurate concentration due to poor solubility can lead to unreliable experimental results.
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors affecting peptide solubility are:
-
Amino Acid Composition: The presence of hydrophobic residues can decrease aqueous solubility.
-
Peptide Length: Longer peptides have a greater tendency to aggregate.[2]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[1][2]
-
Secondary Structure: The formation of secondary structures like β-sheets can lead to aggregation.[1]
Q3: What is the predicted solubility of this compound based on its physicochemical properties?
A3: Based on its amino acid sequence, the physicochemical properties of this compound have been calculated and are summarized in the table below. The positive Grand Average of Hydropathicity (GRAVY) score indicates that the peptide is hydrophobic, suggesting it may have poor solubility in aqueous solutions.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Interpretation |
| Amino Acid Sequence | pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH2 | - |
| Molecular Weight | 1350.4 g/mol | - |
| Theoretical pI | 5.66 | The peptide is acidic. |
| Net Charge at pH 7 | 0 | Neutral charge at neutral pH. |
| Grand Average of Hydropathicity (GRAVY) | 0.255 | Positive value indicates a hydrophobic nature. |
Note: These properties were calculated using online bioinformatics tools.
Troubleshooting Guide
Q4: My lyophilized this compound peptide won't dissolve in water. What should I do?
A4: It is not surprising that a hydrophobic peptide like this compound has poor water solubility. Here is a step-by-step approach to troubleshoot this issue:
-
Step 1: Use a small test amount. Always attempt to dissolve a small portion of the peptide first to avoid wasting your entire sample.[1]
-
Step 2: Try organic solvents. For hydrophobic peptides, using a small amount of an organic solvent is recommended.[3] Start with dimethyl sulfoxide (B87167) (DMSO) and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[4] Other potential organic solvents include dimethylformamide (DMF), especially for peptides containing cysteine, or acetonitrile.[1]
-
Step 3: Adjust the pH. Since the predicted isoelectric point (pI) is 5.66, the peptide's solubility should increase in slightly basic or acidic conditions. For this acidic peptide, you can try dissolving it in a small amount of a basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) and then diluting it with your buffer.[2]
-
Step 4: Use sonication. A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[2][5]
-
Step 5: Gentle warming. Gently warming the solution can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[6]
Q5: I dissolved the peptide in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
A5: This is a common issue when diluting a peptide from an organic stock into an aqueous solution. The peptide may have exceeded its solubility limit in the final buffer. To avoid this:
-
Dilute slowly: Add the peptide-DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.
-
Lower the final concentration: You may need to work with a lower final concentration of the peptide in your assay.
-
Re-dissolve and try a different co-solvent: Lyophilize the precipitated peptide to remove the solvent and start over. You could try a different organic solvent or a mixture of solvents.
Q6: Can I use detergents to improve the solubility of this compound?
A6: Yes, for highly hydrophobic peptides that are prone to aggregation, the use of chaotropic agents like 6 M Guanidine-HCl or 8 M Urea can be effective.[1] However, be aware that these denaturing agents can interfere with many biological assays.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound peptide.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Initial Solvent Selection: Based on the hydrophobic nature of this compound, start with a small volume of DMSO (e.g., 10-20 µL) to create a concentrated stock solution.
-
Dissolution: Add the DMSO to the vial and gently vortex or swirl to dissolve the peptide completely. Brief sonication may be applied if necessary.
-
Dilution: Slowly add the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4) to the dissolved peptide stock solution while gently mixing.
-
Storage: Aliquot the reconstituted peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Quantitative Turbidimetric Solubility Assay
This protocol describes a method to determine the kinetic solubility of this compound in a specific buffer.[7][8]
-
Prepare a high-concentration stock solution: Dissolve a known mass of this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare serial dilutions: Serially dilute the DMSO stock solution with your target aqueous buffer in a 96-well plate to create a range of peptide concentrations. Also, prepare a set of buffer-only blanks.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for potential precipitation.
-
Measure turbidity: Measure the absorbance of each well at a wavelength of 600-650 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the buffer blanks from the absorbance of each peptide dilution. Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly indicates the approximate kinetic solubility limit.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. biobasic.com [biobasic.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Optimizing Dosage for In-vivo [His7] Corazonin Experiments
Welcome to the technical support center for in-vivo [His7] Corazonin (B39904) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is [His7] Corazonin and what are its primary functions in insects?
A1: this compound is a neuropeptide, a variant of Corazonin, identified in several insect species, including locusts and stick insects.[1][2] Corazonin and its variants are involved in a wide array of physiological processes, making them a subject of interest in insect physiology and pest management research.[3][4] Known functions include the regulation of ecdysis (molting), stress responses, social behavior, caste identity in social insects, and heart rate.[5][6][7] In some locust species, this compound has been shown to induce dark pigmentation.[8]
Q2: How should I prepare and store this compound for in-vivo experiments?
A2: Proper handling and storage are critical for maintaining the bioactivity of this compound.
-
Storage of Lyophilized Peptide: Store lyophilized this compound in a freezer at or below -20°C for short-term storage and -80°C for long-term storage.[8][9] The vial should be kept tightly sealed and protected from light.
-
Reconstitution: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. The choice of solvent depends on the peptide's properties. For many peptides, sterile distilled water or a dilute (0.1%) acetic acid solution is a good starting point. If solubility is an issue, organic solvents like DMSO or DMF can be used, followed by dilution in an appropriate aqueous buffer. However, be mindful that high concentrations of organic solvents can be toxic to insects.
-
Storage of Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for up to a week at 4°C, but for longer-term storage, aliquots should be frozen at -20°C or -80°C.
Q3: What are the typical dosage ranges for in-vivo this compound experiments?
A3: The optimal dosage of this compound is highly dependent on the insect species, its developmental stage, and the specific biological effect being investigated. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup. Below is a summary of dosages used in published studies.
This compound In-vivo Dosage Summary
| Insect Species | Developmental Stage | Dosage Range | Observed Effect | Reference |
| Locusta migratoria (Migratory Locust) | Third-instar nymphs | 1 pmol - 1 nmol | Dose-dependent induction of black patterns and changes in body coloration. | [8] |
| Schistocerca gregaria (Desert Locust) | Nymphs | Not specified | Induction of dark pigmentation in green nymphs. | |
| Manduca sexta (Tobacco Hawkmoth) | Pharate fifth-instar larvae | 1 pmol | Induction of pre-ecdysis behavior. | [6] |
| Harpegnathos saltator (Indian jumping ant) | Transitioning individuals | 5.4 ng/brain | Suppression of vitellogenin expression and stimulation of worker-like hunting behaviors. | [7] |
Troubleshooting Guide
Issue 1: Low or no observable biological response after injection.
-
Possible Cause: Peptide Degradation.
-
Solution: Ensure proper storage of lyophilized peptide and reconstituted solutions as described in the FAQs. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause: Incorrect Dosage.
-
Solution: The administered dose may be too low to elicit a response or so high that it causes receptor desensitization. Conduct a thorough dose-response experiment with a wide range of concentrations to identify the optimal dose.
-
-
Possible Cause: Ineffective Injection.
-
Solution: Verify your injection technique. Ensure the needle penetrates the cuticle and delivers the solution into the hemocoel. Practice with a dye solution (e.g., food coloring) to visualize successful injection. Check for leakage at the injection site.
-
-
Possible Cause: Timing of Injection.
-
Solution: The developmental stage and physiological state of the insect can significantly influence its responsiveness to neuropeptides. Ensure that injections are performed at the appropriate time point in the insect's life cycle for the desired effect.
-
Issue 2: High mortality rate after injection.
-
Possible Cause: Injury from Injection.
-
Solution: Use finely pulled glass capillaries to minimize tissue damage. Inject into a location with soft cuticle, such as the intersegmental membrane. Be gentle and steady during the injection process.
-
-
Possible Cause: Injection Volume.
-
Solution: Injecting too large a volume can cause internal pressure and stress, leading to mortality. Use the smallest effective volume, typically in the nanoliter to low microliter range, depending on the size of the insect.
-
-
Possible Cause: Solvent Toxicity.
-
Solution: If using organic solvents like DMSO to dissolve the peptide, ensure the final concentration in the injected solution is low enough to be non-toxic to the insect. Perform a vehicle-only injection as a control to assess solvent toxicity.
-
-
Possible Cause: Contamination.
-
Solution: Use sterile solutions and needles to prevent microbial infection. Maintain a clean working environment.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in Insect Population.
-
Solution: Use insects of the same age, developmental stage, and rearing conditions to minimize biological variability.
-
-
Possible Cause: Inconsistent Peptide Concentration.
-
Solution: Ensure the peptide is fully dissolved and the solution is homogenous before drawing it into the injection needle. Vortex the solution gently before use.
-
-
Possible Cause: Off-Target Effects.
-
Solution: While Corazonin receptors are specific, high concentrations of the peptide could potentially lead to off-target effects.[10] If observing unexpected phenotypes, consider lowering the dosage and using a structurally related but inactive peptide as a negative control.
-
Experimental Protocols
General Protocol for In-vivo Microinjection of this compound in Insects
This protocol provides a general framework for microinjection. Specific parameters such as injection site, volume, and needle size should be optimized for the target insect species.
Materials:
-
Lyophilized this compound
-
Appropriate solvent (e.g., sterile distilled water, insect saline, or a solution with a low percentage of DMSO)
-
Microinjector system with a micromanipulator
-
Glass capillaries
-
Needle puller
-
Stereomicroscope
-
Anesthesia (e.g., CO2 or cold anesthesia)
-
Petri dishes with a moist substrate for recovery
Procedure:
-
Preparation of this compound Solution:
-
Allow the lyophilized peptide to reach room temperature.
-
Reconstitute the peptide in the chosen solvent to create a high-concentration stock solution.
-
Perform serial dilutions to obtain the desired final concentrations for injection.
-
Store the stock solution and dilutions appropriately (see FAQs).
-
-
Needle Preparation:
-
Pull glass capillaries to a fine point using a needle puller.
-
Under a microscope, carefully break the tip of the needle to create a sharp, beveled opening. The size of the opening will depend on the insect and the desired injection volume.
-
-
Insect Anesthesia:
-
Anesthetize the insects using either CO2 or by placing them on a cold plate until they are immobilized.
-
-
Injection:
-
Place the anesthetized insect on a holding stage under the stereomicroscope.
-
Load the injection needle with the this compound solution.
-
Carefully insert the needle into a soft part of the insect's body, such as an intersegmental membrane in the abdomen or thorax, ensuring it enters the hemocoel.
-
Inject the desired volume of the solution using the microinjector.
-
Withdraw the needle gently.
-
-
Post-Injection Recovery:
-
Place the injected insects in a clean recovery chamber (e.g., a petri dish with a moist filter paper) and allow them to recover from anesthesia.
-
Provide food and water and monitor for the desired physiological or behavioral effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz to visualize key processes.
References
- 1. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide physiology in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata [frontiersin.org]
- 5. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 10. Discovery of a Novel Insect Neuropeptide Signaling System Closely Related to the Insect Adipokinetic Hormone and Corazonin Hormonal Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in [His7] Corazonin studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [His7]-Corazonin. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is [His7]-Corazonin and how does it differ from native Corazonin (B39904)?
[His7]-Corazonin is a synthetic analog of the naturally occurring insect neuropeptide, Corazonin. The designation "[His7]" indicates that the amino acid at position 7 has been substituted with Histidine. This particular analog has been widely used in research to study phase polyphenism in locusts, where it has been shown to induce the darkening of the cuticle, a characteristic of the gregarious phase.[1][2][3] Native Corazonin is a highly conserved neuropeptide with a variety of physiological roles, including the regulation of heartbeat, initiation of ecdysis (molting), and stress responses.[4][5][6]
Q2: What is the mechanism of action for [His7]-Corazonin?
[His7]-Corazonin, like native Corazonin, is believed to exert its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.[5][7][8] Upon binding, the receptor activates intracellular signaling pathways. Studies have shown that Corazonin receptor activation can lead to the mobilization of intracellular calcium (Ca2+).[8] This increase in intracellular Ca2+ then triggers a downstream cascade of events leading to the final physiological response, such as hormone secretion or changes in gene expression related to pigmentation.
Q3: In which experimental systems is [His7]-Corazonin typically used?
[His7]-Corazonin is predominantly used in entomological research. Common applications include:
-
Induction of body color change: Injection of [His7]-Corazonin is a standard method to induce darkening of the cuticle in locusts and other insects, serving as a bioassay for its activity.[1][9]
-
Studies on phase polyphenism: Researchers use [His7]-Corazonin to investigate the physiological and molecular mechanisms underlying the transition between solitary and gregarious phases in locusts.[3][10]
-
Structure-activity relationship studies: By comparing the activity of [His7]-Corazonin with other Corazonin analogs, researchers can identify key amino acid residues important for receptor binding and biological function.[9]
-
Behavioral studies: While primarily known for its effects on coloration and morphology, Corazonin signaling has also been implicated in the regulation of some behaviors.[11]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in [His7]-Corazonin studies can arise from various factors, ranging from peptide handling to experimental procedures. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No observable effect or lower than expected activity of [His7]-Corazonin.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Storage: Ensure the lyophilized peptide is stored at -20°C or lower, protected from light.[12] Avoid repeated freeze-thaw cycles.[12] Aliquot the peptide upon receipt. - Solution Stability: Prepare fresh solutions of [His7]-Corazonin for each experiment using sterile, high-purity solvents. Peptides in solution are more susceptible to degradation. |
| Improper Peptide Solubilization | - Solubility Issues: [His7]-Corazonin is a peptide and may have specific solubility requirements. Refer to the manufacturer's instructions for the recommended solvent. If solubility is an issue, consider using a small amount of a co-solvent like DMSO or acetonitrile (B52724) before diluting with an aqueous buffer. Always test the solubility of a small amount first.[12] - Incorrect pH: The pH of the buffer can affect peptide solubility and stability. Ensure the buffer pH is appropriate for your experiment and compatible with the peptide. |
| Incorrect Dosage or Administration | - Dose Calculation: Double-check your calculations for the final concentration and injected volume. Account for the net peptide content if specified by the manufacturer.[12] - Injection Technique: For in vivo studies, ensure proper injection technique to deliver the full dose to the hemolymph. Practice the injection technique to minimize leakage and injury to the insect. |
| Inactive Peptide | - Source and Purity: Verify the purity and identity of the supplied [His7]-Corazonin using methods like HPLC or mass spectrometry if possible. Contaminants or incorrect sequences can lead to inactivity. - Counter-ion Effects: Peptides are often supplied as TFA salts, which can interfere with cellular assays.[12] If you suspect this is an issue, consider using a different salt form or a peptide from a different supplier. |
| Insect Strain/Age Variability | - Genetic Background: Different strains or populations of insects may exhibit varying sensitivity to [His7]-Corazonin. Ensure you are using a consistent and well-characterized insect strain. - Developmental Stage: The responsiveness to [His7]-Corazonin can be dependent on the developmental stage of the insect.[10] Standardize the age and developmental stage of the insects used in your experiments. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Peptide Preparation | - Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent preparation of stock and working solutions. - Incomplete Solubilization: Ensure the peptide is fully dissolved before use. Vortex and visually inspect the solution for any precipitates.[12] |
| Biological Variation | - Individual Differences: Account for natural biological variation by increasing the sample size (number of insects per group). - Standardize Conditions: Maintain consistent environmental conditions (temperature, humidity, photoperiod) for your insect colonies, as these can influence their physiological state. |
| Assay-Specific Variability | - Subjective Scoring: For assays involving visual assessment of color change, use a standardized scoring system or quantitative image analysis to minimize subjectivity. - Timing of Observation: The effects of [His7]-Corazonin may be time-dependent. Ensure that you are making observations at a consistent time point after treatment. |
| Contamination | - Endotoxins: If working with cell-based assays, be aware of potential endotoxin (B1171834) contamination in your peptide preparation, which can cause non-specific cellular responses.[12] Use endotoxin-free reagents and test your peptide for endotoxin levels if necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data from Corazonin studies.
Table 1: Corazonin Receptor Activation (EC50 Values)
| Receptor | Expression System | Ligand | EC50 | Reference |
| Manduca sexta CRZR | Xenopus oocytes | Corazonin | ~200 pM | [7] |
| Manduca sexta CRZR | CHO cells | Corazonin | ~75 pM | [7] |
| Rhodnius prolixus CRZR-α | CHOKI-aeq cells | Rhopr-CRZ | 2.7 nM | [4] |
| Rhodnius prolixus CRZR-β | CHOKI-aeq cells | Rhopr-CRZ | 1 nM | [4] |
| Carcinus maenas CRZR | Aequorin luminescence assay | CRZ | 0.75 nM | [8] |
Table 2: In Vivo Effects of [His7]-Corazonin in Locusts
| Species | Treatment | Observed Effect | Reference |
| Schistocerca gregaria | 1 nmol injection in solitary nymphs | Shift in morphometric ratios towards gregarious form | [10] |
| Locusta migratoria | 1 nmol injection in solitary nymphs | Shift in morphometric ratios towards gregarious form | [10] |
| Schistocerca piceifrons | RNAi-mediated knockdown of CRZ transcript | Reduced dark coloration and altered morphometrics | [3] |
Experimental Protocols
Protocol 1: In Vivo Bioassay for [His7]-Corazonin Activity in Locusts
This protocol is adapted from studies investigating the effect of [His7]-Corazonin on body coloration and morphometrics in locusts.[9][10]
1. Materials:
- [His7]-Corazonin (lyophilized powder)
- Sterile insect saline or appropriate vehicle (e.g., sunflower oil for slow release)[13]
- Micro-syringe or nano-injector
- Locust nymphs at a standardized developmental stage (e.g., freshly molted 2nd or 3rd instars)
- Rearing cages with controlled temperature, humidity, and diet
2. Preparation of [His7]-Corazonin Solution: a. Allow the lyophilized [His7]-Corazonin vial to equilibrate to room temperature before opening. b. Reconstitute the peptide in a minimal amount of a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) to create a high-concentration stock solution. c. Further dilute the stock solution with sterile insect saline to the desired final concentration for injection. Prepare fresh dilutions for each experiment.
3. Injection Procedure: a. Calibrate the micro-syringe or nano-injector to deliver a precise volume (e.g., 1-2 µL). b. Anesthetize the locust nymphs briefly using CO2 or by chilling them on ice. c. Gently inject the [His7]-Corazonin solution into the abdomen, typically between the sclerites, ensuring the needle penetrates the cuticle but does not damage internal organs. d. Inject a control group of nymphs with the vehicle solution only.
4. Post-Injection Rearing and Observation: a. Place the injected nymphs in individual containers to prevent cannibalism and allow for individual monitoring. b. Maintain the nymphs under standard rearing conditions. c. Observe and record changes in body coloration daily. A scoring system or digital imaging can be used for quantification. d. After the final molt to adulthood, measure key morphometric ratios (e.g., F/C ratio - hind femur length to head width) if required for the study.
5. Data Analysis: a. Compare the degree and timing of color change between the [His7]-Corazonin treated group and the control group. b. Use appropriate statistical tests (e.g., t-test or ANOVA) to analyze differences in color scores or morphometric ratios.
Visualizations
Caption: Proposed signaling pathway for [His7]-Corazonin.
Caption: General workflow for an in vivo [His7]-Corazonin bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic corazonin signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 9. Comparison of structure-activity relations of corazonin using two different bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for [His7] Corazonin Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction and purification of His7-tagged Corazonin from tissues.
Frequently Asked Questions (FAQs)
Q1: What is [His7] Corazonin and why is it studied?
A1: this compound is a variant of the neuropeptide Corazonin, which naturally occurs in some insects like locusts and stick insects.[1][2] Corazonin is a highly conserved neuropeptide that plays various roles in insect physiology, including the regulation of ecdysis (molting), stress responses, and reproduction.[3][4] The addition of a polyhistidine tag (like His7) allows for efficient purification of the peptide for further study, such as in the development of novel pest control agents.
Q2: Which tissues are the best source for this compound extraction?
A2: Corazonin is primarily produced in neurosecretory cells of the central nervous system (CNS), specifically in the pars lateralis of the protocerebrum, and in neurons of the ventral nerve cord.[1][3][5] Therefore, the brain and ventral nerve cord are the primary tissues for extraction. The corpora cardiaca, a neurohemal organ, is a storage and release site for Corazonin, making it another potential source.[1][2]
Q3: What is the expected yield of total protein and Corazonin from insect tissues?
Q4: What is the principle behind the purification of this compound?
A4: The purification of this compound relies on Immobilized Metal Affinity Chromatography (IMAC). The polyhistidine tag (His7) on the Corazonin peptide has a high affinity for divalent metal ions, such as nickel (Ni2+) or cobalt (Co2+), which are immobilized on a chromatography resin.[8][9] When the tissue lysate containing this compound is passed through the IMAC column, the His-tagged peptide binds to the metal ions. After washing away unbound proteins, the purified this compound is eluted from the column using a high concentration of imidazole (B134444) or by lowering the pH.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from tissues.
Issue 1: Low or no yield of purified this compound.
| Possible Cause | Recommended Solution |
| Inefficient tissue homogenization | Ensure complete homogenization of the tissue to release the peptide. Consider using a bead beater with appropriate sized beads for tough insect tissues. |
| Inappropriate lysis buffer | The choice of lysis buffer is critical. For neuropeptides, a balance between efficient extraction and maintaining peptide integrity is necessary. RIPA buffer is effective for solubilizing a wide range of proteins but may denature some. A non-denaturing buffer containing NP-40 or Triton X-100 may be a gentler alternative.[10] Optimization of the lysis buffer composition is recommended. |
| Degradation of this compound | Add protease inhibitors to the lysis buffer immediately before use to prevent degradation of the peptide by endogenous proteases. Keep samples on ice throughout the extraction process. |
| His-tag is inaccessible | The three-dimensional structure of the expressed protein may be masking the His-tag. Try performing the purification under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) hydrochloride in the lysis buffer) to expose the tag. |
| Suboptimal IMAC conditions | Ensure the pH of your buffers is between 7.5 and 8.0 for optimal binding of the His-tag to the resin.[11] Include a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to reduce non-specific binding of contaminating proteins.[11] |
| Metal ion stripping from the IMAC resin | Some components in the tissue lysate or buffers, such as EDTA or DTT, can strip the metal ions from the IMAC resin, leading to poor binding. Use a metal-ion-stripping-resistant resin if these components are necessary.[12] |
Issue 2: Presence of contaminating proteins in the final purified sample.
| Possible Cause | Recommended Solution |
| Non-specific binding to the IMAC resin | Increase the concentration of imidazole in the wash buffer (up to 50 mM) to elute weakly bound contaminating proteins.[11] Perform a gradient elution of your target protein instead of a step elution to better separate it from contaminants. |
| Co-purification of host proteins with histidine-rich regions | Some endogenous insect proteins may have regions rich in histidine that can bind to the IMAC resin. Using a cobalt-based resin instead of nickel can sometimes increase purity, although it may slightly reduce the yield.[9] |
| Contaminants are associated with this compound | If contaminating proteins are interacting with your target peptide, consider adding detergents or increasing the salt concentration in your wash buffer to disrupt these interactions. |
Quantitative Data Summary
Table 1: Corazonin Receptor Binding Affinity and Endogenous Concentration
| Parameter | Organism | Value | Reference |
| EC50 of Corazonin Receptor | Manduca sexta (expressed in Xenopus oocytes) | ~200 pM | [3][7] |
| EC50 of Corazonin Receptor | Manduca sexta (expressed in CHO cells) | ~75 pM | [3][7] |
| EC50 of Corazonin Receptor | Carcinus maenas | 0.75 nM | [13] |
| Endogenous Corazonin Concentration (Hemolymph) | Manduca sexta | 20 - 80 pM | [3][7] |
Table 2: Comparison of Lysis Buffers for Protein Extraction
| Lysis Buffer | Key Components | Properties | Recommended for |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | High extraction efficiency for cytoplasmic, membrane, and nuclear proteins. Can be denaturing. | General purpose, solubilizing difficult proteins.[10] |
| Non-denaturing Lysis Buffer | Tris-HCl, NaCl, NP-40 or Triton X-100 | Milder extraction, preserves protein structure and function. | Purification of active peptides, immunoprecipitation.[10] |
| Urea-based Buffer | Urea, Tris-HCl, NaCl | Denaturing, effective for solubilizing insoluble proteins. | Purification under denaturing conditions when His-tag is inaccessible. |
Table 3: Typical Total Protein Yield from Brain Tissue
| Tissue Source | Yield (per mg wet weight) | Reference |
| Mouse Brain | Not specified per mg, but 18.3 mg from one hemisphere | [6] |
| Pediatric Brain Tumor | 30-65 µg | [14] |
| Adult Brain Tumor | 50-70 µg | [14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Insect Central Nervous System Tissue
-
Tissue Dissection: Dissect the central nervous system (brain and ventral nerve cord) from the desired number of insects on ice.
-
Homogenization:
-
Place the dissected tissue in a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold lysis buffer (see Table 2 for options). A recommended starting point is a non-denaturing lysis buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue thoroughly using a micro-pestle or a bead beater with ceramic beads until no visible tissue fragments remain.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This lysate contains the soluble this compound.
-
Protocol 2: Purification of this compound using Immobilized Metal Affinity Chromatography (IMAC)
-
IMAC Column Equilibration:
-
Equilibrate a pre-packed Ni-NTA or Co-Talon affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).
-
-
Sample Loading:
-
Apply the clarified tissue lysate to the equilibrated IMAC column. The flow rate should be slow enough to allow for efficient binding of the this compound to the resin.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the purified this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the eluate in fractions.
-
-
Analysis of Purified Peptide:
-
Analyze the collected fractions for the presence of this compound using SDS-PAGE, Western blotting with an anti-His-tag antibody, or other protein quantification methods.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Corazonin in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. fortislife.com [fortislife.com]
- 11. neb.com [neb.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 14. Typical Protein Yields [research.fredhutch.org]
Technical Support Center: [His7] Corazonin In Vivo Delivery Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the in vivo delivery of [His7] Corazonin. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a neuropeptide, an analog of Corazonin, identified in several insect species. It is involved in a variety of physiological processes, including the regulation of stress responses, metabolism, and the initiation of ecdysis (molting). Its diverse functions make it a peptide of interest for research in insect physiology and for the development of novel pest management strategies.
Q2: What are the main obstacles to achieving effective in vivo delivery of this compound?
A2: The primary challenges for in vivo delivery of this compound, like many peptides, are:
-
Enzymatic Degradation: Peptidases in the hemolymph can rapidly break down the peptide, reducing its bioavailability and efficacy.
-
Short Biological Half-Life: Rapid clearance from circulation leads to a limited duration of action.
-
Poor Bioavailability: The peptide may not efficiently reach its target receptors in sufficient concentrations.
-
Formulation and Solubility Issues: this compound may have specific solubility requirements that need to be addressed for effective formulation.
Q3: What are the recommended routes of administration for in vivo studies in insects?
A3: The most common and effective method for administering peptides like this compound in insects is through microinjection . This technique allows for precise dosing directly into the hemocoel, bypassing degradation in the digestive tract. The injection is typically performed in the thoracic or abdominal region.
Q4: How can I improve the stability and half-life of this compound in vivo?
A4: Several strategies can be employed to enhance the stability and prolong the half-life of this compound:
-
Chemical Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by exopeptidases and can increase its biological activity.[1][2][3]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size, shielding it from enzymatic degradation and reducing renal clearance, thereby extending its circulation time.[4][]
-
-
Formulation with Protective Agents:
-
Co-formulation with Protease Inhibitors: This can reduce enzymatic degradation in the hemolymph.
-
Encapsulation in Nanoparticles: This can protect the peptide from degradation and allow for controlled release.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no observable biological effect after injection. | 1. Rapid Degradation of this compound: The peptide is being cleared before it can reach its target. 2. Incorrect Dosage: The administered dose is too low to elicit a response. 3. Suboptimal Formulation: The peptide is precipitating in the vehicle or interacting negatively with it. | 1. Enhance Stability: Consider N-terminal acetylation and C-terminal amidation of the peptide.[1][2] Explore PEGylation to prolong its half-life.[4][] 2. Dose-Response Study: Perform a dose-response curve to identify the optimal effective concentration. 3. Formulation Optimization: Ensure the peptide is fully solubilized in a physiologically compatible buffer. For hydrophobic peptides, consider using self-assembling peptides or a low concentration of a co-solvent.[6] |
| High variability in results between individual insects. | 1. Inconsistent Injection Technique: Variation in injection volume or site. 2. Leakage from Injection Site: The injected solution is leaking out post-injection. 3. Biological Variation: Differences in age, weight, or physiological state of the insects. | 1. Standardize Protocol: Ensure all researchers are using a standardized microinjection protocol with a calibrated nanoinjector.[7] 2. Optimize Injection: Use finely pulled glass capillaries and allow a brief moment before withdrawal to prevent backflow. 3. Control for Variables: Use insects of the same age, developmental stage, and weight. Increase the sample size to improve statistical power. |
| Unexpected mortality in the experimental group. | 1. Toxicity of the Formulation: The vehicle or other components of the formulation may be toxic. 2. High Concentration of Peptide: The administered dose of this compound may be toxic. 3. Injection Trauma: Physical injury from the injection process. | 1. Vehicle Control: Always include a control group injected with the vehicle alone to assess its toxicity. 2. Toxicity Assessment: Determine the maximum tolerated dose through a dose-escalation study. 3. Refine Injection Technique: Use appropriate-sized needles and a gentle injection technique to minimize tissue damage. |
Data Presentation
Table 1: Impact of PEGylation on the In Vivo Half-Life of a Therapeutic Protein
This table illustrates the significant increase in plasma half-life that can be achieved through PEGylation, a strategy applicable to this compound.
| Molecule | Distribution Half-Life (t½α) | Elimination Half-Life (t½β) | Fold Increase in Elimination Half-Life |
| Recombinant Human TIMP-1 (rhTIMP-1) | 0.22 hours | 1.1 hours | - |
| PEG₂₀ₖ-TIMP-1 | 3.4 hours | 28 hours | 25.4x |
| Data adapted from Batra J, et al. (2012) PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). PLoS ONE 7(11): e50028.[4] |
Table 2: Effect of N-Terminal Modification on In Vivo Stability of a 177Lu-Labeled Peptide
This table demonstrates how N-terminal modifications can enhance the in vivo stability of a peptide, a relevant strategy for this compound.
| Peptide Analog | % Intact Peptide in Blood (10 min post-injection) | % Intact Peptide in Blood (30 min post-injection) |
| [¹⁷⁷Lu]Lu-1 (unmodified N-terminus) | 68.6 ± 2.3% | 44.0% |
| [¹⁷⁷Lu]Lu-2 (modified N-terminus) | 92.8 ± 0.76% | 84.4% |
| Data adapted from To-TL, et al. (2020) Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules 25(24): 5947.[8] |
Experimental Protocols
Protocol 1: Microinjection of this compound into an Insect
This protocol outlines the steps for the in vivo administration of this compound into an insect, such as a caterpillar or adult fly.
-
Preparation of this compound Solution:
-
Dissolve lyophilized this compound in an appropriate sterile, isotonic buffer (e.g., insect saline or phosphate-buffered saline, PBS) to the desired stock concentration.
-
If solubility is an issue, consider the use of a co-solvent like DMSO at a final concentration that is non-toxic to the insect.
-
Prepare serial dilutions from the stock solution to obtain the final injection concentrations.
-
-
Preparation of Microinjection Needles:
-
Pull borosilicate glass capillaries to a fine point using a micropipette puller.
-
Under a microscope, break the tip of the needle with fine forceps to create a sharp, beveled opening.
-
-
Anesthetization of the Insect:
-
Anesthetize the insect by chilling on ice for 5-10 minutes or by brief exposure to CO₂.
-
-
Microinjection Procedure:
-
Load the microinjection needle with the this compound solution using a nanoinjector.
-
Secure the anesthetized insect on a dissection dish (e.g., on modeling clay or in a groove on an agar (B569324) plate).
-
Gently insert the needle into a soft-cuticle area, such as the intersegmental membrane of the abdomen or thorax, at a shallow angle to avoid damaging internal organs.[7]
-
Inject the desired volume of the peptide solution (typically in the nanoliter to low microliter range).
-
Carefully withdraw the needle.
-
-
Post-Injection Recovery:
-
Allow the insect to recover at room temperature in a clean container with access to food and water.
-
Monitor the insect for behavioral or physiological changes at predetermined time points.
-
Protocol 2: Hemolymph Extraction for Pharmacokinetic Analysis
This protocol describes a method for collecting hemolymph to determine the concentration and stability of this compound over time.
-
Preparation of Reagents:
-
Prepare an anticoagulant buffer containing protease inhibitors to prevent clotting and degradation of the peptide. A typical buffer might consist of PBS with phenylthiourea (B91264) (to inhibit melanization) and a commercial protease inhibitor cocktail.
-
-
Hemolymph Collection:
-
Anesthetize the insect as described in Protocol 1.
-
For larger insects, make a small incision in a soft cuticle area (e.g., at the base of a proleg in a caterpillar).
-
Gently apply pressure to the insect's body to cause a droplet of hemolymph to exude from the incision.[9]
-
For smaller insects like Drosophila, hemolymph can be collected by centrifugation of perforated flies or by using a nanoinjector to flush the body cavity.[10][11]
-
Immediately collect the hemolymph droplet with a pipette tip pre-coated with the anticoagulant buffer.[9]
-
-
Sample Processing:
-
Dispense the collected hemolymph into a microcentrifuge tube containing additional anticoagulant buffer on ice.
-
Centrifuge the sample at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet the hemocytes.
-
Carefully collect the supernatant (plasma).
-
-
Analysis of this compound Concentration:
-
The concentration of this compound in the plasma can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA) if a specific antibody is available.
-
Mandatory Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo direct cell-penetrating peptide mediated protein transduction system in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Simple Protocol for Extracting Hemocytes from Wild Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haemolymph extraction of adult Drosophila [protocols.io]
- 11. researchgate.net [researchgate.net]
Optimizing fixation and permeabilization for [His7] Corazonin immunohistochemistry
Welcome to the technical support center for [His7] Corazonin immunohistochemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve high-quality, reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during this compound immunohistochemistry, focusing on problems arising from suboptimal fixation and permeabilization steps.
Problem: Weak or No Signal
Question: I am not observing any staining, or the signal for this compound is very weak. What are the likely causes related to fixation and permeabilization?
Answer:
Weak or absent signal is a frequent issue in immunohistochemistry and can often be traced back to the initial sample preparation steps.[1][2]
Possible Causes & Solutions:
-
Over-fixation: Formaldehyde-based fixatives create cross-links that can mask the epitope of this compound, preventing antibody binding.[3][4]
-
Solution: Reduce the fixation time. If using 4% paraformaldehyde (PFA), a 10-15 minute fixation for cultured cells or shorter perfusion times for tissues may be sufficient.[4] For tissues, ensure the fixative volume is 50-100 times the tissue volume for optimal, but not excessive, fixation.[3] Consider trying alternative fixatives like methanol (B129727) or acetone (B3395972), which fix by precipitation and may preserve the epitope better.[5]
-
-
Inadequate Permeabilization: The antibody may not be able to access the intracellular this compound.
-
Solution: Ensure the permeabilization step is sufficient. If using a mild detergent like saponin, it may not be permeabilizing all necessary membranes.[6] Consider switching to a stronger detergent like Triton X-100 or using organic solvents like methanol or acetone which also act as permeabilizing agents.[4][7]
-
-
Inappropriate Fixative: The chosen fixative may be destroying the this compound epitope.
-
Suboptimal Antigen Retrieval: If using a cross-linking fixative like PFA, antigen retrieval is often crucial.
-
Solution: Implement a heat-induced epitope retrieval (HIER) step. Experiment with different buffers, such as citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0), and optimize the heating time and temperature.[1]
-
Problem: High Background Staining
Question: My images are showing high background, making it difficult to distinguish specific this compound staining. How can I reduce this?
Answer:
High background can obscure specific signals and lead to misinterpretation of results.[10] It can stem from several factors during fixation and permeabilization.
Possible Causes & Solutions:
-
Excessive Fixative Concentration: High concentrations of fixatives, especially those containing glutaraldehyde (B144438) (1% or higher), can increase background staining.[9]
-
Solution: Use the lowest effective concentration of your fixative. For PFA, 4% is standard, but optimization may be needed. Avoid glutaraldehyde unless absolutely necessary for ultrastructural preservation, and even then, use it at a very low concentration in combination with PFA.
-
-
Incomplete Rinsing: Residual fixative can react with antibodies and other reagents, causing non-specific staining.
-
Solution: Increase the duration and number of washes after the fixation step to ensure all residual fixative is removed.[2]
-
-
Over-permeabilization: Using harsh detergents for extended periods can disrupt cell morphology and expose sticky intracellular components, leading to non-specific antibody binding.
-
Endogenous Peroxidase/Alkaline Phosphatase Activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[10][12]
Problem: Altered Tissue Morphology
Question: The morphology of my cells or tissue sections appears distorted after staining for this compound. What could be causing this?
Answer:
Maintaining good tissue and cellular morphology is essential for accurate localization of this compound.
Possible Causes & Solutions:
-
Harsh Fixation: Some fixatives, particularly organic solvents like methanol and acetone, can cause tissue shrinkage and protein denaturation, altering morphology.[5][14]
-
Solution: Switch to a cross-linking fixative like 4% PFA, which is generally better at preserving structure.[4] If you must use alcohols, ensure they are ice-cold and the incubation time is minimized.
-
-
Inadequate Fixation: Under-fixation can lead to autolysis and degradation of the tissue structure.[3]
-
Excessive Permeabilization: Strong detergents like Triton X-100 can solubilize membranes and disrupt cellular structures if used at high concentrations or for too long.[6][15]
-
Solution: Use the mildest effective permeabilization method. For many applications, a low concentration of a mild detergent is sufficient. Optimize the concentration and incubation time to find a balance between antibody penetration and morphological preservation.
-
-
Harsh Antigen Retrieval: Over-heating during HIER can damage tissue morphology.[13]
-
Solution: Optimize the antigen retrieval conditions by reducing the heating time or temperature. Ensure slides cool down slowly and naturally to room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting fixative for this compound immunohistochemistry in insect nervous tissue?
A1: For neuropeptides in nervous tissue, a good starting point is perfusion with 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS).[8] This method generally provides good preservation of both antigenicity and morphology.[4] However, the optimal fixative should be determined empirically for your specific tissue and antibody.
Q2: When should I use a permeabilization step?
A2: A permeabilization step is necessary when the target antigen, in this case this compound, is located inside the cell, as antibodies cannot cross the cell membrane on their own.[4] If you are using a fixative like ice-cold methanol or acetone, these organic solvents also permeabilize the cells, so a separate permeabilization step is not required.[4][7]
Q3: What is the difference between Triton X-100 and Saponin for permeabilization?
A3: Triton X-100 is a non-ionic detergent that creates relatively large pores in membranes and can solubilize proteins, making it quite effective but potentially harsh on cell morphology.[6] Saponin is a milder, reversible permeabilizing agent that selectively interacts with cholesterol in the cell membrane, creating smaller pores and generally preserving membrane integrity better.[6][15] Saponin will not permeabilize the nuclear membrane.[6] The choice depends on the location of your target and the need to preserve fine cellular structures.
Q4: Do I always need to perform antigen retrieval?
A4: Antigen retrieval is primarily required when using cross-linking fixatives like formaldehyde (B43269) or formalin.[1][16] These fixatives can mask the epitope, and antigen retrieval, usually through heating, is needed to unmask it.[17] If you are using precipitating fixatives like methanol or acetone, antigen retrieval is typically not necessary.[4]
Q5: Can I use the same fixation protocol for both fluorescence and chromogenic detection?
A5: Generally, yes. However, be aware that some fixatives, like glutaraldehyde and to some extent formaldehyde, can cause autofluorescence, which can be problematic for fluorescent detection, especially in the green spectrum.[2][16] If you encounter high background autofluorescence, you may need to include a quenching step (e.g., with sodium borohydride) or switch to a different fixative.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Fixatives
| Fixative | Concentration | Tissue Type | Incubation Time | Notes |
| Paraformaldehyde (PFA) | 4% in PBS | General Nervous Tissue | Perfusion: 10-20 min; Immersion (small tissue): 2-4 hours at 4°C | Good morphology preservation; may require antigen retrieval.[3][8] |
| Methanol | 100% (ice-cold) | Cultured Cells / Cryosections | 10 minutes at -20°C | Fixes and permeabilizes; can alter morphology.[4][18] |
| Acetone | 100% (ice-cold) | Cultured Cells / Cryosections | 10 minutes at -20°C | Fixes and permeabilizes; good for some epitopes.[4][18] |
| Bouin's Fluid | N/A | General Tissue | 4-18 hours | Contains picric acid, formaldehyde, and acetic acid; good for preserving soft tissues.[5] |
Table 2: Common Permeabilization Agents and Conditions
| Agent | Concentration | Buffer | Incubation Time | Characteristics |
| Triton X-100 | 0.1 - 0.5% | PBS or TBS | 5-15 minutes at RT | Non-ionic detergent, effective but can be harsh.[11] |
| Tween-20 | 0.05 - 0.5% | PBS or TBS | 10-30 minutes at RT | Milder non-ionic detergent.[6] |
| Saponin | 0.1 - 0.5% | PBS or TBS | 10-30 minutes at RT | Mild and reversible, preserves membrane structure.[6][15][19] |
| Methanol/Acetone | 100% | N/A | 10 minutes at -20°C | Organic solvents that also act as fixatives.[4] |
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization for Cryosections
-
Tissue Preparation: Following euthanasia, perform transcardial perfusion with ice-cold PBS to clear blood, followed by perfusion with 4% PFA in PBS.[8]
-
Post-fixation: Dissect the tissue of interest and post-fix by immersion in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotection: Incubate the tissue in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Sectioning: Embed the tissue in OCT compound, freeze, and cut 10-20 µm sections using a cryostat. Mount sections on charged slides.
-
Washing: Wash sections 3 times for 5 minutes each in PBS to remove the embedding medium.
-
Permeabilization: Incubate sections in 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash sections 3 times for 5 minutes each in PBS.
-
Blocking: Proceed with blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]
-
Continue with primary antibody incubation against this compound.
Protocol 2: Methanol Fixation and Permeabilization for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation/Permeabilization: Add ice-cold 100% methanol to the coverslips and incubate for 10 minutes at -20°C.[4]
-
Washing: Gently wash the coverslips 3 times for 5 minutes each with PBS at room temperature.
-
Blocking: Proceed with blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Continue with primary antibody incubation against this compound.
Visualizations
Caption: General workflow for immunohistochemistry.
Caption: Hypothetical Corazonin signaling pathway.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 3. Appropriate Fixation of IHC/ICC Samples | R&D Systems: R&D Systems [rndsystems.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. Fixation, fine structure, and immunostaining for neuropeptides: perfusion versus immersion of the neuroendocrine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qedbio.com [qedbio.com]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. bma.ch [bma.ch]
- 14. patholjournal.com [patholjournal.com]
- 15. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 17. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 18. sysy.com [sysy.com]
- 19. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Enhancing [His7] Corazonin Gene Editing Efficiency with CRISPR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CRISPR-mediated [His7] Corazonin gene editing.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Corazonin gene in insects and why is a [His7]-tag knock-in useful?
The Corazonin (Crz) gene encodes a neuropeptide that plays a crucial role in various physiological processes in insects, including stress responses, cuticle development, and pigmentation.[1][2] Knocking in a histidine tag, such as [His7], at the Corazonin locus allows for the efficient purification and detection of the Corazonin protein, facilitating further functional studies and the identification of interacting partners.
Q2: What are the critical first steps to ensure a successful this compound gene editing experiment?
Success in CRISPR-based gene editing hinges on careful planning and optimization. Key initial steps include:
-
High-Quality sgRNA Design: Design and test multiple (3-5) single-guide RNAs (sgRNAs) targeting an early exon common to most protein-coding isoforms of the Corazonin gene.[3][4][5] This increases the likelihood of a functional knockout if a frameshift mutation occurs.
-
Cell Line Selection: Choose a cell line that is well-characterized, has a low gene copy number, and is easily transfectable.[5][6]
-
Optimize Delivery Method: The choice of delivery method for CRISPR components (Cas9 and sgRNA) is critical.[7][8] Common methods for insect cells include microinjection into embryos, electroporation, and viral vectors like baculovirus.[7][9][10]
Q3: How can I confirm that the CRISPR components have been successfully delivered into the cells?
Validating the delivery of CRISPR reagents is a crucial first checkpoint.[11] This can be achieved through:
-
Fluorophore Expression: Use vectors that co-express a fluorescent protein like GFP with the Cas9 nuclease. Delivery can then be confirmed using fluorescence microscopy or FACS.[11]
-
Antibiotic Selection: Employ plasmids that carry an antibiotic resistance gene alongside the CRISPR components, allowing for the selection of successfully transfected cells.[11]
Q4: What are the most common methods to validate the on-target gene editing of the Corazonin locus?
Several methods can be used to confirm successful gene editing:
-
Enzyme Mismatch Cleavage Assays (e.g., T7E1): This is a cost-effective method for screening for the presence of insertions or deletions (indels).[12]
-
Sanger Sequencing: This method provides precise information about the nucleotide changes at the target site and is considered the gold standard for validation.[11][13]
-
Next-Generation Sequencing (NGS): NGS offers high-resolution analysis of editing events and can also be used to identify off-target effects.[12]
-
Western Blot: To confirm the successful insertion of the [His7] tag and expression of the fusion protein, a western blot using an anti-His antibody is essential.[11][13]
Q5: What are off-target effects and how can I minimize them?
Off-target effects are unintended genetic modifications at genomic locations that are similar to the target sequence.[14][15][16] To minimize these:
-
Careful sgRNA Design: Use bioinformatics tools to design sgRNAs with high specificity.[17][18]
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have reduced off-target activity.[14]
-
Use of Ribonucleoproteins (RNPs): Delivering the Cas9 protein and sgRNA as a pre-complexed RNP can reduce off-target effects compared to plasmid-based delivery.[4][7]
-
Titrate CRISPR Components: Use the lowest effective concentration of CRISPR components to minimize off-target cleavage.[19]
Troubleshooting Guide
This guide addresses common issues encountered during this compound gene editing experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Editing Efficiency | Suboptimal sgRNA Design: The sgRNA may have poor binding affinity or be targeting a region with inhibitory secondary structure.[3] | Design and test 3-5 different sgRNAs for the Corazonin target site.[3][4] Utilize sgRNA design tools that predict on-target efficiency and off-target effects.[18] |
| Inefficient Delivery of CRISPR Components: The chosen transfection or microinjection protocol may not be optimized for the specific insect cell line or embryo stage.[3] | Optimize the delivery method by adjusting parameters such as voltage for electroporation, lipid-reagent concentration for lipofection, or timing of embryo injection.[20] Consider using a positive control to verify delivery efficiency.[6] | |
| Cell Line Specificity: Some cell lines are inherently more difficult to transfect or have more active DNA repair pathways that counteract CRISPR-mediated changes.[3][6] | If possible, test the experiment in a different, more amenable cell line first. Ensure the chosen cell line is healthy and in the logarithmic growth phase during transfection. | |
| Incorrect or No [His7]-Tag Insertion (Low HDR Efficiency) | NHEJ Pathway Dominance: The error-prone non-homologous end joining (NHEJ) DNA repair pathway is often more active than the precise homology-directed repair (HDR) pathway required for knock-ins.[21] | Use strategies to enhance HDR, such as synchronizing cells in the S/G2 phase of the cell cycle, using NHEJ inhibitors (e.g., Scr7), or employing modified Cas9 proteins fused to HDR-promoting factors.[22] |
| Suboptimal Donor Template Design: The homology arms on the donor DNA template may be too short or the concentration may be suboptimal. | Design the ssDNA or plasmid donor with homology arms of appropriate length (typically several hundred base pairs for plasmids). Optimize the concentration of the donor template delivered to the cells. Recent studies suggest that using a chromatin donor template can increase HDR efficiency.[23] | |
| Donor Template Degradation: The donor DNA may be degraded before it can be used for repair. | Consider using chemically modified single-stranded oligodeoxynucleotides (ssODNs) as donor templates to increase their stability.[21] | |
| High Frequency of Off-Target Mutations | Poor sgRNA Specificity: The sgRNA sequence may have high similarity to other genomic regions.[16] | Use updated sgRNA design tools to check for potential off-target sites.[17] Perform a genome-wide, unbiased off-target analysis (e.g., GUIDE-seq) if high precision is critical.[14] |
| Prolonged Cas9 Expression: Continuous expression of Cas9 from a plasmid can lead to increased off-target cleavage over time.[17] | Deliver CRISPR components as RNPs, which are degraded more quickly by the cell.[7][10] | |
| High Concentration of CRISPR Reagents: Excessive amounts of Cas9 and sgRNA can increase the likelihood of off-target binding and cleavage. | Titrate the concentrations of your CRISPR components to find the lowest effective dose. | |
| No or Low Expression of the [His7]-Corazonin Fusion Protein | Disruption of Gene Expression Elements: The editing process may have inadvertently disrupted regulatory elements like promoters or enhancers. | Ensure the sgRNA targets the coding region of an early exon without affecting known regulatory sequences.[5] |
| Incorrect In-Frame Insertion: The [His7] tag may have been inserted out-of-frame, leading to a premature stop codon. | Carefully design the donor template to ensure the [His7] tag is inserted in the correct reading frame. Verify the insertion site by Sanger sequencing. | |
| Protein Instability or Degradation: The addition of the [His7] tag might destabilize the Corazonin protein. | If sequencing confirms correct in-frame insertion, investigate protein stability. It may be necessary to add a linker sequence between the protein and the tag. | |
| Alternative Splicing: The targeted exon may be skipped in some transcript isoforms, leading to a lack of the tagged protein.[5] | Analyze the transcript variants of the Corazonin gene and design the sgRNA to target an exon present in all major isoforms.[5] |
Experimental Protocols & Methodologies
A detailed, step-by-step protocol for a typical [His7]-Corazonin gene editing experiment in an insect cell line is provided below.
1. sgRNA Design and Synthesis
-
Target Selection: Identify a suitable target site in an early exon of the Corazonin gene. The target should be unique and have a low probability of off-target effects as predicted by design tools.
-
sgRNA Synthesis: Synthesize the sgRNA using in vitro transcription or order chemically synthesized sgRNAs for higher purity and stability.
2. Donor Template Design and Preparation
-
Template Type: For smaller tags like [His7], a single-stranded oligodeoxynucleotide (ssODN) is often sufficient.
-
Design: The ssODN should contain the [His7] tag sequence flanked by homology arms that match the sequences upstream and downstream of the intended insertion site.
-
Preparation: Resuspend the synthesized ssODN in nuclease-free buffer to the desired stock concentration.
3. Delivery of CRISPR Components into Insect Cells (Electroporation)
-
Cell Preparation: Culture insect cells to a density of approximately 1x10^6 cells/mL. Ensure cells are healthy and have high viability.
-
RNP Formation: Incubate purified Cas9 protein with the synthesized sgRNA at a 1:1.2 molar ratio for 10-15 minutes at room temperature to form the RNP complex.
-
Electroporation:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in an appropriate electroporation buffer.
-
Add the pre-formed RNP complex and the ssODN donor template to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an optimized electrical pulse.
-
Immediately transfer the cells to fresh culture medium and incubate.
-
4. Validation of Gene Editing
-
Genomic DNA Extraction: After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
T7 Endonuclease I (T7E1) Assay:
-
Amplify the target region of the Corazonin gene by PCR using the extracted genomic DNA.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed products with T7E1 enzyme, which cleaves mismatched DNA.
-
Analyze the cleavage products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful editing.[12]
-
-
Sanger Sequencing: Purify the PCR product from the edited cell population and send it for Sanger sequencing to confirm the precise insertion of the [His7] tag.[13]
-
Western Blot Analysis:
-
Lyse the remaining cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-[His7] antibody to detect the expression of the tagged Corazonin protein.[13]
-
Visualizations
Caption: Experimental workflow for [His7]-Corazonin gene editing.
Caption: DNA repair pathways following a CRISPR-induced break.
Caption: Troubleshooting logic for low CRISPR editing efficiency.
References
- 1. CRISPR/Cas9-Mediated Knockout of the Corazonin Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 4. idtdna.com [idtdna.com]
- 5. synthego.com [synthego.com]
- 6. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. CRISPR/Cas9-Mediated Genome Editing in the Management of Oriental Fruit Fly, Bactrocera dorsalis (Hendel) (Tephritidae: Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 15. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 19. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 20. Frontiers | CRISPR/Cas9 Genome Editing Introduction and Optimization in the Non-model Insect Pyrrhocoris apterus [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches [mdpi.com]
- 23. Enhancement of homology-directed repair with chromatin donor templates in cells | eLife [elifesciences.org]
Validation & Comparative
[His7] Corazonin vs. [Arg7] Corazonin: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of two key analogs of the neuropeptide Corazonin (B39904): [His7] Corazonin and the more common [Arg7] Corazonin. The information presented is based on published experimental data to assist researchers in selecting the appropriate analog for their studies and to provide context for the development of novel therapeutics targeting the Corazonin signaling pathway.
Introduction
Corazonin is a highly conserved neuropeptide hormone found across a wide range of insect species. It is involved in a diverse array of physiological processes, including the regulation of heart rate, stress responses, molting, cuticle coloration, and reproductive behaviors. The most prevalent form of this undecapeptide is [Arg7] Corazonin. However, a notable analog, this compound, where the arginine at position 7 is substituted with a histidine, is found in certain insect orders, such as locusts and stick insects. Understanding the comparative activity of these two analogs is crucial for elucidating the structure-activity relationships of Corazonin and for the targeted design of synthetic ligands.
Comparative Activity: A Quantitative Overview
Direct comparative studies providing quantitative data on the bioactivity of this compound versus [Arg7] Corazonin are limited. However, research on the Corazonin receptor (CRZR) from the green shore crab, Carcinus maenas, provides valuable insight into the relative potency of these two analogs. When tested on the C. maenas CRZR expressed in Chinese Hamster Ovary (CHO) cells, this compound appeared to elicit a somewhat higher bioluminescent response at lower doses than the crab's native [Arg7] Corazonin.
| Analog | Target | Assay System | EC50 (nM) | Reference |
| [Arg7] Corazonin | Carcinus maenas Corazonin Receptor | CHO-K1-Aeq cells | 0.75 | [1] |
| This compound | Carcinus maenas Corazonin Receptor | CHO-K1-Aeq cells | Not explicitly stated, but suggested to be slightly more potent than [Arg7] Corazonin | [1] |
In qualitative bioassays, the two analogs often exhibit comparable activity. For instance, in the migratory locust, Locusta migratoria, [Arg7] Corazonin was found to be as potent as this compound in inducing the darkening of the cuticle, a characteristic gregarious phase trait[2]. This suggests that for this particular physiological response in this species, the substitution of arginine for histidine at position 7 does not significantly impact the peptide's efficacy. Further supporting this, a study on a related analog, [Thr4, His7]-corazonin, found its biological activities to be comparable to both [Arg7]- and [His7]-corazonins in inducing dark coloration in locusts and in affecting the spinning rate of silkworms.
Key Physiological Effects and Bioassays
The functional diversity of Corazonin has been explored through various bioassays. The following table summarizes some of the key reported activities for Corazonin, which are generally applicable to both [Arg7] and [His7] analogs, with the caveat of species-specific differences in receptor sensitivity.
| Physiological Effect | Model Organism(s) | Bioassay | Reference |
| Induction of Cuticle Darkening | Locusta migratoria, Schistocerca gregaria | Injection into albino or solitarious nymphs and observation of color change. | [2] |
| Inhibition of Spinning Rate | Bombyx mori | Injection into larvae during the spinning stage and measurement of the duration of the spinning period. | |
| Initiation of Ecdysis Behavior | Manduca sexta | Injection into pharate larvae and observation of the onset of pre-ecdysis and ecdysis behaviors. | [3] |
| Cardioacceleration | Periplaneta americana | Application to semi-isolated heart preparations and measurement of heart rate. | |
| Regulation of Stress Responses | Drosophila melanogaster | Analysis of survival rates under desiccation and starvation conditions following genetic manipulation of Corazonin signaling. | |
| Modulation of Reproductive Behavior | Harpegnathos saltator (Ant) | Injection of Corazonin and observation of changes in hunting behavior and ovary activation. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of Corazonin activity.
Locust Darkening Bioassay (adapted from Tawfik et al.)
-
Test Animals: Newly ecdysed third- or fourth-instar albino nymphs of Locusta migratoria.
-
Peptide Preparation: Corazonin analogs are dissolved in an appropriate oil (e.g., peanut or olive oil).
-
Injection: A specific volume (e.g., 4 µl) of the peptide solution is injected into the hemocoel of each nymph. Control animals are injected with the oil vehicle alone.
-
Observation: The degree of cuticle darkening is observed and scored after the subsequent ecdysis. The scoring can be based on a graded scale, from no darkening to complete blackening.
Silkworm Spinning Rate Bioassay (adapted from Tanaka et al., 2002 and Jiang et al., 2014)
-
Test Animals: Fourth or fifth instar larvae of the silkworm, Bombyx mori, at the spinning stage.
-
Peptide Preparation: Corazonin analogs are dissolved in a suitable buffer (e.g., PBS).
-
Injection: A defined dose of the peptide is injected into the larvae using a microsyringe. Control larvae are injected with the buffer.
-
Measurement: The duration of the spinning period is recorded for both treated and control groups. A prolongation of the spinning period indicates an inhibitory effect of the peptide. The weight of the cocoon layer can also be measured as an indicator of spinning activity.
In Vitro Receptor Activation Assay (adapted from Webster et al., 2018)
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing aequorin (a photoprotein that emits light in the presence of Ca2+) and transiently transfected with the Corazonin receptor gene.
-
Peptide Preparation: Lyophilized Corazonin analogs are reconstituted and serially diluted to a range of concentrations.
-
Assay Procedure:
-
Transfected cells are incubated with coelenterazine, the substrate for aequorin.
-
A baseline luminescence is measured.
-
The Corazonin analog at a specific concentration is added to the cells.
-
The resulting luminescence, indicative of an increase in intracellular Ca2+, is measured using a luminometer.
-
-
Data Analysis: Dose-response curves are generated by plotting the luminescence response against the peptide concentration. The EC50 value, the concentration of the peptide that elicits a half-maximal response, is then calculated.
Signaling Pathway
Corazonin exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. Upon binding, the receptor undergoes a conformational change, initiating an intracellular signaling cascade. Evidence from studies on the Bombyx mori Corazonin receptor suggests a dual signaling mechanism involving both Gq and Gs proteins[5].
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.
The following diagram illustrates the general workflow for a Corazonin bioassay, from peptide preparation to data analysis.
Conclusion
While [Arg7] Corazonin is the more widespread isoform, this compound represents a significant natural variant with comparable, and in some contexts, potentially slightly higher potency. The choice between these two analogs for research purposes may depend on the specific insect species and physiological system under investigation. The similar activities observed in several bioassays suggest that the substitution at position 7 is well-tolerated by the Corazonin receptor. Further quantitative comparative studies across a broader range of species and receptor subtypes are warranted to fully elucidate the subtle differences in the bioactivity of these two important neuropeptides. This knowledge will be invaluable for the development of selective and potent agonists or antagonists for the Corazonin signaling pathway, with potential applications in pest management and other areas of biotechnology.
References
- 1. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 2. Identification of the gregarization-associated dark-pigmentotropin in locusts through an albino mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Corazonin Isoforms in Insects
For Researchers, Scientists, and Drug Development Professionals
Corazonin (B39904) (CRZ) is a highly conserved neuropeptide in insects that orchestrates a diverse array of physiological and behavioral processes. Despite its conserved core structure, several isoforms of CRZ exist, exhibiting distinct functional nuances across different insect species. This guide provides a comprehensive comparison of the known CRZ isoforms, their physiological roles, and the experimental data supporting these findings.
Corazonin Isoforms and Their Diverse Functions
Corazonin is an undecapeptide characterized by a pyroglutamate (B8496135) at the N-terminus and an amidated C-terminus. Variations in the amino acid sequence, most notably at positions 4, 7, and 10, give rise to different isoforms. The most common and presumed ancestral form is [Arg⁷]-corazonin.
The physiological functions attributed to corazonin are remarkably varied and often species-specific, ranging from cardioacceleration and pigmentation to the regulation of ecdysis, stress responses, and reproductive behaviors. Below is a summary of the major isoforms and their reported functions.
Table 1: Known Corazonin Isoforms and Their Primary Functions in Insects
| Isoform | Amino Acid Sequence¹ | Key Functions | Insect Species Examples | Citations |
| [Arg⁷]-corazonin | pQTFQYSRGWTN-NH₂ | Cardioacceleration, Ecdysis initiation, Stress response, Regulation of metabolism, Sperm transfer, Copulation duration | Periplaneta americana (American cockroach), Manduca sexta (Tobacco hornworm), Drosophila melanogaster (Fruit fly), Rhodnius prolixus (Kissing bug) | [1][2][3] |
| [His⁷]-corazonin | pQTFQYSHGWTN-NH₂ | Induction of dark pigmentation (gregarization), Regulation of phase polyphenism | Locusta migratoria (Migratory locust), Schistocerca gregaria (Desert locust) | [2][4] |
| [Thr⁴, His⁷]-corazonin | pQTFTHSHGWTN-NH₂ | Likely involved in social behavior and metabolism (less potent in pigmentation assays) | Apis mellifera (Honey bee) | [5] |
| [Gln¹⁰]-corazonin | pQTFQYSRGWTQ-NH₂ | Function not yet fully characterized | Tipula sp. (Crane fly) | [5] |
| [Tyr³, Gln⁷, Gln¹⁰]-corazonin | pQTF YQGWTQ-NH₂ | Function not yet fully characterized | Bumble bee (Apidae) | [5] |
| [His⁴, Gln⁷]-corazonin | pQTF HQGWTN-NH₂ | Used as a taxonomic marker | Mantophasmatodea (Gladiators) | [5] |
¹ Amino acid differences from [Arg⁷]-corazonin are highlighted in bold.
Quantitative Comparison of Corazonin Isoform Activity
Direct comparative studies on the potency of different corazonin isoforms are limited. However, data from receptor functional assays provide insights into their efficacy. The corazonin receptor (CRZR) is a G-protein coupled receptor (GPCR), and its activation can be quantified by measuring downstream signaling events, such as changes in intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP).
Table 2: Quantitative Data on Corazonin Receptor Activation
| Insect Species | Receptor | Ligand | Assay System | EC₅₀ Value | Citation |
| Manduca sexta | MasCRZR | [Arg⁷]-corazonin | CHO cells | ~75 pM | [1][6] |
| Manduca sexta | MasCRZR | [Arg⁷]-corazonin | Xenopus oocytes | ~200 pM | [6] |
| Rhodnius prolixus | Rhopr-CRZR-α | Rhopr-CRZ ([Arg⁷]) | CHOKI-aeq cells | 2.7 nM | [3] |
| Rhodnius prolixus | Rhopr-CRZR-β | Rhopr-CRZ ([Arg⁷]) | CHOKI-aeq cells | 1 nM | [3] |
| Anopheles gambiae | Ag-ACPR-A | A. gambiae ACP | CHO/G-16 cells | 5 x 10⁻⁸ M | [7] |
| Bombyx mori | BmCrzR | Bombyx corazonin | HEK293 cells | Not specified | [8] |
Note: Data for direct comparison of different CRZ isoforms on the same receptor are scarce. The EC₅₀ values indicate the concentration of the ligand that produces 50% of the maximal response and are a measure of the ligand's potency.
Corazonin Signaling Pathways
The corazonin receptor (CRZR) is a rhodopsin-like GPCR. Upon ligand binding, it undergoes a conformational change and activates intracellular G-proteins. Studies in the silkworm, Bombyx mori, have shown that the CRZR can dually couple to both Gq and Gs signaling cascades.
-
Gq pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gs pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).
The specific downstream effects of CRZ signaling are dependent on the cell type and the complement of signaling components present.
Caption: Corazonin signaling pathway.
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of corazonin isoforms. Below are outlines of key methodologies.
Receptor Functional Assay in Heterologous Systems
This method is used to characterize the interaction between a corazonin isoform and its receptor.
Caption: Workflow for a receptor functional assay.
Detailed Methodology:
-
Cloning of the Corazonin Receptor (CRZR): Total RNA is extracted from relevant insect tissues (e.g., central nervous system). Reverse transcription is performed to synthesize cDNA. The full-length coding sequence of the CRZR gene is amplified by PCR using specific primers and cloned into a mammalian expression vector.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is cultured under standard conditions. The cells are then transfected with the CRZR expression vector. Often, these cells are co-transfected with a promiscuous G-protein (like Gα16) and a reporter gene (e.g., aequorin for Ca²⁺ detection) to ensure a detectable signal regardless of the receptor's native coupling preference.
-
Functional Assay: After allowing time for receptor expression, the cells are treated with varying concentrations of the synthetic corazonin isoform. The intracellular response (e.g., luminescence from aequorin upon Ca²⁺ binding, or cAMP levels measured by ELISA) is measured.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ value can be calculated to determine the potency of the corazonin isoform.
In Vivo and In Vitro Heart Rate Measurement
This protocol is used to assess the cardioacceleratory effects of corazonin isoforms.
Detailed Methodology:
-
Preparation of the Insect Heart: For in vitro assays, the dorsal vessel (heart) is dissected from the insect and placed in a physiological saline solution. For in vivo assays, the insect may be restrained, and the heart visualized through the cuticle.
-
Recording of Heartbeat: The contractions of the heart can be recorded using various methods, including optical methods (video microscopy), or electrophysiological recordings of the heart's electrical activity using microelectrodes.
-
Application of Corazonin: A known concentration of the corazonin isoform is added to the saline solution bathing the heart (in vitro) or injected into the insect's hemolymph (in vivo).
-
Data Analysis: The heart rate (beats per minute) is measured before and after the application of the peptide. The change in heart rate is then quantified.
Pigmentation Bioassay in Locusts
This assay is used to quantify the ability of corazonin isoforms to induce dark pigmentation, a characteristic of the gregarious phase in locusts.
Detailed Methodology:
-
Insect Rearing: Albino or solitary-phase locust nymphs are used for this bioassay as they lack the dark pigmentation.
-
Injection of Corazonin: A specific dose of the corazonin isoform, typically dissolved in an oil-based carrier to ensure slow release, is injected into the nymphs.
-
Observation and Scoring: The development of dark pigmentation is observed over several days. The degree of melanization is often scored using a graded scale (e.g., 0 for no pigmentation to 4 for fully black).
-
Quantitative Analysis: While often qualitative, quantitative analysis can be performed using image analysis software to measure the area and intensity of the dark pigmentation.
Gene Knockdown using RNA Interference (RNAi)
RNAi is a powerful tool to study the function of corazonin and its receptor by silencing their gene expression.
Caption: Generalized workflow for RNAi in insects.
Detailed Methodology:
-
dsRNA Synthesis: A segment of the target gene (either corazonin or its receptor) is amplified by PCR. This PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
dsRNA Delivery: The purified dsRNA is introduced into the insect. This is commonly done by microinjection into the hemocoel, but oral delivery through feeding can also be effective in some species.
-
Analysis of Gene Knockdown: After a few days, the efficiency of gene silencing is verified by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR).
-
Phenotypic Analysis: The insects with the silenced gene are then subjected to behavioral or physiological assays to determine the function of the target gene. For example, if the CRZR gene is silenced, the effect of corazonin application on heart rate or pigmentation can be measured.
Conclusion and Future Directions
The study of corazonin isoforms reveals a fascinating example of how small changes in a peptide's structure can lead to a wide range of physiological effects. While significant progress has been made in identifying different isoforms and their general functions, there is a clear need for more direct comparative studies. Future research should focus on:
-
Head-to-head comparisons of the potency of different corazonin isoforms on the same receptor and in the same physiological assay.
-
Elucidation of the downstream signaling pathways activated by different isoforms to understand the molecular basis of their functional differences.
-
Exploring the role of corazonin receptor splice variants , as seen in Rhodnius prolixus, which may add another layer of functional diversity.
-
Leveraging gene editing technologies like CRISPR/Cas9 to create insect models with specific corazonin isoform knockouts or replacements to dissect their precise physiological roles.
A deeper understanding of the functional differences between corazonin isoforms holds significant potential for the development of novel and highly specific insect pest management strategies. By targeting these signaling pathways, it may be possible to disrupt key physiological processes in a species-specific manner, offering an environmentally friendly alternative to broad-spectrum insecticides.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corazonin - Wikipedia [en.wikipedia.org]
- 3. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the gregarization-associated dark-pigmentotropin in locusts through an albino mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Insect Neuropeptide Signaling System Closely Related to the Insect Adipokinetic Hormone and Corazonin Hormonal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [His7]-Corazonin and Adipokinetic Hormone: Signaling, Physiological Effects, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pivotal insect neuropeptides: [His7]-Corazonin and Adipokinetic Hormone (AKH). While both are crucial regulators of insect physiology, they exhibit distinct signaling pathways and physiological roles. This document synthesizes experimental data to objectively compare their effects, offering detailed methodologies for key experiments to support further research and drug development.
Core Functions and Physiological Roles
Adipokinetic Hormone (AKH) is a well-established metabolic neuropeptide, often considered the insect equivalent of glucagon. Its primary function is the mobilization of energy reserves, primarily lipids and carbohydrates, from the fat body to fuel energy-intensive activities such as flight and locomotion, or to endure periods of starvation.
In contrast, [His7]-Corazonin displays a more pleiotropic profile. While it has been implicated in the regulation of stress and metabolism, its most prominently documented roles are in the control of pigmentation, particularly the induction of dark coloration in locusts, and the initiation of ecdysis (molting). The metabolic effects of [His7]-Corazonin are less universally pronounced compared to AKH and appear to be species-specific.
Signaling Pathways
Both [His7]-Corazonin and AKH mediate their effects through G-protein coupled receptors (GPCRs) located on the surface of target cells. However, their downstream signaling cascades differ, leading to their distinct physiological outcomes.
Adipokinetic Hormone (AKH) Signaling Pathway
AKH binds to its specific receptor (AKHR) on fat body cells, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates key enzymes responsible for energy mobilization: glycogen (B147801) phosphorylase, which breaks down glycogen into trehalose (B1683222), and triglyceride lipase, which hydrolyzes triglycerides into diacylglycerol for transport in the hemolymph. An increase in intracellular calcium (Ca2+) is also a component of the AKH signaling pathway, further potentiating the release of energy stores.
Figure 1: Adipokinetic Hormone (AKH) signaling pathway.
[His7]-Corazonin Signaling Pathway
[His7]-Corazonin binds to its cognate receptor (CRZR), which is also a GPCR. The downstream signaling events are less universally defined than for AKH and can vary depending on the target tissue and insect species. In the context of ecdysis initiation, corazonin (B39904) signaling in Inka cells leads to the release of ecdysis-triggering hormones. In other tissues, the signaling cascade can involve changes in intracellular calcium levels and potentially other second messengers. For its role in pigmentation, the pathway likely involves the regulation of genes responsible for melanin (B1238610) synthesis. While a metabolic role has been suggested, the precise signaling cascade leading to metabolic changes is not as well-characterized as that of AKH.
Figure 2: [His7]-Corazonin signaling pathway.
Quantitative Comparison of Effects
Direct comparative studies quantifying the metabolic effects of [His7]-Corazonin and AKH under identical experimental conditions are limited. The following tables summarize representative quantitative data from separate studies on locusts, a well-studied model for both hormones. This allows for an indirect comparison of their efficacy in mobilizing energy reserves.
Table 1: Effect on Hemolymph Lipid Concentration in Locusts
| Hormone | Species | Dose | Time Post-Injection | Change in Hemolymph Lipids | Reference |
| Adipokinetic Hormone (AKH) | Locusta migratoria | 10 pmol | 90 min | ~15 mg/ml increase | (Gäde, 1990) |
| [His7]-Corazonin | Schistocerca gregaria | 100 pmol | Not specified to have a primary hyperlipemic effect | No significant primary metabolic effect reported | (Tanaka, 2000) |
Table 2: Effect on Hemolymph Carbohydrate (Trehalose) Concentration in Locusts
| Hormone | Species | Dose | Time Post-Injection | Change in Hemolymph Trehalose | Reference |
| Adipokinetic Hormone (AKH) | Locusta migratoria | 10 pmol | 60 min | ~5 µg/µl increase | (Siegert, 1999) |
| [His7]-Corazonin | Schistocerca gregaria | 100 pmol | Not specified to have a primary hyperglycemic effect | No significant primary metabolic effect reported | (Tanaka, 2000) |
Note: The primary and well-documented role of [His7]-Corazonin in locusts is the induction of dark pigmentation associated with gregarization, not acute energy substrate mobilization. While some studies suggest a broader role in stress and metabolism, its direct and potent effect on lipid and carbohydrate release comparable to AKH has not been consistently demonstrated.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to assess the physiological effects of [His7]-Corazonin and AKH.
Experimental Workflow for Comparing Neuropeptide Effects
A typical workflow to compare the in vivo effects of these neuropeptides involves hormone injection followed by the collection and analysis of hemolymph and fat body tissue.
Figure 3: General experimental workflow.
In Vivo Neuropeptide Injection
-
Preparation of Injection Solution: Synthesized [His7]-Corazonin and Adipokinetic Hormone are dissolved in an appropriate insect saline solution (e.g., Ringer's solution) to the desired concentration (e.g., 10 pmol/µl). A saline-only solution serves as the control.
-
Insect Immobilization: Insects are briefly anesthetized using CO2 or by chilling on ice.
-
Injection: A calibrated microinjection needle is used to inject a precise volume (e.g., 1-2 µl) of the peptide or control solution into the insect's hemocoel, typically through the intersegmental membrane of the abdomen.
Hemolymph Collection and Analysis
-
Collection: At specified time points post-injection, a small puncture is made in an appendage or the neck membrane, and the exuding hemolymph is collected using a calibrated microcapillary tube. To prevent melanization and coagulation, samples are often collected into a solution containing anticoagulants and protease inhibitors.
-
Quantification of Lipids (Vanillin-Sulfuric Acid Assay):
-
Hemolymph samples are mixed with concentrated sulfuric acid and heated.
-
After cooling, a vanillin-phosphoric acid reagent is added.
-
The absorbance of the resulting colorimetric reaction is measured at a specific wavelength (e.g., 525 nm) and compared to a standard curve prepared with a known lipid (e.g., cholesterol or a standard oil).
-
-
Quantification of Carbohydrates (Anthrone Assay):
-
Hemolymph samples are treated with an anthrone reagent in concentrated sulfuric acid and heated.
-
The absorbance of the resulting colorimetric reaction is measured at a specific wavelength (e.g., 625 nm) and compared to a standard curve prepared with trehalose or glucose.
-
Fat Body Dissection and Analysis
-
Dissection: Following hemolymph collection, the insect is dissected under saline solution to isolate the fat body tissue.
-
Lipid and Glycogen Extraction: The dissected fat body is homogenized in a suitable solvent (e.g., chloroform:methanol for lipids, or a buffer for glycogen).
-
Quantification: The extracted lipids and glycogen are then quantified using methods similar to those described for hemolymph analysis.
Conclusion
[His7]-Corazonin and Adipokinetic Hormone are distinct neuropeptides with largely non-overlapping primary functions in insects. AKH is a potent metabolic hormone that plays a critical role in energy mobilization. In contrast, [His7]-Corazonin is a pleiotropic hormone with well-defined roles in development and pigmentation, and a more nuanced and less potent role in metabolism and stress responses. The lack of significant cross-reactivity at the receptor level further underscores their independent signaling pathways and physiological functions. For researchers in drug development, targeting the AKH signaling pathway presents a clear avenue for disrupting insect energy metabolism, while the [His7]-Corazonin system offers potential targets for interfering with development and physiological responses to stress. Further direct comparative studies are warranted to fully elucidate the extent of any functional overlap in their metabolic roles across a wider range of insect species.
A Researcher's Guide to [His7] Corazonin Antibody Specificity: A Comparative Analysis
Understanding Corazonin (B39904) and Its Isoforms
Corazonin is a highly conserved neuropeptide hormone found throughout the insect world, playing crucial roles in processes like heartbeat regulation, ecdysis, and stress responses.[1] It exists in several isoforms, with the most common being [Arg7] Corazonin, first isolated from the American cockroach, Periplaneta americana.[2] Another key isoform is [His7] Corazonin, identified in the American grasshopper, Schistocerca americana, which differs from [Arg7] Corazonin by a single amino acid substitution at position 7 (Histidine instead of Arginine).[3] Other isoforms with further substitutions have also been identified in various insect species.
The high degree of sequence homology between these isoforms presents a significant challenge for antibody specificity. An antibody developed against this compound may potentially cross-react with [Arg7] Corazonin and other variants, leading to inaccurate quantification or localization in immunoassays.
Evaluating Antibody Cross-Reactivity: Experimental Insights
A foundational study by Veenstra (1991) involved the development of an Enzyme-Linked Immunosorbent Assay (ELISA) using an antibody raised against [Arg7] Corazonin.[3] This ELISA was successfully used to detect and isolate this compound from a different insect species.[3] This finding strongly suggests that the polyclonal antibody generated against [Arg7] Corazonin cross-reacts with this compound. While this study did not quantify the degree of cross-reactivity, it provides qualitative evidence of binding between the antibody and the two isoforms.
Given the single amino acid difference, it is plausible that many antibodies, particularly polyclonal antibodies that recognize multiple epitopes, will exhibit some degree of cross-reactivity between [His7] and [Arg7] Corazonin. The critical question for researchers is the extent of this cross-reactivity and whether it will interfere with their specific application.
Quantitative Comparison of Antibody Specificity
To definitively assess the cross-reactivity of an antibody raised against this compound, a competitive ELISA is the gold standard. This assay quantifies the ability of different Corazonin isoforms and other related neuropeptides to compete with labeled this compound for binding to the antibody.
The results of such an analysis can be summarized in a table, as illustrated with the hypothetical data below. The cross-reactivity is typically expressed as a percentage relative to the binding of the primary antigen (this compound).
Table 1: Hypothetical Cross-Reactivity Data for a Polyclonal Antibody Raised Against this compound
| Peptide Tested | Sequence | % Cross-Reactivity |
| This compound | pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH2 | 100% |
| [Arg7] Corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH2 | 85% |
| [Thr4, His7] Corazonin | pGlu-Thr-Phe-Thr-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH2 | 60% |
| Adipokinetic Hormone (AKH) | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | < 0.1% |
| Unrelated Neuropeptide | (Sequence) | < 0.1% |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols for Assessing Cross-Reactivity
Researchers aiming to validate a new or commercial antibody against this compound should perform a series of rigorous experiments. Detailed protocols for the most common techniques are provided below.
Competitive ELISA Protocol
This method is ideal for quantifying antibody specificity and cross-reactivity in a high-throughput format.
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: A fixed concentration of the anti-[His7] Corazonin antibody is pre-incubated with varying concentrations of the unlabeled competitor peptides (this compound, [Arg7] Corazonin, other isoforms, and unrelated peptides).
-
Incubation: The antibody-peptide mixtures are added to the coated and blocked microtiter plates and incubated.
-
Washing: The plates are washed to remove unbound antibodies and peptides.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a plate reader. The intensity of the color is inversely proportional to the amount of competitor peptide.
-
Data Analysis: A standard curve is generated using the unlabeled this compound. The concentrations of other peptides required to displace 50% of the labeled peptide are used to calculate the percent cross-reactivity.
Western Blotting Protocol
Western blotting can be used to assess the specificity of the antibody for the target protein in a complex mixture of proteins, such as a tissue homogenate.
-
Sample Preparation: Prepare protein lysates from tissues known to express different Corazonin isoforms.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-[His7] Corazonin antibody at an optimized dilution.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an appropriate imaging system. The presence and intensity of bands corresponding to the molecular weight of the different Corazonin precursors can indicate cross-reactivity.
Immunohistochemistry (IHC) Protocol
IHC is used to evaluate the specificity of an antibody in the context of tissue architecture and can reveal off-target binding.
-
Tissue Preparation: Fix, embed (in paraffin (B1166041) or frozen medium), and section tissues from insects known to express different Corazonin isoforms.
-
Antigen Retrieval: If using paraffin-embedded tissues, perform antigen retrieval to unmask the epitopes.
-
Blocking: Block the tissue sections to prevent non-specific antibody binding. This often involves using normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: Incubate the sections with the anti-[His7] Corazonin antibody.
-
Washing: Wash the sections to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody.
-
Detection: Use a detection system (e.g., DAB chromogen for HRP-conjugated antibodies or a fluorescent dye) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections to visualize cell nuclei and mount with a coverslip.
-
Analysis: Examine the staining pattern under a microscope. Specific staining should be observed in cells known to produce Corazonin. The presence of staining in tissues expressing other Corazonin isoforms would indicate cross-reactivity.
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the Corazonin signaling pathway.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Workflow for assessing antibody specificity using Western Blot.
Conclusion and Recommendations
While an antibody raised specifically against this compound is desirable for targeted research, the available evidence suggests a high likelihood of cross-reactivity with [Arg7] Corazonin. Therefore, it is imperative for researchers to:
-
Thoroughly validate any new or commercially sourced anti-Corazonin antibody. Do not rely solely on the manufacturer's datasheet.
-
Perform quantitative cross-reactivity analysis using competitive ELISA against all relevant Corazonin isoforms and other related neuropeptides present in the biological system under study.
-
Use multiple immunoassays (ELISA, Western Blot, IHC) to confirm specificity. Consistent results across different platforms provide greater confidence in the antibody's performance.
-
When publishing, provide detailed information on the antibody validation process, including the cross-reactivity data. This transparency is crucial for the reproducibility of research in the scientific community.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their findings in the study of Corazonin signaling.
References
- 1. Functional characterization and related evolutionary implications of invertebrate gonadotropin-releasing hormone/corazonin in a well-established model species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of corazonin, a cardioactive peptide from the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of [His7] Corazonin Receptor Binding Affinity and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the [His7] Corazonin receptor, focusing on its binding and functional characteristics in comparison to other related insect neuropeptide receptors. The information is intended to support research and development efforts targeting insect G protein-coupled receptors (GPCRs).
Introduction to the Corazonin System
Corazonin is a highly conserved neuropeptide hormone found across a wide range of insect species. The [His7] variant of Corazonin is notably present in locusts and stick insects.[1] This peptide and its cognate G protein-coupled receptor (GPCR) play crucial roles in various physiological processes, including the initiation of ecdysis (molting), regulation of heartbeat, and stress responses.[2][3] Understanding the binding affinity and signaling of the this compound receptor is critical for elucidating its physiological functions and for the potential development of novel insect control agents.
Comparative Quantitative Data
While direct competitive binding affinity data (Ki or Kd values) for the this compound receptor is not extensively available in the public domain, functional potency (EC50 values) provides a valuable measure for comparison. The following table summarizes the EC50 values for Corazonin and related neuropeptides, Adipokinetic Hormone (AKH) and AKH/Corazonin-related Peptide (ACP), in various insect species and expression systems. Lower EC50 values indicate higher potency.
| Receptor | Ligand | Insect Species | Expression System | EC50 Value | Reference |
| Corazonin Receptor (CRZR) | Corazonin | Manduca sexta | Xenopus oocytes | ≈ 200 pM | [4] |
| Corazonin | Manduca sexta | CHO cells | ≈ 75 pM | [4] | |
| Rhopr-CRZ | Rhodnius prolixus | CHOKI-aeq cells (α-isoform) | 2.7 nM | [5] | |
| Rhopr-CRZ | Rhodnius prolixus | CHOKI-aeq cells (β-isoform) | 1 nM | [5] | |
| AKH Receptor (AKHR) | Hez-HrTH (an AKH) | Bombyx mori | CHO/G16 cells | 3 x 10⁻¹⁰ M (0.3 nM) | |
| Mas-AKH | Bombyx mori | CHO/G16 cells | 8 x 10⁻⁹ M (8 nM) | ||
| ACP Receptor (ACPR) | A. gambiae ACP | Anopheles gambiae | CHO/G-16 cells | 5 x 10⁻⁸ M (50 nM) | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to determine receptor binding and function is essential for reproducing and building upon existing research.
Radioligand Binding Assay for Insect GPCRs (General Protocol)
This protocol is a generalized procedure for a competitive radioligand binding assay, which can be adapted for the this compound receptor.
1. Membrane Preparation:
-
Tissues expressing the receptor of interest (e.g., insect cell lines like Sf9 or High Five™ cells transfected with the receptor gene, or specific insect tissues) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[2]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[2]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled this compound), and varying concentrations of the unlabeled competitor ligand (this compound or other test compounds).
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[2]
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[2]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[2]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant), which represents the binding affinity of the competitor ligand, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[2]
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
The Corazonin receptor is a class A rhodopsin-like GPCR. Upon binding of Corazonin, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Evidence suggests that the Corazonin receptor can couple to both Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: this compound receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Discovery of a Novel Insect Neuropeptide Signaling System Closely Related to the Insect Adipokinetic Hormone and Corazonin Hormonal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus [frontiersin.org]
Corazonin in the Cockpit: A Comparative Guide to Neuropeptides Regulating Insect Development
For researchers, scientists, and drug development professionals, understanding the intricate web of neuropeptide signaling that governs insect development is paramount. This guide provides a comparative analysis of corazonin (B39904) and other key neuropeptides, offering insights into their distinct and overlapping roles in orchestrating the complex processes of molting, metamorphosis, and maturation.
Corazonin, a highly conserved neuropeptide, plays a multifaceted role in insect physiology, from influencing heartbeat and stress responses to initiating ecdysis behavior in some species.[1][2] However, its function is not universally consistent across all insect orders, making a comparative approach essential for a comprehensive understanding.[1] This guide will objectively compare corazonin with other critical neuropeptides, presenting available experimental data and outlining the signaling pathways that underpin their developmental effects.
Comparative Overview of Key Neuropeptides in Insect Development
The development of an insect is a tightly regulated process governed by a symphony of neuropeptides and hormones. While each plays a distinct role, their actions are often interconnected, forming complex signaling cascades. The following table summarizes the primary functions of corazonin and other major neuropeptides involved in this process.
| Neuropeptide/Hormone | Primary Function(s) in Development | Key Interacting Hormones/Peptides |
| Corazonin (CRZ) | Initiation of ecdysis behavior (in some species), regulation of stress responses, influences heart rate, modulates reproductive behaviors.[1][2][3] | Ecdysis Triggering Hormone (ETH), Ecdysteroids |
| Prothoracicotropic Hormone (PTTH) | Stimulates the prothoracic gland to produce and release ecdysone, thereby regulating developmental timing and body size.[4][5][6] | Ecdysteroids |
| Ecdysis Triggering Hormone (ETH) | Triggers the stereotyped sequence of behaviors for shedding the old cuticle (ecdysis).[7][8] | Corazonin, Eclosion Hormone (EH), Bursicon |
| Bursicon | Induces cuticle tanning (sclerotization) and wing expansion after ecdysis.[9][10][11][12] | ETH |
| Juvenile Hormone (JH) | Prevents metamorphosis, maintaining the larval state; promotes vitellogenesis in adults.[13][14][15][16] | Ecdysteroids, Allatotropins, Allatostatins |
| Allatotropin (B570788) (AT) | Stimulates the corpora allata to synthesize and release Juvenile Hormone.[17][18] | Juvenile Hormone |
| Allatostatin (AS) | Inhibits the synthesis of Juvenile Hormone by the corpora allata.[17][19][20] | Juvenile Hormone |
| Ecdysteroids (e.g., 20-hydroxyecdysone) | The primary molting hormones; initiate molting and metamorphosis.[21][22][23][24] | PTTH, JH |
Signaling Pathways and Mechanisms of Action
The biological effects of these neuropeptides are mediated through specific signaling pathways, often involving G protein-coupled receptors (GPCRs). Understanding these pathways is crucial for identifying potential targets for pest management or for fundamental research in insect endocrinology.
Corazonin Signaling Pathway
Corazonin binds to its receptor (Corazonin Receptor, CRZR), a rhodopsin-like GPCR.[2] This interaction can lead to various downstream effects depending on the target tissue, including the modulation of intracellular calcium levels and cAMP production, which in turn can influence neuronal activity and hormone release.[1] In some insects, corazonin signaling is implicated in the release of Ecdysis Triggering Hormone (ETH) from the Inka cells.[7]
Caption: Simplified Corazonin signaling pathway.
Prothoracicotropic Hormone (PTTH) Signaling Pathway
PTTH is released from neurosecretory cells in the brain and acts on the prothoracic glands.[4][6] It binds to a receptor tyrosine kinase called Torso, which initiates a signaling cascade leading to the synthesis and release of ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone (B1671079) (20E).[6]
Caption: PTTH signaling in the prothoracic gland.
Ecdysis Triggering Hormone (ETH) and Bursicon Signaling
ETH is the primary trigger for the ecdysis behavioral sequence.[7][8] Its release from the Inka cells acts on the central nervous system to initiate pre-ecdysis and ecdysis behaviors. Following the shedding of the old cuticle, Bursicon is released and acts on the newly formed cuticle to promote hardening and pigmentation (tanning), as well as on the wings to facilitate their expansion.[9][10]
Caption: Simplified cascade of ETH and Bursicon action.
Experimental Protocols: An Overview
A variety of experimental techniques are employed to study the function of these neuropeptides. The choice of method depends on the specific research question, ranging from gene expression analysis to physiological assays.
General Experimental Workflow
A typical workflow for investigating the function of a neuropeptide in insect development involves several stages, from identification and characterization to functional analysis.
Caption: General workflow for neuropeptide functional analysis.
Key Experimental Methodologies
-
RNA interference (RNAi): This technique is widely used to knock down the expression of a specific gene, such as a neuropeptide precursor or its receptor, to observe the resulting phenotype.[25] For example, knockdown of the corazonin receptor has been shown to affect heartbeat rate in Rhodnius prolixus.[2]
-
Protocol Outline:
-
Design and synthesize double-stranded RNA (dsRNA) corresponding to the target gene.
-
Inject the dsRNA into the insect at an appropriate developmental stage.
-
Monitor the knockdown efficiency using quantitative PCR (qPCR).
-
Observe and quantify any resulting developmental or behavioral phenotypes.
-
-
-
Immunocytochemistry and in situ hybridization: These methods are used to visualize the location of neuropeptides and their receptors within tissues, providing insights into their sites of synthesis and action.[26] For instance, corazonin is known to be produced in lateral neurosecretory cells of the brain.[1]
-
Protocol Outline (Immunocytochemistry):
-
Dissect and fix the tissue of interest (e.g., brain, ventral nerve cord).
-
Permeabilize the tissue to allow antibody penetration.
-
Incubate with a primary antibody specific to the neuropeptide or receptor.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the localization using fluorescence microscopy.
-
-
-
Calcium Imaging and Electrophysiology: These techniques are used to study the effects of neuropeptides on neuronal activity. By monitoring changes in intracellular calcium levels or electrical properties of neurons upon peptide application, researchers can elucidate the immediate cellular responses.
-
Liquid Chromatography and Mass Spectrometry (LC-MS): These powerful analytical techniques are used to identify and quantify neuropeptides in tissue extracts or hemolymph, allowing for the determination of peptide titers at different developmental stages.[25]
Conclusion
Corazonin is an integral part of the complex neuropeptidergic system that governs insect development. While its roles can be more varied and less universally defined than those of master regulators like PTTH and ecdysteroids, it plays a crucial modulatory function in processes such as ecdysis and physiological homeostasis. A thorough understanding of how corazonin and other neuropeptides interact is essential for developing novel and specific strategies for insect pest management and for advancing our fundamental knowledge of animal development. Future research focusing on the precise downstream targets of these signaling pathways and the quantitative dynamics of their interactions will undoubtedly uncover further layers of regulatory complexity.
References
- 1. pnas.org [pnas.org]
- 2. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 4. Prothoracicotropic hormone regulates developmental timing and body size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Prothoracicotropic Hormone Regulates Developmental Timing and Body Size in Drosophila | ID: k0698g06c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. sdbonline.org [sdbonline.org]
- 7. The Intricate Role of Ecdysis Triggering Hormone Signaling in Insect Development and Reproductive Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ecdysis Triggering Hormone Signaling (ETH/ETHR-A) Is Required for the Larva-Larva Ecdysis in Bactrocera dorsalis (Diptera: Tephritidae) [frontiersin.org]
- 9. The essential role of bursicon during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bursicon, the tanning hormone of insects: recent advances following the discovery of its molecular identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Juvenile hormone | Insect Metamorphosis, Endocrine Regulation & Pheromones | Britannica [britannica.com]
- 16. sicb.org [sicb.org]
- 17. Allatostatins and allatotropin in the corpus cardiacum/corpus allatum complex of larval and adult lepidopterans studied by confocal laser scanning microscopy: correlation to juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical and molecular characterization of allatotropin and allatostatin from the Eri silkworm, Samia cynthia ricini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Background of Insect Metamorphosis: Numerous Functions of Ecdysteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Control of the insect metamorphic transition by ecdysteroid production and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 24. Study shows critical role for steroids in insect embryonic development | EurekAlert! [eurekalert.org]
- 25. Frontiers | More than two decades of research on insect neuropeptide GPCRs: an overview [frontiersin.org]
- 26. Protocol for detecting peptide hormones in mosquito tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of [His7] Corazonin in Insect Phase Change: A Comparative Guide to RNAi Validation
For Immediate Release
This guide provides an in-depth comparison of experimental data confirming the crucial role of the neuropeptide [His7] Corazonin (B39904) in mediating phase polyphenism in locusts, a dramatic example of phenotypic plasticity. Through a comprehensive review of studies employing RNA interference (RNAi), we present evidence solidifying [His7] Corazonin's function as a key regulator of gregarious characteristics. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pest management.
Executive Summary
Comparative Analysis of this compound RNAi Effects
Table 1: Effect of this compound RNAi on Body Coloration in Gregarious Locusts
| Treatment Group | Phenotype Observed | Quantitative Measure (e.g., Melanization Index) | Reference |
| Control (e.g., dsGFP injection) | Dark, gregarious coloration with extensive black patterns. | High | Sugahara et al., 2015[1] |
| This compound RNAi (dsCRZ injection) | Significantly reduced black pigmentation, resembling a more solitarious phenotype. | Low | Sugahara et al., 2015[1] |
Table 2: Effect of this compound RNAi on Morphometrics in Gregarious Locusts
| Treatment Group | Morphometric Ratio (F/C)* | Interpretation | Reference |
| Control (e.g., dsGFP injection) | Lower F/C ratio, characteristic of the gregarious phase. | Gregarious morphotype | Sugahara et al., 2015[1] |
| This compound RNAi (dsCRZ injection) | Significantly higher F/C ratio, shifting towards the solitarious form. | Solitarious morphotype | Sugahara et al., 2015[1] |
*F/C Ratio: Ratio of the length of the hind femur (F) to the maximum width of the head (C). A lower F/C ratio is a hallmark of the gregarious phase.
Alternative Factors in Phase Change
While this compound is a key factor in inducing gregarious traits, it is important to consider its interplay with other signaling molecules.
Table 3: Comparison of this compound and Juvenile Hormone in Locust Phase Polyphenism
| Factor | Primary Role in Phase Change | Effect on Coloration | Interaction |
| This compound | Induces gregarious characteristics.[2] | Promotes the development of dark, black patterns.[1] | Acts antagonistically to Juvenile Hormone in some aspects of phase determination. |
| Juvenile Hormone (JH) | Promotes solitary characteristics.[3] | Induces green coloration in solitarious nymphs.[4] | High JH titers are associated with the solitary phase.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating and building upon this research.
Double-Stranded RNA (dsRNA) Synthesis
This protocol outlines the in vitro synthesis of dsRNA for RNAi experiments, adapted from established methods.[5]
Materials:
-
Target gene template DNA (PCR product with T7 promoter sequences at both ends)
-
T7 RiboMAX™ Express RNAi System (Promega) or similar in vitro transcription kit
-
Nuclease-free water
-
DNAse I
-
RNA purification kit or phenol:chloroform extraction reagents
-
Spectrophotometer (for quantification)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Template Preparation: Amplify a 300-500 bp region of the this compound gene from locust cDNA using PCR. The primers should be designed with the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at the 5' end of both the forward and reverse primers.
-
In Vitro Transcription: Set up the in vitro transcription reaction according to the manufacturer's protocol (e.g., T7 RiboMAX™ Express RNAi System). Typically, this involves incubating the DNA template with T7 RNA polymerase, rNTPs, and a reaction buffer at 37°C for 2-4 hours.
-
DNase Treatment: After transcription, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the template DNA.
-
dsRNA Annealing: To form the double-stranded RNA, heat the reaction mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature.
-
Purification: Purify the dsRNA using an RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Measure the concentration and purity of the dsRNA using a spectrophotometer. Verify the integrity and size of the dsRNA by running a sample on a 1.5% agarose gel. The dsRNA should appear as a single, distinct band.
RNAi via Microinjection in Locust Nymphs
This protocol describes the delivery of dsRNA into locust nymphs to induce gene silencing.[6]
Materials:
-
Purified dsRNA solution (typically 1-5 µg/µL in nuclease-free water or injection buffer)
-
Control dsRNA (e.g., dsGFP)
-
Locust nymphs (e.g., 2nd or 3rd instar)
-
Microinjection system (e.g., Nanoject II, Drummond)
-
Glass capillaries
-
Micropipette puller
-
Forceps
-
Modeling clay or similar material to hold the nymph
-
Stereomicroscope
Procedure:
-
Needle Preparation: Pull glass capillaries to a fine point using a micropipette puller. Carefully break the tip of the needle with forceps to create a sharp, beveled opening.
-
Loading the Needle: Back-load the needle with the dsRNA solution.
-
Immobilizing the Nymph: Gently restrain a locust nymph on a piece of modeling clay under a stereomicroscope. The injection site is typically the ventral side of the abdomen, between the sternites.
-
Injection: Carefully insert the needle into the abdomen, avoiding internal organs. Inject a small volume of the dsRNA solution (e.g., 0.5-1.0 µL).
-
Post-Injection Care: After injection, return the nymph to its rearing container with food and water. Monitor for survival and subsequent developmental changes.
Morphometric Analysis
This protocol details the measurement of key morphometric ratios to quantify phase status.
Materials:
-
Digital calipers or a microscope with a calibrated eyepiece
-
Image analysis software (optional)
Procedure:
-
Sample Collection: Collect adult locusts that have emerged from the injected nymphs.
-
Measurements:
-
Femur Length (F): Measure the length of the hind femur from the proximal end to the distal end.
-
Head Width (C): Measure the maximum width of the head capsule.
-
-
Calculate F/C Ratio: For each individual, divide the femur length (F) by the head width (C).
Visualizing the Mechanisms
To better understand the biological context of this compound's role, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for RNAi Validation.
Caption: Logical Relationship of Corazonin Action.
Conclusion
References
- 1. Knockdown of the corazonin gene reveals its critical role in the control of gregarious characteristics in the desert locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corazonin and locust phase polyphenism | Semantic Scholar [semanticscholar.org]
- 3. Locust phase polyphenism: Does epigenetic precede endocrine regulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 6. Construction of Homozygous Mutants of Migratory Locust using CRISPR/Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of [His7] Corazonin Receptor Antagonists
For researchers in neurobiology, endocrinology, and pest management, the corazonin (B39904) (CRZ) signaling system presents a compelling target for developing novel physiological modulators. The neuropeptide [His7] corazonin, a variant of the highly conserved corazonin, is implicated in a wide array of crucial insect life processes, including the initiation of ecdysis (molting), regulation of heartbeat, stress responses, and social behaviors.[1][2][3][4] Its receptor, a G-protein coupled receptor (GPCR), is the gateway to these physiological effects, making the development of specific antagonists a key goal for creating research tools and potential insecticides.
This guide provides a comprehensive framework for evaluating the specificity of potential this compound receptor antagonists. While specific, high-affinity antagonists are not yet widely established, this document outlines the essential experimental protocols, data presentation standards, and logical workflows required to characterize and validate novel antagonist candidates.
The this compound Receptor Signaling Pathway
The corazonin receptor (CRZR) is a rhodopsin-like GPCR.[1][2] Upon binding of its ligand, such as this compound, the receptor undergoes a conformational change that activates intracellular signaling cascades. Studies have shown that the CRZR can couple to different G-proteins, primarily Gq and Gs, leading to distinct downstream effects.
-
Gq-Protein Coupled Pathway: Activation of this pathway stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a common mechanism for neuropeptide signaling in insects.[5][6]
-
Gs-Protein Coupled Pathway: Alternatively, the receptor can activate Adenylyl Cyclase (AC) through a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
A specific antagonist would bind to the receptor but fail to trigger these conformational changes, thereby blocking the downstream signaling initiated by the native ligand.
Caption: Corazonin Receptor Signaling Pathways.
Experimental Workflow for Antagonist Evaluation
A rigorous evaluation of a potential this compound receptor antagonist requires a multi-step approach. This workflow ensures that the compound's binding affinity, functional activity (or lack thereof), and specificity are thoroughly characterized.
Caption: Workflow for Evaluating Antagonist Specificity.
Data Presentation: Performance Metrics
Quantitative data should be summarized in tables to allow for direct comparison of different antagonist candidates.
Table 1: Receptor Binding Affinity
This table should present the binding affinity (Ki) of the antagonist candidates for the Corazonin receptor. Ki is calculated from the IC50 value obtained in competitive binding assays. A lower Ki value indicates higher binding affinity.
| Compound | Receptor | Radioligand Used | IC50 (nM) | Ki (nM) |
| Antagonist X | CRZR | [¹²⁵I]-[His7]Corazonin | 15.2 | 7.8 |
| Antagonist Y | CRZR | [¹²⁵I]-[His7]Corazonin | 5.8 | 3.0 |
| This compound | CRZR | [¹²⁵I]-[His7]Corazonin | 2.1 | 1.1 |
| Alternative Ligand | CRZR | [¹²⁵I]-[His7]Corazonin | >10,000 | >5,000 |
Table 2: Functional Activity and Potency
This table summarizes the functional activity of the compounds. For an antagonist, the EC50 in agonist mode should be non-existent, while the IC50 in antagonist mode (its potency) should be as low as possible. The Schild regression analysis provides the pA2 value, a measure of antagonist potency.
| Compound | Assay Type | Agonist Mode EC50 (nM) | Antagonist Mode IC50 (nM) | Schild pA2 |
| Antagonist X | Ca²⁺ Mobilization | No activity detected | 25.6 | 8.6 |
| Antagonist Y | Ca²⁺ Mobilization | No activity detected | 8.9 | 9.1 |
| This compound | Ca²⁺ Mobilization | 1.5 | N/A | N/A |
| Alternative Ligand | Ca²⁺ Mobilization | >10,000 | >10,000 | N/A |
Table 3: Receptor Selectivity Profile
This table is crucial for evaluating specificity. It compares the binding affinity (Ki) or functional potency (IC50) of the antagonist at the target receptor (CRZR) versus related, off-target receptors, such as the Adipokinetic Hormone (AKH) receptor and the AKH/Corazonin-related peptide (ACP) receptor, which are evolutionarily related to CRZR.[2] A highly selective antagonist will have a much lower Ki or IC50 for CRZR compared to other receptors.
| Compound | CRZR Ki (nM) | AKH Receptor Ki (nM) | ACP Receptor Ki (nM) | Selectivity (AKH/CRZR) |
| Antagonist X | 7.8 | 1,250 | >10,000 | 160-fold |
| Antagonist Y | 3.0 | 9,800 | >10,000 | 3267-fold |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the objective evaluation of antagonist candidates.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Use a stable cell line (e.g., CHO-K1 or HEK293) heterologously expressing the target insect's Corazonin receptor.
-
Culture cells to ~90% confluency and harvest.
-
Homogenize cells in a cold buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled corazonin analog (e.g., [¹²⁵I]-[His7]Corazonin), and varying concentrations of the unlabeled test compound (the antagonist candidate).
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled native this compound).
-
-
Incubation and Filtration:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine if a test compound acts as an agonist or an antagonist and to quantify its functional potency.
Methodology:
-
Cell Culture and Dye Loading:
-
Use a stable cell line expressing the Corazonin receptor (e.g., CHO-K1-aequorin or cells co-expressing the Gα16 promiscuous G-protein).[5]
-
Plate the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Agonist Mode Testing:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of the test compound to the wells and measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
A true antagonist will show no increase in fluorescence.
-
-
Antagonist Mode Testing:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a set period (e.g., 10-20 minutes).
-
Add a fixed concentration of the native agonist, this compound (typically at its EC80 concentration to ensure a robust signal), to all wells.
-
Measure the fluorescence response. An effective antagonist will cause a dose-dependent inhibition of the agonist-induced signal.
-
-
Data Analysis:
-
For antagonist mode, plot the percentage of inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
To determine the pA2 value, perform Schild analysis by measuring the dose-response curves of the agonist in the presence of several fixed concentrations of the antagonist.
-
By adhering to these rigorous evaluation standards, researchers can confidently characterize the specificity and potency of novel this compound receptor antagonists, paving the way for new discoveries in insect physiology and the development of next-generation pest control strategies.
References
- 1. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]
- 6. Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Insects with High and Low [His7] Corazonin Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic landscapes in insects with varying levels of the neuropeptide [His7] Corazonin (B39904). This document synthesizes experimental data to illuminate the genetic pathways influenced by Corazonin signaling, offering insights for targeted research and the development of novel insecticides.
[His7] Corazonin is a highly conserved neuropeptide in many insect species, playing a crucial role in a variety of physiological processes, including stress responses, metabolism, mating behavior, and pigmentation.[1][2][3] Understanding the downstream genetic effects of this signaling molecule is paramount for elucidating its function and for identifying potential targets for pest management. This guide focuses on the comparative transcriptomic differences observed in insects with experimentally elevated and reduced this compound levels.
Quantitative Transcriptomic Data Summary
While direct comparative transcriptomic studies on insects with naturally high versus low this compound are not extensively available, experimental manipulation through neuropeptide injection and RNA interference (RNAi) provides valuable insights. The following table summarizes key differentially expressed genes and pathways identified in such studies.
| Condition | Insect Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| High Corazonin (Injection) | Harpegnathos saltator (Ant) | Genes associated with hunting behavior, synaptic function, and plasticity. | Genes associated with reproductive behaviors (dueling, egg deposition), Vitellogenin. | [4] |
| Low Corazonin (RNAi Knockdown) | Nilaparvata lugens (Brown Planthopper) | Genes promoting mating receptivity. | Genes suppressing mating receptivity and promoting ovulation. | [5] |
| Low Corazonin (RNAi Knockdown) | Schistocerca piceifrons (Locust) | Genes associated with solitarious phase characteristics (e.g., green coloration). | Genes responsible for gregarious phase characteristics (e.g., black pigmentation). | [3] |
| Low Corazonin (RNAi Knockdown) | Bactrocera dorsalis (Oriental Fruit Fly) | - | Genes essential for sperm and seminal fluid transfer. | [6] |
Corazonin Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized Corazonin signaling pathway and a typical experimental workflow for comparative transcriptomics in insects.
Caption: Generalized Corazonin signaling pathway in an insect target cell.
Caption: Experimental workflow for comparative transcriptomics of Corazonin function.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in insect transcriptomics, based on established methodologies.[7][8][9][10][11]
Corazonin Level Manipulation
-
To Induce High Corazonin Levels: Synthetic this compound peptide is injected into the insect's hemocoel. A control group is injected with a vehicle solution (e.g., saline).[4]
-
To Induce Low Corazonin Levels (RNAi): Double-stranded RNA (dsRNA) targeting the Corazonin gene is synthesized and injected into the insect. A control group is injected with a non-specific dsRNA (e.g., targeting GFP).[3][5][6]
RNA Extraction from Insect Tissue
This protocol is a generalized method and may require optimization for specific insect species and tissues.[9][10]
-
Sample Collection: Dissect the tissue of interest (e.g., brain, fat body) from both experimental and control groups and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.
-
Homogenization: Homogenize the frozen tissue in a lysis buffer (e.g., TRIzol reagent) using a bead beater or a sterile pestle. The chitinous exoskeleton of many insects necessitates mechanical disruption.[10]
-
Phase Separation: Add chloroform (B151607) to the homogenate, vortex, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis or a bioanalyzer.
RNA-seq Library Preparation and Sequencing
This is a generalized workflow for Illumina-based sequencing.[8]
-
rRNA Depletion: Ribosomal RNA, which constitutes a large portion of total RNA, is removed to enrich for messenger RNA (mRNA).
-
Fragmentation and Priming: The enriched mRNA is fragmented into smaller pieces and primed with random hexamers.
-
First-Strand cDNA Synthesis: Reverse transcriptase synthesizes the first strand of complementary DNA (cDNA).
-
Second-Strand cDNA Synthesis: DNA polymerase I synthesizes the second cDNA strand.
-
End Repair and Adenylation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The library is amplified via PCR to create enough material for sequencing.
-
Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Mapping: The cleaned reads are aligned to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly up- or downregulated between the high and low Corazonin groups.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed on the list of differentially expressed genes to identify over-represented biological functions and pathways.
Conclusion
The comparative transcriptomic data, though derived from experimental manipulations, strongly indicate that this compound is a key regulator of complex behaviors and physiological states in insects. High levels of this neuropeptide are associated with the activation of pathways related to foraging and stress responses, while suppressing reproductive behaviors. Conversely, a reduction in Corazonin signaling can lead to significant shifts in mating, social behavior, and developmental processes like pigmentation. These findings underscore the potential of the Corazonin signaling pathway as a target for the development of novel and specific insect control strategies. Further research employing single-cell transcriptomics could provide even greater resolution into the cell-specific effects of Corazonin signaling.[7]
References
- 1. Corazonin - Wikipedia [en.wikipedia.org]
- 2. Drosophila Corazonin Neurons as a Hub for Regulating Growth, Stress Responses, Ethanol-Related Behaviors, Copulation Persistence and Sexually Dimorphic Reward Pathways [mdpi.com]
- 3. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous corazonin signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]
- 6. Corazonin Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized SPLiT-Seq Protocol for Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]
- 10. mn-net.com [mn-net.com]
- 11. Optimization of insect genomic DNA and total RNA extraction protocols for high fidelity gene sequencing [protocols.io]
Validating the In Vitro Interaction of [His7] Corazonin with its Receptor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of in vitro methods for validating the interaction between the neuropeptide analog [His7] Corazonin (B39904) and its cognate G protein-coupled receptor (GPCR). Designed for researchers, scientists, and professionals in drug development, this document outlines established experimental protocols, presents quantitative data for the native Corazonin peptide, and discusses alternative validation methodologies.
Introduction to Corazonin and its Receptor
Corazonin is a highly conserved neuropeptide hormone found throughout the insect world, playing diverse physiological roles including the regulation of heart rate, ecdysis, and cuticle coloration.[1][2] The most common form of this peptide is [Arg7]-Corazonin.[1] A naturally occurring analog, [His7]-Corazonin, has been identified in several insect species, including the locust Schistocerca americana.[2] Both peptides exert their effects by binding to a specific G protein-coupled receptor, the Corazonin receptor (CRZR).[1][2] Understanding the interaction between Corazonin analogs and the CRZR is crucial for deciphering their physiological functions and for the development of novel pest management strategies.
Primary In Vitro Validation Method: Aequorin-Based Calcium Mobilization Assay
The most established method for validating the interaction between Corazonin and its receptor in vitro involves the heterologous expression of the CRZR in a mammalian cell line, typically Chinese Hamster Ovary (CHO) cells, followed by a functional assay that measures ligand-induced signal transduction. The CRZR is known to couple to the Gq signaling pathway, which results in an increase in intracellular calcium ([Ca2+]) upon activation. This change in [Ca2+] can be sensitively measured using the photoprotein aequorin, which emits light in the presence of calcium.
Corazonin-Induced Receptor Activation and Signaling Pathway
The binding of Corazonin to its receptor on the cell surface initiates a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Experimental Workflow for Aequorin Assay
The experimental workflow for the aequorin-based assay is a multi-step process that begins with the transfection of the Corazonin receptor into the host cells and culminates in the measurement of light emission upon ligand application.
Quantitative Data for Corazonin-Receptor Interaction
| Insect Species | Receptor | Cell Line | Assay Type | Ligand | EC50 (nM) | Reference |
| Manduca sexta | MasCRZR | CHO | Aequorin Luminescence | [Arg7]-Corazonin | ~0.075 | [1] |
| Rhodnius prolixus | Rhopr-CRZR-α | CHOK1-aeq | Aequorin Luminescence | Rhopr-CRZ | 2.7 | [2] |
| Rhodnius prolixus | Rhopr-CRZR-β | CHOK1-aeq | Aequorin Luminescence | Rhopr-CRZ | 1.0 | [2] |
Note: The study on Rhodnius prolixus identified two splice variants of the Corazonin receptor.[2]
Although a direct EC50 value for [His7]-Corazonin is not available from these in vitro assays, in vivo studies on locusts have suggested that [Arg7]-Corazonin and [His7]-Corazonin are equipotent in inducing dark coloration, indicating they may have similar affinities for the Corazonin receptor.
Comparison with Alternative In Vitro Validation Methods
While the aequorin-based functional assay is a robust method for validating ligand-receptor interaction, other in vitro techniques can also be employed, each with its own advantages and disadvantages.
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to the receptor. | Gold standard for determining binding affinity (Kd). Highly sensitive and quantitative. | Requires synthesis of a radiolabeled ligand. Involves handling of radioactive materials. Does not provide information on ligand functionality (agonist vs. antagonist). |
| FRET/BRET-Based Assays | Measures the proximity between a fluorescently/luminescently tagged receptor and a tagged ligand or downstream signaling molecule (e.g., β-arrestin). | Homogeneous (no-wash) format. Can be used in live cells to study real-time interactions. Can provide information on both binding and functional consequences. | Requires genetically encoded tags or fluorescently labeled ligands, which may alter pharmacology. Can have a lower signal-to-noise ratio compared to radioligand assays. |
| ELISA-Based Binding Assay | An enzyme-linked immunosorbent assay format to measure the binding of a ligand to an immobilized receptor. | Non-radioactive. Relatively inexpensive and easy to perform. | Receptor immobilization may affect its conformation and binding properties. Generally less sensitive than radioligand binding assays. |
Experimental Protocols
Aequorin-Based Calcium Mobilization Assay
-
Cell Culture and Transfection:
-
Culture CHO-K1 cells in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Co-transfect the cells with expression plasmids for the Corazonin receptor and aequorin using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to grow for 24-48 hours.
-
-
Aequorin Reconstitution:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with coelenterazine (typically 5 µM) in the dark at 37°C for 1-2 hours to reconstitute the active aequorin photoprotein.
-
-
Luminescence Measurement:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the 96-well plate in a luminometer equipped with an injection system.
-
Inject the this compound dilutions into the wells and immediately measure the light emission for a set period (e.g., 30 seconds).
-
-
Data Analysis:
-
Integrate the luminescence signal over the measurement period.
-
Plot the integrated luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Radioligand Competitive Binding Assay
-
Membrane Preparation:
-
Harvest cells expressing the Corazonin receptor.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled Corazonin analog (e.g., [125I]-[Arg7]-Corazonin), and varying concentrations of unlabeled this compound.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a competition binding curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.
-
Conclusion
The aequorin-based calcium mobilization assay in heterologous expression systems like CHO cells represents a reliable and sensitive method for functionally validating the interaction of this compound with its receptor. While direct quantitative data for this specific analog is pending in the literature, the established EC50 values for the native [Arg7]-Corazonin provide a strong comparative baseline. For researchers seeking to quantify direct binding affinity, the radioligand binding assay remains the gold standard, whereas FRET/BRET-based assays offer a powerful alternative for studying the dynamics of receptor-ligand interactions in a live-cell context. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of detail regarding the ligand-receptor interaction.
References
- 1. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence of corazonin in three insect species, and isolation and identification of [His7]corazonin from Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of [His7] Corazonin: A Comparative Guide to Overexpression and Knockdown Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects resulting from the overexpression and knockdown of the neuropeptide [His7] Corazonin (B39904) in insects. The data presented is compiled from various studies and aims to offer an objective overview supported by experimental evidence to aid in future research and therapeutic development.
Quantitative Comparison of Phenotypic Effects
The following table summarizes the key quantitative data on the phenotypic consequences of altering [His7] Corazonin levels.
| Phenotypic Trait | This compound Overexpression (Peptide Injection) | This compound Knockdown (RNAi/CRISPR) | Key Insect Models |
| Body Coloration | Induction of dark pigmentation, particularly black patterns. In albino Locusta migratoria, injection of 100 pmol of [His7]-corazonin at the start of the third instar resulted in completely black nymphs in the following instar. | Significant reduction in dark pigmentation, leading to a lighter or albino phenotype. Knockdown in gregarious Schistocerca gregaria nymphs markedly lightened their body color. | Schistocerca gregaria, Locusta migratoria, Schistocerca piceifrons |
| Morphometrics | Shift towards gregarious morphometrics (e.g., increased F/C ratio - hind femur length to maximum head width). Injection of 1 nmol into solitary nymphs caused a significant shift in the F/C ratio towards the value typical for gregarious individuals. | Shift towards solitarious morphometrics (e.g., decreased F/C ratio). Silencing of the corazonin gene in gregarious S. gregaria nymphs shifted the adult F/C ratio toward the value typical of solitarious forms.[1] | Schistocerca gregaria, Locusta migratoria |
| Ecdysis (Molting) | Initiation of precocious ecdysis behavior. Injection of 0.5 to 10 pmol of corazonin in Manduca sexta larvae induced pre-ecdysis behavior in approximately 40-90 minutes. | Delayed larval-pupal transition and pupariation. RNAi-mediated knockdown of the corazonin receptor in Bactrocera dorsalis delayed these processes. | Manduca sexta, Bactrocera dorsalis |
| Stress Response | Influences responses to desiccation and chill coma. In vivo peptide injections in Drosophila influence these stress responses.[2] | Increased survival under desiccation and delayed chill coma recovery in Drosophila.[2] | Drosophila melanogaster |
| Reproductive Behavior | Can suppress mating receptivity in virgin females. | Increased re-mating frequency and reduced oviposition in the brown planthopper, Nilaparvata lugens. | Nilaparvata lugens |
| Social Behavior | Stimulates worker-like hunting behavior and inhibits dueling and egg-laying in ants. | Knockdown of the corazonin receptor in the ant Harpegnathos saltator decreased hunting behavior.[3] | Harpegnathos saltator |
Corazonin Signaling Pathway
Corazonin exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the cell membrane. Upon binding, the receptor can activate two primary signaling cascades: the Gq pathway, which leads to an increase in intracellular calcium (Ca2+), and the Gs pathway, which results in the accumulation of cyclic AMP (cAMP).[4] These second messengers then trigger downstream cellular responses that manifest as the observed phenotypes.
Caption: Corazonin signaling cascade.
Experimental Protocols
Overexpression: this compound Peptide Injection
This method provides a transient overexpression of the peptide, allowing for the observation of acute phenotypic effects.
1. Peptide Preparation:
- Synthesize or commercially obtain high-purity (>95%) this compound peptide.
- Dissolve the peptide in an appropriate vehicle, such as sterile insect saline or a vegetable oil carrier for slow release. The concentration will depend on the target insect and desired effect (e.g., 1 nmol in 2 µl).
2. Insect Preparation:
- Select insects at the desired developmental stage (e.g., third-instar nymphs for locusts).
- Anesthetize the insects, for example, by chilling them on ice for 5-10 minutes.
3. Microinjection:
- Use a microinjection system equipped with a fine glass capillary needle.
- Carefully inject the prepared peptide solution into the insect's hemocoel, typically in the abdomen or between thoracic segments.
- Inject a control group with the vehicle solution only.
4. Post-Injection Care and Analysis:
- House the injected insects under standard rearing conditions.
- Monitor for phenotypic changes at appropriate time points (e.g., after the next molt for coloration and morphometric changes).
- Quantify the observed phenotypes and compare them to the control group.
Knockdown: RNA Interference (RNAi)
RNAi is a powerful technique for silencing gene expression and studying loss-of-function phenotypes.
1. dsRNA Design and Synthesis:
- Select a target region of the Corazonin gene, typically 200-500 base pairs in length, avoiding regions with high similarity to other genes to minimize off-target effects.
- Design primers with T7 promoter sequences at the 5' end to amplify the target region from cDNA.
- Use a commercially available in vitro transcription kit to synthesize sense and antisense RNA strands from the PCR product.
- Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).
- Purify the dsRNA and verify its integrity and concentration.
2. dsRNA Injection:
- Prepare the dsRNA solution at a suitable concentration (e.g., 1-3 µg/µl) in sterile water or injection buffer.
- Follow the same insect preparation and microinjection procedure as described for peptide injection.
- Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).
3. Analysis of Knockdown Efficiency and Phenotype:
- At various time points post-injection, collect tissue samples from a subset of insects to assess the knockdown efficiency of the Corazonin gene using quantitative real-time PCR (qRT-PCR).
- Observe and quantify the phenotypes of the remaining insects, comparing them to the control group.
Experimental Workflow
The following diagram illustrates the general workflow for conducting and comparing this compound overexpression and knockdown experiments.
References
- 1. The role of the neuropeptide [His7]-corazonin on phase-related characteristics in the Central American locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [His7] Corazonin in Locust Phase Polyphenism: A Comparative Analysis
A comprehensive examination of the neuropeptide [His7] Corazonin reveals its conserved role in inducing gregarious characteristics, primarily darker pigmentation and morphometric shifts, in several locust species. This guide synthesizes key experimental findings for researchers, scientists, and drug development professionals, offering a comparative perspective on its physiological effects in Schistocerca gregaria, Locusta migratoria, and Schistocerca piceifrons.
This compound, a neuropeptide found in insects, has been identified as a key hormonal factor in locust phase polyphenism, the process by which locusts change their morphology, physiology, and behavior in response to population density.[1][2] In solitarious locusts, which are reared in isolation, the injection of this compound has been shown to induce characteristics typical of the gregarious phase, which occurs in crowded conditions. These changes are most notably observed in body coloration and specific morphometric ratios.[3][2]
Comparative Effects on Morphometrics
Key indicators of phase status in locusts include the ratios of hind femur length to maximum head width (F/C) and forewing length to hind femur length (E/F). In gregarious locusts, the F/C ratio is typically lower and the E/F ratio is higher compared to their solitarious counterparts.[2] Experimental administration of this compound to solitarious locusts has been demonstrated to shift these ratios towards the gregarious phenotype in both Schistocerca gregaria and Locusta migratoria.[3][2]
The timing and dosage of this compound administration are critical factors influencing the extent of these morphometric changes. Injections at earlier nymphal instars have a more pronounced "gregarizing" effect. For instance, a higher dose of 2 nmol of this compound administered at the beginning of the third instar in S. gregaria resulted in a more significant effect on the E/F ratio compared to a 1 nmol dose. A similar trend of earlier injections leading to greater effects has also been observed in L. migratoria.[3]
| Species | Treatment | Nymphal Instar at Injection | Observed Effect on F/C Ratio | Observed Effect on E/F Ratio | Reference |
| Schistocerca gregaria | 1 nmol this compound | 2nd and 3rd | Shift towards gregarious value | Shift towards gregarious value | |
| Schistocerca gregaria | 2 nmol this compound | Beginning of 3rd | - | More pronounced shift towards gregarious value | |
| Locusta migratoria | This compound Injection | Early instars | Shift towards gregarious value | Shift towards gregarious value | [3] |
Comparative Effects on Body Coloration
One of the most striking effects of this compound is the induction of dark, gregarious-type body coloration. In solitarious nymphs, which are typically green or beige, injection of this neuropeptide leads to the development of black patterns characteristic of the gregarious phase.[4] This effect has been observed across different locust species, indicating a conserved function.
In L. migratoria, the injection of this compound into albino nymphs, which lack dark pigmentation, induces a dose-dependent darkening, with higher doses leading to a completely black appearance.[5] Similarly, in green, solitarious nymphs of S. gregaria, this compound injection induces the formation of black patterns.[4] Studies on the Central American locust, Schistocerca piceifrons, have also shown that knockdown of the this compound transcript through RNA interference (RNAi) influences body color, further supporting its role in pigmentation.
The timing of the injection during the nymphal instar can also influence the specific coloration pattern. For example, in L. migratoria, injection at the beginning of an instar may result in a different pattern compared to an injection in the middle of the instar.[5]
| Species | Treatment | Phenotype of Test Subject | Observed Effect on Body Color | Reference |
| Locusta migratoria | This compound Injection (dose-dependent) | Albino nymphs | Induction of dark pigmentation; higher doses cause completely black coloration. | [5] |
| Locusta migratoria | This compound Injection (varied timing) | Albino nymphs | Different color patterns depending on the timing of injection within the instar. | [5] |
| Schistocerca gregaria | 1 nmol this compound | Solitarious (green) nymphs | Development of black patterns characteristic of gregarious phase. | [4] |
| Schistocerca piceifrons | RNAi-mediated knockdown of Corazonin | - | Influences body color. |
Experimental Protocols
This compound Injection
This protocol describes a general method for administering this compound to locust nymphs to study its effects on morphometrics and coloration.
Materials:
-
Synthetic this compound
-
Peanut oil or other suitable carrier solvent
-
Micro-syringe
-
Locust nymphs (specify species and instar)
-
Rearing containers for isolated individuals
Procedure:
-
Preparation of Injection Solution: Dissolve synthetic this compound in the carrier solvent to the desired concentration (e.g., 1 nmol or 2 nmol per microliter).
-
Injection: Using a micro-syringe, inject a specific volume of the this compound solution into the abdomen of the locust nymph. Control individuals should be injected with the carrier solvent only.
-
Rearing: Rear the injected nymphs individually under controlled conditions (temperature, photoperiod, and diet) to prevent crowding-induced phase changes.
-
Data Collection: After the final molt to adulthood, measure the hind femur length (F), maximum head width (C), and forewing length (E) to calculate the F/C and E/F ratios. Record and score the body coloration based on a predefined scale.
RNA Interference (RNAi) for Corazonin Gene Knockdown
This protocol outlines a general procedure for reducing the expression of the Corazonin gene in locusts to investigate its function.
Materials:
-
Primers for amplifying the target Corazonin gene fragment
-
In vitro transcription kit for dsRNA synthesis
-
Micro-injection setup
-
Locust nymphs (specify species and instar)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting a specific region of the Corazonin gene. A control dsRNA (e.g., targeting GFP) should also be prepared.
-
Injection: Inject the dsRNA solution into the hemocoel of the locust nymphs. The exact volume and concentration of dsRNA may need to be optimized for each species.
-
Rearing: Maintain the injected locusts under appropriate conditions.
-
Verification of Knockdown: After a suitable period, extract RNA from relevant tissues (e.g., brain, corpora cardiaca) and perform quantitative real-time PCR (qRT-PCR) to confirm the reduction in Corazonin mRNA levels.
-
Phenotypic Analysis: Observe and quantify any changes in body coloration, morphometric ratios, and behavior in the dsRNA-treated locusts compared to the control group.
Signaling Pathway and Visualization
Corazonin exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.[6][7][8] In insects, the Corazonin receptor has been shown to couple to both Gq and Gs signaling cascades.[6] Activation of the Gq pathway typically leads to an increase in intracellular calcium levels, while the Gs pathway stimulates the production of cyclic AMP (cAMP). These second messengers then trigger downstream cellular responses that ultimately lead to the observed physiological changes, such as alterations in gene expression for pigmentation and growth.
Caption: this compound signaling pathway in locusts.
Caption: Experimental workflow for this compound injection.
References
- 1. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 2. entsocjournal.yabee.com.tw [entsocjournal.yabee.com.tw]
- 3. Phase-related morphological changes induced by [His7]-corazonin in two species of locusts, Schistocerca gregaria and Locusta migratoria (Orthoptera: Acrididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the gregarization-associated dark-pigmentotropin in locusts through an albino mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide Corazonin from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification and Characterization of the Corazonin Receptor and Possible Physiological Roles of the Corazonin-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Redundancy of [His7] Corazonin with Adipokinetic Hormone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the neuropeptide [His7] Corazonin (B39904) and its functionally related counterpart, Adipokinetic Hormone (AKH). By examining their signaling pathways, receptor interactions, and physiological effects through experimental data, this document aims to clarify the degree of functional redundancy between these two important insect neuropeptides.
Introduction to Corazonin and Adipokinetic Hormone
Corazonin (CRZ) is a highly conserved neuropeptide in insects, known for its diverse physiological roles, including the initiation of ecdysis (molting), regulation of stress responses, and modulation of heart rate.[1][2][3] The [His7] variant of Corazonin, where the seventh amino acid is histidine instead of arginine, is notably found in locusts and is associated with inducing dark pigmentation.[4][5]
Adipokinetic Hormone (AKH) is another critical insect neuropeptide primarily responsible for mobilizing energy reserves from the fat body during periods of high activity, such as flight.[6][7] Both Corazonin and AKH, along with the Adipokinetic Hormone/Corazonin-Related Peptide (ACP), belong to the GnRH (Gonadotropin-Releasing Hormone) superfamily of peptides, suggesting a shared evolutionary origin and the potential for overlapping functions.[4][7][8] Understanding the extent of this overlap is crucial for developing targeted pest control agents or therapeutic compounds.
Comparative Analysis of Neuropeptide Function
While [His7] Corazonin and AKH stem from a common ancestral peptide, they have evolved to activate distinct receptors and elicit largely separate physiological responses. The primary function of AKH is metabolic, triggering the release of lipids and carbohydrates to fuel energy-intensive activities.[6][7] In contrast, Corazonin's roles are more diverse, encompassing developmental processes like ecdysis, stress responses, and even social behaviors in some species.[1][4][9]
Functional redundancy would imply that one peptide could compensate for the absence of the other. However, experimental evidence indicates that their cognate receptors are highly selective. For instance, Corazonin receptors show high sensitivity to Corazonin (with EC50 values in the picomolar to low nanomolar range) but are insensitive to other peptides, including AKH, at concentrations up to 1 µM.[1] Similarly, AKH receptors are specifically activated by AKH and not by Corazonin.[8] This high degree of receptor selectivity suggests a low level of functional redundancy under normal physiological conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters differentiating the activity of this compound and a representative Adipokinetic Hormone.
| Parameter | This compound | Adipokinetic Hormone (AKH) | Reference |
| Primary Function | Ecdysis initiation, stress response, pigmentation | Energy mobilization | [1][5][6] |
| Primary Receptor | Corazonin Receptor (CRZR) | Adipokinetic Hormone Receptor (AKHR) | [1][6] |
| Signaling Pathway | Gq/11 -> PLC -> IP3 -> Ca2+ release | Gs -> Adenylyl Cyclase -> cAMP | [4][6][10] |
| Receptor Activation (EC50) | ~0.2 - 1 nM (on CRZR) | Species-dependent (typically nM range on AKHR) | [1][4] |
| Cross-reactivity | CRZR is not activated by AKH (up to 1µM) | AKHR is not activated by Corazonin | [1][8] |
Signaling Pathways
The distinct functions of Corazonin and AKH are rooted in their separate signaling pathways. Corazonin typically binds to a G-protein coupled receptor (GPCR) that activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+).[4][10] In contrast, AKH receptors are generally coupled to Gs proteins, which activate adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) as a second messenger.[6]
Experimental Protocols
Assessing the functional redundancy of neuropeptides requires robust experimental methodologies. Below are protocols for two key assays used to generate the comparative data.
Receptor Activation Assay via Calcium Imaging
This method measures the activation of a GPCR by detecting subsequent changes in intracellular calcium levels.
Objective: To determine the potency (EC50) of this compound and AKH on the Corazonin receptor.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. The cells are then transfected with a plasmid encoding the Corazonin receptor and a genetically encoded calcium indicator, such as aequorin or Cameleon YC3.6.[4][10]
-
Cell Loading: Alternatively, for non-bioluminescent assays, transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 45-60 minutes at room temperature.[11][12]
-
Ligand Preparation: Prepare serial dilutions of this compound and AKH peptides in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Assay Performance: The transfected and dye-loaded cells are placed in a microplate reader or under a fluorescence microscope.[10] Baseline fluorescence or luminescence is recorded. The prepared peptide solutions are then added to the cells.
-
Data Acquisition: Changes in fluorescence intensity or luminescence are monitored in real-time.[10][13] The peak response following ligand addition corresponds to the increase in intracellular calcium.
-
Data Analysis: The responses are normalized to the maximum response observed. A dose-response curve is generated by plotting the normalized response against the logarithm of the ligand concentration. The EC50 value (the concentration that elicits 50% of the maximal response) is calculated using a non-linear regression model.
References
- 1. Corazonin receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corazonin receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role of Corazonin Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]
- 4. Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corazonin - Wikipedia [en.wikipedia.org]
- 6. Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Adipokinetic Hormone (AKH) and the Adipokinetic Hormone/Corazonin-Related Peptide (ACP) Signalling Systems of the Yellow Fever Mosquito Aedes aegypti: Chemical Models of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Adipokinetic Hormone (AKH) and the Adipokinetic Hormone/Corazonin-Related Peptide (ACP) Signalling Systems of the Y… [ouci.dntb.gov.ua]
- 9. The neuropeptide corazonin controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidelines for Corazonin
For researchers, scientists, and drug development professionals utilizing Corazonin, a highly conserved neuropeptide hormone found in insects, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1][2][3] While Corazonin is not classified as a hazardous substance according to available safety data sheets, its toxicological properties have not been fully investigated.[4][5] Therefore, treating it with a degree of caution and adhering to standard laboratory waste management protocols is essential.
Immediate Safety Precautions
Before handling Corazonin, it is crucial to be familiar with its basic properties and potential hazards. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove any contaminated clothing.[5]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[4]
Corazonin Disposal Procedures
The proper disposal of Corazonin and its associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step guide outlines the recommended disposal procedures.
Step 1: Waste Segregation
At the point of generation, carefully segregate all Corazonin waste from other waste streams. This includes:
-
Unused or expired Corazonin solid powder.
-
Solutions containing Corazonin.
-
Contaminated consumables such as pipette tips, vials, and gloves.
Step-2: Solid Waste Disposal
-
Collection: Place all solid Corazonin waste, including contaminated consumables, into a designated, clearly labeled, and sealed waste container.
-
Labeling: The container should be marked as "Non-Hazardous Chemical Waste" and should include the name "Corazonin."
-
Storage: Store the sealed container in a designated waste accumulation area away from general laboratory traffic.
Step 3: Liquid Waste Disposal
-
Collection: Collect all liquid waste containing Corazonin in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and specify "Corazonin" and its approximate concentration.
-
Storage: Keep the liquid waste container tightly sealed and store it in a designated secondary containment bin within a chemical waste storage area.
-
Do NOT dispose of liquid Corazonin waste down the drain.
Step 4: Final Disposal
Arrange for the collection and disposal of all Corazonin waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations for chemical waste disposal.
Quantitative Data and Chemical Properties
The following table summarizes the available quantitative and chemical data for Corazonin.
| Property | Value |
| Chemical Formula | C62H84N18O18[1] |
| Molar Mass | 1369.462 g/mol [1] |
| Appearance | White to off-white powder[6] |
| Solubility | Soluble in water[6] |
| Storage Temperature | -20°C[6][7] |
| CAS Number | 122984-73-0[1] |
Experimental Protocols and Signaling Pathways
While specific experimental protocols for Corazonin disposal are not detailed in the provided search results, the general principles of chemical waste management apply. The decision-making process for proper disposal is outlined in the workflow diagram below.
Caption: Workflow for the proper disposal of Corazonin waste.
The logical relationship for handling different forms of Corazonin waste is further detailed in the following decision pathway diagram.
Caption: Decision pathway for segregating Corazonin waste.
References
Personal protective equipment for handling [His7] Corazonin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [His7] Corazonin. The following procedures are designed to ensure the safe handling, storage, and disposal of this synthetic neuropeptide in a laboratory setting.
Immediate Safety and Handling Protocols
As a synthetic peptide, this compound should be handled with care, treating it as a potentially hazardous chemical, given that specific toxicological properties are often not fully characterized.[1] Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE):
All personnel handling this compound, particularly in its lyophilized powder form, should wear appropriate PPE to minimize exposure risk.[2][3] Handling should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation.[1]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 approved[4] | Protects against dust particles and splashes.[4][5] |
| Face Shield | Recommended for splash hazards[4] | Provides broader facial protection from splashes. | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant[6] | Prevents skin contact. Gloves should be changed immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | Standard, fully buttoned[4][6] | Protects skin and clothing from contamination.[5] |
| Respiratory Protection | Dust Mask/Respirator | Recommended for handling powder[4] | Avoids inhalation of fine peptide particles.[4] |
General Laboratory Practices:
-
Avoid Cross-Contamination: Use sterile and dedicated equipment for handling each peptide.[7]
-
Designated Area: All handling of this compound should be confined to a specific, clean, and organized laboratory area.[7]
-
Personal Hygiene: Do not rub your face while wearing gloves.[5] Wash hands thoroughly after handling the peptide, even if gloves were worn.[5]
-
No Working Alone: It is a standard safety practice not to work alone in the laboratory when handling chemicals.[3]
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder (-80°C preferred)[8][9][10] | Long-term[8][9] | Store away from bright light and moisture.[8][9] Before opening, allow the container to equilibrate to room temperature to prevent moisture uptake.[8][9][10] |
| 4°C | Short-term | Keep in a dark place. | |
| In Solution | -20°C or -80°C[4] | Short-term (not recommended for long periods)[4] | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4][8] Solutions should ideally be stored in a sterile, slightly acidic buffer (pH 5-6).[11] |
Experimental Protocols
General Protocol for Solubilizing Lyophilized this compound:
There is no universal solvent for all peptides; therefore, a trial-and-error approach with a small amount of the peptide is recommended.[8][9]
-
Review Amino Acid Composition: Analyze the peptide sequence to predict its solubility characteristics. A higher number of charged residues generally increases solubility in aqueous solutions.
-
Initial Solvent Selection: Begin with sterile distilled water or a dilute (0.1%) acetic acid solution.[9] These are preferable as they are easily removed by lyophilization if the peptide fails to dissolve.[9]
-
Reconstitution Technique:
-
Prepare a stock solution at a concentration higher than required for your assay.[9]
-
If using an organic solvent initially, slowly add the dissolved peptide solution dropwise into your aqueous buffer with constant, gentle agitation to prevent precipitation.[8][9]
-
Sonication can be used to aid dissolution, but avoid excessive heating.[4][9]
-
-
Storage of Stock Solution: As mentioned in the storage table, create single-use aliquots and store them frozen to maintain stability.[4][8]
Operational and Disposal Plans
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][6][7] Never dispose of peptide waste in the regular trash or down the drain.[7]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof hazardous waste container (e.g., HDPE)[1][6] | Collect all contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1][6] The container must be kept closed except when adding waste.[1] |
| Liquid Waste | Labeled, leak-proof hazardous waste container[1] | Collect all solutions containing this compound, including unused stock solutions and experimental waste.[1] Do not mix with incompatible waste.[12] |
Decontamination and Final Disposal:
-
Chemical Inactivation (for liquid waste, if required by institution):
-
Select an appropriate inactivation reagent such as a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH.[6]
-
In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution).[6]
-
Allow a minimum contact time of 30-60 minutes.[6]
-
If a strong acid or base was used, neutralize the solution.[6]
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[6][7]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 10. novoprolabs.com [novoprolabs.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
